Astrazon Orange R
Description
Properties
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N2.ClH/c1-28(2)23-15-9-11-17-25(23)29(3)26(28)19-18-22-21-14-8-10-16-24(21)30(4)27(22)20-12-6-5-7-13-20;/h5-19H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORKUZBPMQEQET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-00-5 | |
| Record name | Basic Orange 22 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Orange 22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Astrazon Orange R: A Technical Guide to its Chemical Properties and Potential for Microscopy
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territories in Cellular Imaging
In the vast arsenal of fluorescent probes available to the modern researcher, established dyes like Acridine Orange and the MitoTracker™ series have become indispensable workhorses. However, the relentless pursuit of scientific advancement demands a continuous exploration of novel chemical entities that may offer unique advantages in specific microscopic applications. Astrazon Orange R, a dye with a long-standing history in the textile industry, presents such an intriguing case. While its utility in biological imaging is not yet established, its chemical properties as a cationic dye suggest a potential that warrants investigation.
This technical guide is structured to provide a comprehensive overview of Astrazon Orange R's known chemical characteristics. It will then bridge this knowledge gap by presenting a hypothetical framework for its application in fluorescence microscopy, drawing parallels with the well-documented cationic dye, Acridine Orange. This document is intended not as a rigid protocol, but as a foundational resource for the intrepid researcher poised to explore the frontiers of cellular staining.
Physicochemical Profile of Astrazon Orange R
Astrazon Orange R, also known by its Colour Index name Basic Orange 22 and CAS number 4657-00-5, is a cationic methine dye.[1] Its primary documented application is in the dyeing of acrylic fibers, where it imparts a bright, reddish-orange hue.[2][3] The cationic nature of this dye is the cornerstone of its potential utility in biological microscopy, as it suggests an affinity for negatively charged structures within the cell.
| Chemical Property | Value | Source(s) |
| Synonyms | Basic Orange 22, C.I. 48040 | [1][4] |
| CAS Number | 4657-00-5 | [1][4] |
| Molecular Formula | C₂₈H₂₇ClN₂ | [1][5] |
| Molecular Weight | 426.99 g/mol | [1][5] |
| Appearance | Dark orange powder | [3][4] |
| Solubility | Soluble in water (7.7 g/L at 20°C) | [4][5] |
| Storage | 2-8°C, sealed from moisture | [4] |
A study on the photophysics of Astrazon Orange R indicates a complex behavior influenced by solvent viscosity, involving cyanine isomerization.[6] This suggests that its fluorescent properties may be highly sensitive to its microenvironment, a characteristic that can be exploited in "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a target.[7]
The Cationic Dye in a Biological Context: A Mechanistic Hypothesis
The positive charge on the Astrazon Orange R molecule is the primary driver for its potential interaction with cellular components.[8] Many vital biological macromolecules and organelles carry a net negative charge, making them electrostatic targets for cationic dyes.
Potential Cellular Targets:
-
Nucleic Acids (DNA and RNA): The phosphate backbone of DNA and RNA is polyanionic, presenting a high-density negative charge that readily attracts and binds cationic molecules.
-
Mitochondria: The inner mitochondrial membrane maintains a significant negative potential due to the proton pumping of the electron transport chain. This makes mitochondria a primary site of accumulation for many cationic dyes.[9][10]
-
Acidic Vesicles: Lysosomes and other acidic organelles can also accumulate cationic dyes due to their low internal pH.[11]
The binding of a dye like Astrazon Orange R to these structures is likely to be driven by a combination of electrostatic interactions and other weaker forces such as van der Waals interactions and hydrophobic bonding.[12]
Caption: Hypothetical mechanism of Astrazon Orange R uptake and localization in a cell.
A Framework for Experimental Exploration
Given the absence of established microscopy protocols for Astrazon Orange R, the following sections provide a theoretical starting point for researchers. This framework is based on the well-characterized cationic dye, Acridine Orange, and should be adapted and optimized.
Essential Prerequisite: Determining Spectral Properties
Before any staining protocol can be developed, the excitation and emission spectra of Astrazon Orange R in a relevant buffer (e.g., PBS) must be determined using a spectrophotometer and a fluorometer. This is a critical first step. For the related compound, Astrazon Orange G, an absorbance peak at 492 nm has been noted.[13] This may serve as a preliminary guide for an excitation wavelength range to investigate for Astrazon Orange R.
A Starting Point for a Live-Cell Staining Protocol
This hypothetical protocol is designed for cultured cells and is based on common procedures for live-cell staining with cationic dyes.
Materials:
-
Astrazon Orange R powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of Astrazon Orange R in high-quality DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial experiments.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the Astrazon Orange R working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.
-
Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Immediately visualize the cells using a fluorescence microscope equipped with the appropriate filter sets determined from the spectral characterization.
Caption: Hypothetical workflow for live-cell staining with Astrazon Orange R.
Comparative Analysis: Astrazon Orange R vs. Acridine Orange
Acridine Orange is a well-known cationic dye that exhibits metachromatic properties, fluorescing green when bound to double-stranded DNA and red/orange when bound to single-stranded RNA or in acidic compartments.[14][15][16] This allows for the simultaneous visualization of the nucleus and cytoplasm/lysosomes.
Potential Advantages of Astrazon Orange R (to be investigated):
-
Photostability: As a dye developed for the textile industry, it may possess greater photostability than some biological stains, which would be advantageous for time-lapse imaging.
-
Spectral Properties: Its spectral characteristics, once determined, may fill a niche in the orange-red spectrum that is beneficial for multi-color imaging experiments.
-
Environmental Sensitivity: Its fluorescence may be more sensitive to changes in the local environment (e.g., membrane potential), potentially making it a useful reporter of cellular health or function.
Known Advantages of Acridine Orange:
-
Well-Characterized: Its spectral properties, mechanism of action, and numerous protocols are extensively documented.[11][17][18]
-
Metachromasia: Its ability to emit different colors depending on its binding target is a powerful feature for cellular analysis.[15]
-
Versatility: It is used for both live and fixed cell staining, as well as for flow cytometry.[14][18]
Concluding Remarks and Future Directions
Astrazon Orange R stands as a molecule of untapped potential for the field of microscopy. Its identity as a cationic dye provides a strong theoretical basis for its application as a fluorescent stain for nucleic acids and mitochondria. However, this guide underscores the critical need for foundational research to characterize its photophysical properties and to develop and validate specific staining protocols.
For researchers in cell biology and drug development, the exploration of novel fluorescent probes like Astrazon Orange R could lead to the development of new tools for visualizing cellular structures and processes. The path forward requires a systematic investigation, beginning with the determination of its excitation and emission spectra, followed by optimization of staining conditions in various cell types, and finally, a thorough characterization of its photostability and specificity. The insights gained from such studies will determine whether Astrazon Orange R can transition from a textile colorant to a valuable tool in the microscopist's palette.
References
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-
Cationic orange 22(basic orange 22,cationic orange r) TDS|Cationic orange 22(basic orange 22,cationic orange r) from Chinese supplier and producer - CATIONIC ORANGE DYES - Enoch dye. (n.d.). Enoch dye. Retrieved January 30, 2026, from [Link]
-
Molecular structure of Astrazon Orange-R. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]
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Astrazon orange. (2024, April 9). ChemBK. Retrieved January 30, 2026, from [Link]
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Basic Orange 22. (2012, April 25). World dye variety. Retrieved January 30, 2026, from [Link]
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Live Cell Painting: image-based profiling in live cells using Acridine Orange. (2024, August 29). PubMed. Retrieved January 30, 2026, from [Link]
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Fluorescence applications in molecular neurobiology. (n.d.). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]
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ACRIDINE ORANGE STAIN. (n.d.). DALynn Biologicals. Retrieved January 30, 2026, from [Link]
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Live Cell Imaging @abberior.rocks. (n.d.). Abberior. Retrieved January 30, 2026, from [Link]
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AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI) ). (2025, October 8). YouTube. Retrieved January 30, 2026, from [Link]
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Live Cell Painting: image-based profiling in live cells using Acridine Orange. (2024, August 29). bioRxiv. Retrieved January 30, 2026, from [Link]
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Mitochondria staining with mitotracker red. (2025, September 1). ResearchGate. Retrieved January 30, 2026, from [Link]
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Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
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Sirius Red Staining Protocol for Collagen. (2024, January 26). IHC WORLD. Retrieved January 30, 2026, from [Link]
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Fluorescence microscopy: biological applications and imaging methods. (2005). G.I.T. Imaging & Microscopy. Retrieved January 30, 2026, from [Link]
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Life Science Applications of Submicron IR and Raman Microscopy and Spectroscopy with Fluorescence Imaging. (2023, January 23). AZoM. Retrieved January 30, 2026, from [Link]
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Acridine orange method for DNA and RNA. (2024, January 20). IHC WORLD. Retrieved January 30, 2026, from [Link]
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Mitochondrium labeling protocol for live-cell applications. (n.d.). Abberior Instruments. Retrieved January 30, 2026, from [Link]
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Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
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Astrazon Orange R: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Structure, and Applications of a Versatile Cationic Dye
Introduction
Astrazon Orange R, also known as C.I. Basic Orange 22, is a cationic dye belonging to the methine class.[1] Its vibrant orange-red hue and strong affinity for anionic substrates have established it as a significant compound in the textile industry, particularly for the dyeing of acrylic fibers.[2] Beyond its industrial utility, the inherent fluorescence and cationic nature of Astrazon Orange R present intriguing possibilities for applications in scientific research, ranging from analytical chemistry to potential roles in cellular imaging. This technical guide provides a comprehensive overview of Astrazon Orange R, detailing its chemical structure, physicochemical properties, synthesis, and known applications, with a forward-looking perspective on its utility for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Astrazon Orange R is a dark orange powder that is soluble in water.[1][3] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4657-00-5 | [1] |
| Molecular Formula | C28H27ClN2 | [1] |
| Molecular Weight | 426.98 g/mol | [1] |
| Appearance | Dark orange to red solid powder | [3] |
| Water Solubility | 7.7 g/L at 20°C | [3] |
| Colour Index | 48040 | [3] |
| Storage Temperature | 2-8°C, sealed, away from moisture | [3] |
Chemical Structure and Synthesis
The chemical name of Astrazon Orange R is 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium chloride.[4] Its structure is characterized by two heterocyclic indole moieties linked by a dimethine chain, which forms the chromophore responsible for its color. The positive charge on one of the nitrogen atoms classifies it as a cationic dye.
Caption: Chemical structure of Astrazon Orange R.
The synthesis of Astrazon Orange R involves the condensation of 1,3,3-Trimethyl-2-methyleneindoline and 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde in glacial acetic acid at 90°C. The resulting product is then precipitated in water and converted to its chloride salt.[1]
Applications
Textile Dyeing
The primary application of Astrazon Orange R is in the dyeing of acrylic and its blended fabrics. Its cationic nature allows it to form strong ionic bonds with the anionic groups present in acrylic fibers, resulting in excellent colorfastness.[5] It produces a bright orange shade with a slight reddish hue. The dye is stable at high temperatures (up to 120°C) during the dyeing process, maintaining its color integrity.[1] It is also used for dyeing cellulose acetate and chlorinated fibers.
Analytical Chemistry
Astrazon Orange R can be utilized as a standard in analytical methods for the detection of synthetic colorants. A published method details its synchronized detection along with twelve other colorants in hawthorn pills using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highlights its potential as a reference material in food safety and quality control laboratories.
Experimental Protocol: Detection of Astrazon Orange R in a Solid Matrix (Adapted from CN201711056673.9)
-
Sample Preparation:
-
Accurately weigh 5-6 g of the homogenized solid sample.
-
Add 25-30 mL of methanol and sonicate for 30-40 minutes.
-
Allow the mixture to cool, then shake well and filter.
-
Precisely transfer 1 mL of the filtrate to a 10 mL volumetric flask and dilute to the mark with 50% methanol.
-
Filter the resulting solution through a 0.2 μm membrane to obtain the sample solution.
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of Astrazon Orange R in methanol.
-
Create a series of working standard solutions by diluting the stock solution with a blank matrix solution (prepared by following the sample preparation steps with a sample known to be free of the analyte).
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the sample and standard solutions into an LC-MS/MS system.
-
Develop a suitable chromatographic method for the separation of Astrazon Orange R.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of Astrazon Orange R for quantification.
-
Caption: Workflow for the detection of Astrazon Orange R in a solid matrix.
Mechanism of Action and Scientific Insights
As a cationic dye, the primary mechanism of interaction of Astrazon Orange R with anionic substrates, such as acrylic fibers, is through electrostatic attraction. The positively charged indolium nitrogen atom in the dye molecule is attracted to the negatively charged groups (e.g., sulfonate or carboxylate groups) present in the polymer chains of the acrylic material. This strong ionic interaction is a key factor in the dye's effectiveness and the fastness of the resulting color.[6][7]
From a photophysical perspective, Astrazon Orange R is a cyanine dye. A study investigating its spectroscopic and theoretical properties revealed that its excited states undergo solvent viscosity-controlled relaxation, which involves isomerization of the cyanine chromophore.[8][9] This characteristic is fundamental to its properties as a dye and suggests its potential as a fluorescent probe where changes in the local environment could influence its fluorescence emission. While specific protocols for its use in biological imaging are not yet established in the literature, its cationic nature and fluorescence suggest it could potentially be explored for staining negatively charged cellular components, such as nucleic acids or the surfaces of certain microorganisms. However, it is crucial to note that this would require dedicated research to develop and validate appropriate staining protocols and to understand its specificity and potential cytotoxicity.
Safety and Handling
Astrazon Orange R is classified as a hazardous substance. It is toxic if swallowed and causes serious eye damage.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area, and inhalation of the dust should be avoided. In case of contact with eyes, rinse cautiously with water for several minutes.[4] If swallowed, seek immediate medical attention.[4]
Conclusion
Astrazon Orange R is a well-established cationic dye with significant applications in the textile industry. Its defined chemical structure, CAS number, and known physicochemical properties make it a reliable compound for various uses. While its primary role has been in industrial dyeing, its characteristics as a cationic and fluorescent molecule open avenues for its application in scientific research, particularly in analytical chemistry as a standard and potentially as a fluorescent probe in biological systems. For researchers and drug development professionals, Astrazon Orange R represents a compound with potential for novel applications, although further research is required to establish protocols and validate its use in areas such as cellular imaging. As with any chemical, adherence to strict safety protocols is paramount when handling Astrazon Orange R.
References
- Astrazon® Red 6B.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
-
Molecular structure of Astrazon Orange-R. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Basic Orange 22 - World dye variety. (2012, April 25). Retrieved from [Link]
-
Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - PubMed. (n.d.). Retrieved from [Link]
- Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. (2019, September 24). Frontiers in Oncology.
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The Influence of the Strength of Drug-Polymer Interactions on the Dissolution of Amorphous Solid Dispersions - PubMed. (2021, January 4). Retrieved from [Link]
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- Miscibility of poly(acrylic acid)/poly(methyl vinyl ketone)
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Technical Whitepaper: Astrazon Orange R (Basic Orange 22) in Cellular Analysis
Executive Summary
Astrazon Orange R (C.I.[1] Basic Orange 22) is a cationic methine (cyanine) fluorophore utilized in cell biology primarily for its properties as a Delocalized Lipophilic Cation (DLC) . Unlike its nominal counterpart Acridine Orange (which intercalates nucleic acids), Astrazon Orange R functions through a Nernstian accumulation mechanism , targeting the mitochondrial matrix in response to the mitochondrial membrane potential (
This guide details the physicochemical mechanism of action, fluorescence dynamics, and validated protocols for live-cell mitochondrial imaging. It further highlights the dye's photophysical behavior as a potential molecular rotor , offering viscosity-dependent fluorescence enhancement.
Physicochemical Identity & Properties[2][3][4][5][6][7]
Astrazon Orange R is distinct from other "Orange" dyes. Researchers must verify the Chemical Abstracts Service (CAS) number to ensure experimental reproducibility.
| Property | Specification |
| Common Name | Astrazon Orange R |
| Chemical Name | Basic Orange 22 (C.I. 48040) |
| CAS Number | 4657-00-5 |
| Chemical Class | Cationic Methine / Cyanine |
| Charge | Positive (+1, Delocalized) |
| Excitation Max | ~480–500 nm (Solvent dependent) |
| Emission Max | ~560–580 nm (Orange-Red) |
| Solubility | Soluble in Water, Ethanol, DMSO |
Critical Distinction: Do not confuse Astrazon Orange R (Basic Orange 22) with Acridine Orange (Basic Orange 14). Acridine Orange is a metachromatic nucleic acid stain. Astrazon Orange R is a mitochondrial probe.
Mechanism of Action
The cellular uptake and localization of Astrazon Orange R are governed by two synergistic mechanisms: Electrophoretic Accumulation and Viscosity-Induced Fluorescence Enhancement .
Electrophoretic Mitochondrial Accumulation
As a lipophilic cation, Astrazon Orange R permeates the plasma membrane independent of transporters. Once in the cytosol, it equilibrates across the Inner Mitochondrial Membrane (IMM) according to the Nernst Equation.
-
Driving Force: The highly negative potential of the mitochondrial matrix (~-150 to -180 mV) attracts the positively charged dye.
-
Accumulation Factor: For every 60 mV of potential difference, the dye concentration increases 10-fold. Consequently, mitochondria can concentrate the dye up to 1000x higher than the cytosol.
-
Retention: Upon depolarization (e.g., via FCCP treatment), the dye is released back into the cytosol, validating its use as a
sensor.
Photophysics: The Molecular Rotor Effect
Recent photophysical studies suggest that Astrazon Orange R exhibits E/Z isomerization . In low-viscosity environments (cytosol), the molecule undergoes rapid non-radiative decay via intramolecular rotation, resulting in low fluorescence.
-
Restricted Rotation: When the dye accumulates in the viscous mitochondrial matrix or binds to rigid membrane structures (like cardiolipin), this rotation is inhibited.
-
Radiative Decay: The inhibition of rotation forces the molecule to relax via photon emission (fluorescence).
-
Result: This enhances the signal-to-noise ratio, as background fluorescence in the less viscous cytosol is suppressed.
Mechanistic Pathway Diagram
Figure 1: Kinetic pathway of Astrazon Orange R uptake. The dye crosses membranes passively but accumulates in the matrix driven by potential (
Experimental Protocol: Live Cell Mitochondrial Staining
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293, CHO).
Reagents
-
Stock Solution: Dissolve Astrazon Orange R powder in DMSO to 10 mM. Store at -20°C, protected from light.
-
Staining Buffer: Krebs-Ringer Buffer (KRB) or Phenol-red free DMEM.
-
Validation Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - 10 mM stock.
Step-by-Step Workflow
-
Preparation:
-
Seed cells on sterile glass-bottom dishes 24 hours prior to imaging. Aim for 60-70% confluency.
-
-
Dye Dilution:
-
Dilute the 10 mM stock into pre-warmed (37°C) Staining Buffer to a final concentration of 50–200 nM .
-
Note: Concentrations >500 nM may cause quenching or mitochondrial toxicity.
-
-
Incubation:
-
Remove culture medium and wash cells once with PBS.
-
Add the Staining Solution.
-
Incubate for 15–30 minutes at 37°C / 5% CO2.
-
-
Washing (Optional but Recommended):
-
Remove Staining Solution.[2]
-
Wash twice with fresh Staining Buffer to remove background dye.
-
Expert Tip: Because Astrazon Orange R is an equilibrium probe, extensive washing may reduce signal. If signal is weak, image without washing (using low background concentration).
-
-
Imaging:
-
Excitation: 488 nm (Argon laser) or 532 nm (Green laser).
-
Emission: Collect 560–600 nm (Orange/Red channel).
-
Time: Image immediately. Signal is stable for ~20-40 minutes.
-
Validation Experiment (Self-Check)
To confirm the signal is potential-dependent:
-
Acquire a baseline image of stained mitochondria.
-
Add FCCP (final concentration 5-10 µM) directly to the dish.
-
Observe for 5-10 minutes.
-
Expected Result: Rapid loss of mitochondrial fluorescence and redistribution of dye into the cytosol/nucleus, confirming the Nernstian mechanism.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Nuclear Staining | Dye concentration too high or cell death. | Reduce concentration to <100 nM. Confirm cell viability (dead cells lose |
| Weak Signal | Low mitochondrial potential or excessive washing. | Image in the presence of low dye concentration (equilibrium mode). Check cell health.[2][3] |
| Photobleaching | High laser power. | Use minimal laser power. Astrazon Orange R is generally photostable but susceptible to ROS production. |
| Precipitation | Aqueous stock storage. | Always store stocks in DMSO. Only dilute into aqueous buffer immediately before use. |
References
-
Sigma-Aldrich. Astrazon Orange G (Basic Orange 21) Product Sheet.[4][5] (Used for comparative physicochemical data; Astrazon Orange R is Basic Orange 22).[6]
-
ChemicalBook. Astrazon Orange R (CAS 4657-00-5) Properties and Structure.
-
ResearchGate. Molecular structure and photophysics of Astrazon Orange-R. (Detailing E/Z isomerization and viscosity dependence).
-
Biotium. Mechanisms of Mitochondrial Staining. (General reference for cationic dye behavior in mitochondria).
Sources
- 1. guidechem.com [guidechem.com]
- 2. basic fuchsin dye: Topics by Science.gov [science.gov]
- 3. dye acridine orange: Topics by Science.gov [science.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Astrazon Orange G|lookchem [lookchem.com]
- 6. 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | 6359-45-1 | Benchchem [benchchem.com]
Beyond the Label: The Technical Identity of Astrazon Orange R
The following technical guide is structured to provide a definitive reference for Astrazon Orange R , synthesizing its chemical identity, nomenclature variations, and practical applications in scientific research.
A Definitive Guide to Basic Orange 22 for Research & Development
Executive Summary: The Precision of Naming
In drug development and materials science, ambiguity is a failure mode.[1] Astrazon Orange R is a commercial designation for a specific cationic cyanine dye, chemically standardized as Basic Orange 22 .[1][2][3] While often associated with the textile industry (acrylic dyeing), its delocalized cationic charge and polymethine structure make it a subject of interest in photophysical kinetics and organelle-specific targeting (mitochondrial potential).[1]
This guide deconstructs the nomenclature hierarchy of Astrazon Orange R, distinguishing it from chemically distinct analogs (e.g., Astrazon Orange G) to prevent experimental error.
The Nomenclature Matrix
The following table consolidates valid synonyms across chemical, commercial, and industrial registries. Use the CAS Registry Number as the primary identifier to bypass vendor-specific branding.[1]
| Category | Primary Identifier | Synonyms & Variations |
| Standard Identity | Basic Orange 22 | C.I. 48040, C.I.[1][2][4][5] Basic Orange 22 |
| CAS Registry | 4657-00-5 | Note: Do not confuse with 3056-93-7 (Basic Orange 21) |
| Commercial Names | Astrazon Orange R | Genacryl Orange R, Aizen Cathilon Orange RH, Nabor Orange R, Sumiacryl Orange R |
| Chemical Name (IUPAC) | 1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium chloride | 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride |
| Research Codes | NSC 4434 | Cationic Orange R |
Chemical Architecture & Mechanism
Structural Identity
Astrazon Orange R is a hemicyanine dye .[1][6] Its chromophore consists of two nitrogen-containing heterocycles (an indole and an indolium) linked by a polymethine bridge (ethylene group).[1]
The "R" vs. "G" Distinction (Critical Warning)
In dye nomenclature, suffixes indicate color shade shifts.[1]
-
Astrazon Orange R: "R" stands for Rot (Red).[1][6] It has a bathochromic shift (red-shift) due to the specific conjugation length and substituents (phenyl group on the indole).[1]
-
Astrazon Orange G: "G" stands for Gelb (Yellow).[1] This is Basic Orange 21 (CAS 3056-93-7).[1][8]
-
Risk: Substituting "G" for "R" will alter the absorption maximum (
) and fluorescence quantum yield, invalidating photophysical data.[1]
Experimental Protocols
Protocol A: Solvatochromic Characterization (Photophysics)
Context: Astrazon Orange R exhibits ultrafast internal conversion and isomerization.[1] Its fluorescence lifetime is highly sensitive to solvent viscosity and polarity, making it a candidate for microviscosity probing.[1]
Objective: Determine the
Reagents:
-
Solvents: Methanol (polar protic), DMSO (polar aprotic), Dichloromethane (non-polar).[1]
Workflow:
-
Stock Preparation: Dissolve 4.27 mg of dye in 10 mL Methanol to create a 1 mM Stock Solution. Sonicate for 5 mins to ensure complete dissolution of the chloride salt.
-
Aliquot Dilution: Dilute stock 1:100 into respective solvents (Final Concentration: 10
M).-
Why: High concentrations lead to H-aggregation, causing spectral broadening and fluorescence quenching.[1]
-
-
Spectral Scan:
-
Data Validation: If the Stokes shift is <15 nm, check for aggregation artifacts (dilute further).
Protocol B: Analytical Identification via HPLC
Context: Used to detect cationic dye contamination in food or pharmaceutical matrices (e.g., hawthorn pills).[1]
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., 250 mm
4.6 mm, 5 m).[1] -
Mobile Phase:
-
Gradient: 0-5 min (10% B)
20 min (90% B). -
Detection: 490 nm.[1]
Visualization of Nomenclature & Classification
The following diagram illustrates the hierarchical relationship between the chemical structure, the generic Colour Index designation, and the various commercial synonyms.
Figure 1: Hierarchical mapping of Astrazon Orange R synonyms, linking the CAS registry to commercial trade names and distinguishing it from the 'G' variant.
References
-
ResearchGate. (2014).[1] Molecular structure of Astrazon Orange-R and Ultrafast Kinetics. Retrieved from [Link]
Sources
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- 4. echemi.com [echemi.com]
- 5. Basic Orange 22 Dyes at Best Price, High-Quality Industrial Dye for Paper, Acrylic Fiber, and Inks [dyestuff.co.in]
- 6. guidechem.com [guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Safe Laboratory Handling of Astrazon Orange R
This guide provides an in-depth framework for the safe handling, storage, and disposal of Astrazon Orange R (also known as C.I. Basic Orange 21) in a research and development setting. The protocols and recommendations herein are grounded in established safety principles and regulatory guidelines to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Introduction to Astrazon Orange R: Properties and Applications
Astrazon Orange R is a cationic methine dye.[1][2] It is primarily used in the textile industry for dyeing acrylic and its blended fabrics, producing a bright orange hue.[3] In the laboratory setting, its properties as a cationic dye lend it to various applications, including histological staining and as a fluorescent probe in certain biological assays. It is soluble in water and ethanol.[3]
Chemical Identity:
| Identifier | Value |
| Chemical Name | C.I. Basic Orange 21[3] |
| Synonyms | Astrazon Orange G, Cationic Orange ZH, Genacryl Orange G[2] |
| CAS Number | 3056-93-7 |
| Molecular Formula | C₂₂H₂₃ClN₂[3] |
| Molecular Weight | 350.88 g/mol [3] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with Astrazon Orange R is the foundation of a robust safety protocol. This dye is classified as a hazardous substance and presents multiple risks upon exposure.[2]
Toxicological Hazards
Astrazon Orange R is harmful if swallowed, inhaled, or in contact with the skin.[2] It is irritating to the eyes, respiratory system, and skin.[2]
Summary of Toxicological Data:
| Hazard | Description | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Acute Toxicity 4 (Oral) |
| Acute Dermal Toxicity | Harmful in contact with skin.[2] | Acute Toxicity 4 (Dermal) |
| Acute Inhalation Toxicity | Harmful if inhaled.[2] | Not specified in provided results. |
| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irritation 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Irritation 2A |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Skin Sensitization 1 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | STOT SE 3 (Respiratory system) |
Causality Behind Experimental Choices: The designation of Astrazon Orange R as a hazardous substance necessitates handling it with appropriate engineering controls and personal protective equipment to minimize the risk of exposure. The potential for severe eye irritation is a critical consideration, as cationic dyes can cause significant and lasting damage to ocular tissues.[2] The mechanism of eye injury from cationic dyes involves their ability to bind to and disrupt the negatively charged components of corneal epithelial cells, leading to inflammation, edema, and in severe cases, permanent opacification.[4][5]
Physical and Chemical Hazards
As a solid powder, the primary physical hazard of Astrazon Orange R is the potential for dust formation, which can lead to inhalation exposure and create a dust explosion hazard under certain conditions.[2] It is incompatible with strong oxidizing agents.[2]
Risk Assessment Matrix
A risk assessment should be performed before any new procedure involving Astrazon Orange R.
| Activity | Potential Hazard | Likelihood | Severity | Risk Level | Mitigation Measures |
| Weighing and preparing solutions | Inhalation of dust, skin/eye contact | Medium | Medium | Medium | Use a chemical fume hood or ventilated balance enclosure. Wear appropriate PPE. |
| Heating solutions | Generation of harmful vapors | Low | Medium | Low | Perform in a well-ventilated fume hood. |
| Storage | Accidental spillage, contact with incompatible materials | Low | Medium | Low | Store in a designated, well-ventilated area, away from oxidizing agents. |
| Disposal | Environmental contamination, exposure during handling | Low | High | Medium | Follow established hazardous waste disposal procedures. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to prevent exposure and ensure a safe working environment.
Engineering Controls
The primary engineering control for handling solid Astrazon Orange R is a certified chemical fume hood or a ventilated balance enclosure to minimize the inhalation of airborne particles.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or PVC gloves.[1] | Provides a barrier against skin contact. Change gloves immediately if contaminated.[1] |
| Eye Protection | Chemical safety goggles with side shields.[1] | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An approved respirator should be used if engineering controls are not sufficient to control airborne dust.[1] | Prevents inhalation of harmful dust. |
Caption: PPE selection workflow for handling Astrazon Orange R.
Handling Procedures
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.
-
Weighing: Weigh the solid dye in a chemical fume hood or a ventilated enclosure to prevent the dispersion of dust.[1]
-
Solution Preparation: Add the solid dye to the solvent slowly to avoid splashing. If heating is required, do so in a fume hood.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the dye, even if gloves were worn.[1] Remove and launder contaminated clothing before reuse.[1]
Storage Procedures
Store Astrazon Orange R in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[2]
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup
For a solid spill:
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled container for hazardous waste disposal.[2]
-
Clean the spill area with soap and water.[6]
-
Dispose of all contaminated materials as hazardous waste.
Caption: General emergency response workflow for incidents involving Astrazon Orange R.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[7]
Waste Disposal
All waste containing Astrazon Orange R, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[8]
-
Labeling: The label should include "Hazardous Waste" and the chemical name "Astrazon Orange R" or "C.I. Basic Orange 21".[8]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[8]
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[9] Do not dispose of Astrazon Orange R down the drain or in the regular trash.[7]
Conclusion
Astrazon Orange R is a valuable chemical for various laboratory applications, but it poses significant health risks if not handled properly. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can work with this compound safely and effectively. A strong safety culture, which includes thorough training and a commitment to following established protocols, is the most critical element in preventing laboratory accidents.
References
- Code of Federal Regulations. (n.d.). Title 40. Protection of Environment 40 CFR Pt. 261, App. IX.
-
University of Maryland. (n.d.). Chemical Waste. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Toxicology of Dyes. Retrieved from [Link]
-
PraxiLabs. (2018, October 30). Laboratory accidents: types, causes & examples. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]
- Khurana, S., et al. (2020, June 22). Chemical eye injury: pathophysiology, assessment and management. PubMed Central.
-
Federal Register. (2005, February 24). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes.... Retrieved from [Link]
-
World dye variety. (2012, April 25). Basic Orange 21. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- MDPI. (n.d.). Retinal Toxicity Induced by Chemical Agents.
- University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
- PubMed Central. (2023, August 10). Chemical toxic exposures and chronic ocular pain.
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. worlddyevariety.com [worlddyevariety.com]
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- 5. Chemical toxic exposures and chronic ocular pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSB Releases Investigation into 2010 Texas Tech Laboratory Accident; Case Study Identifies Systemic Deficiencies in University Safety Management Practices - Investigations - News | CSB [csb.gov]
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- 9. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; CERCLA Hazardous Substance Designation and Reportable Quantities; Designation of Five Chemicals as Appendix VIII Constituents; Addition of Four Chemicals to the Treatment Standards of F039 and the Universal Treatment Standards [federalregister.gov]
Unveiling the Potential of C.I. 48040 (Solvent Yellow 33) in Advanced Cellular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of C.I. 48040, more commonly known as Solvent Yellow 33. While not a conventional stain in classical histology or pathology, its chemical nature as a quinoline-based dye imparts properties that suggest a niche yet potent application in advanced fluorescence microscopy, particularly in the realm of lipid droplet imaging. This document will elucidate the chemical and physical properties of C.I. 48040, differentiate its industrial applications from its potential in biological research, and provide a theoretical framework and a hypothetical protocol for its use as a fluorescent probe for visualizing intracellular lipid structures.
Introduction: Deconstructing C.I. 48040
C.I. 48040 is the Colour Index designation for a synthetic quinoline dye known commercially as Solvent Yellow 33.[1][2][3] Its chemical name is 2-(2-quinolyl)-1,3-indandione.[4] It is characterized as a bright, greenish-yellow dye with strong fluorescence and excellent heat and light resistance.[5]
Historically and presently, the primary applications of Solvent Yellow 33 are industrial, where it is utilized for coloring a wide array of materials including plastics (such as polystyrene, polycarbonate, and acrylic resins), polymers, waxes, oils, and lubricants.[6][7] It is crucial for the scientific researcher to understand that C.I. 48040 is not a routine histological or cytological stain and will not be found in standard staining manuals for these disciplines. Its utility in a research setting is predicated on its inherent fluorescent properties, which align with the growing field of specialized bioimaging.
The Quinoline Scaffold: A Gateway to Fluorescence Bio-imaging
The scientific potential of C.I. 48040 stems from its core chemical structure, a quinoline derivative. Quinoline-based compounds are a significant class of heterocyclic aromatic molecules that are being extensively explored as fluorescent probes in bio-imaging.[8][9] Their utility in this domain is due to several advantageous photophysical properties, including high quantum yields and sensitivity to the local microenvironment.
Recent research has highlighted the development of quinoline-based probes for the specific detection and imaging of lipid droplets within living cells.[9][10] Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is critical in various fields, including metabolic diseases and cancer research. The lipophilic (fat-soluble) nature of solvent dyes like Solvent Yellow 33, combined with the fluorescent properties of the quinoline scaffold, provides a strong rationale for its potential application in lipid droplet staining.
Physicochemical Properties of C.I. 48040 (Solvent Yellow 33)
| Property | Value/Description | Source |
| C.I. Name | Solvent Yellow 33 | [1][2] |
| C.I. Number | 47000 | [3] |
| CAS Number | 8003-22-3 | [1][3] |
| Chemical Class | Quinoline | [3] |
| Molecular Formula | C18H11NO2 | [3] |
| Appearance | Bright greenish-yellow powder | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as acetone, chloroform, benzene, and toluene. Slightly soluble in ethanol. | [3] |
| Key Feature | Strong fluorescence | [5] |
Proposed Mechanism of Action in Lipid Droplet Staining
The proposed mechanism for C.I. 48040 as a lipid droplet stain is based on the principles of hydrophobic interaction and fluorescence. Being a solvent dye, it is inherently lipophilic. When introduced to a cellular environment, it is expected to preferentially partition into the nonpolar, lipid-rich interiors of lipid droplets.
Once localized within the hydrophobic environment of the lipid droplet, the quinoline moiety of the molecule is expected to exhibit enhanced fluorescence compared to its state in the aqueous cytoplasm. This phenomenon, known as solvatochromism, is a common feature of fluorescent probes designed to detect nonpolar environments. The intensity of the fluorescent signal would, therefore, directly correlate with the presence and abundance of lipid droplets.
Caption: Proposed workflow of C.I. 48040 for lipid droplet staining.
Hypothetical Protocol for Fluorescent Staining of Lipid Droplets in Cultured Cells
Disclaimer: The following protocol is a theoretical workflow based on general procedures for live-cell staining with fluorescent lipid probes. Optimization will be required for specific cell types and experimental conditions.
Reagent Preparation
-
C.I. 48040 Stock Solution (1 mM): Due to its poor water solubility, a stock solution should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). The exact molecular weight of the specific lot of C.I. 48040 should be used for accurate concentration calculation.
-
Working Solution (1-10 µM): The stock solution should be diluted in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).
Staining Procedure
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Induction of Lipid Droplets (Optional): To enhance visualization, cells can be treated with oleic acid (e.g., 100-400 µM complexed to BSA) for 16-24 hours to induce the formation of lipid droplets.
-
Staining: a. Aspirate the cell culture medium. b. Wash the cells once with pre-warmed PBS. c. Add the C.I. 48040 working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator. d. Aspirate the staining solution. e. Wash the cells twice with pre-warmed PBS.
-
Imaging: a. Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filters. Based on its color, excitation would likely be in the blue-violet range (e.g., ~405-450 nm) and emission in the green-yellow range (e.g., ~500-550 nm). These are starting points and will need to be determined empirically.
Caption: Step-by-step hypothetical workflow for lipid droplet staining.
Considerations and Self-Validating Systems
-
Cytotoxicity: It is essential to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of C.I. 48040 for the specific cell line being used.
-
Photostability: The photostability of C.I. 48040 under imaging conditions should be assessed to avoid artifacts from photobleaching.
-
Co-localization: To validate that C.I. 48040 is indeed staining lipid droplets, a co-localization experiment with a well-established lipid droplet stain (e.g., Nile Red or BODIPY 493/503) should be performed.
-
Controls: Unstained cells and cells treated with the vehicle (e.g., DMSO) alone should be included as negative controls.
Conclusion and Future Directions
C.I. 48040 (Solvent Yellow 33) is a dye with a well-established role in industrial applications. While it is not a traditional biological stain, its chemical properties as a fluorescent quinoline derivative suggest a promising, yet largely unexplored, potential in the specialized field of fluorescence bio-imaging. Specifically, its lipophilic nature makes it a candidate for the visualization of intracellular lipid droplets. The hypothetical protocol provided in this guide serves as a starting point for researchers interested in exploring this novel application. Further research is required to validate its efficacy, optimize staining protocols, and fully characterize its photophysical properties in a cellular context. The exploration of such unconventional fluorophores could lead to the development of new tools for studying cellular metabolism and related diseases.
References
-
Fucai Chem. (n.d.). Low Price Solvent Yellow 33 Dyes Suppliers, Manufacturers, Factory. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Retrieved from [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. AS Medical Media. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)indane-1,3-dione. Retrieved from [Link]
-
XCWY Chem. (n.d.). Solvent Yellow 33. Retrieved from [Link]
-
Ranbar Dyestuff. (n.d.). Solvent Yellow 33 Quinoline Dye – Ranbar Yellow 6G. Retrieved from [Link]
-
MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY. (n.d.). QUINOLINE YELLOW FOR MICROSCOPY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets. Retrieved from [Link]
-
World dye variety. (2012). Solvent Yellow 33. Retrieved from [Link]
-
Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Solvent Yellow 33|CAS NO.8003-22-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Yellow 33 - Toxicity of Military Smokes and Obscurants. Retrieved from [Link]
-
Precise Color. (n.d.). China Solvent Yellow 33 / CAS 8003-22-3 factory and manufacturers. Retrieved from [Link]
Sources
- 1. Fluorescent yellow, Solvent yellow 33, Solvent yellow 33 dye [xcwydyes.com]
- 2. Solvent Yellow 33 Quinoline Dye – Ranbar Yellow 6G [ranbarr.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Solvent Yellow 33 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. China Solvent Yellow 33 / CAS 8003-22-3 factory and manufacturers | Precise Color [precisechem.com]
- 8. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Guide: Astrazon Orange R (Basic Orange 22) Photostability & Imaging Protocols
Topic: Astrazon Orange R Photostability for Imaging Experiments Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper
Executive Summary
Astrazon Orange R (C.I.[1][2][3][4][5] Basic Orange 22) is a cationic cyanine fluorophore widely utilized in biological imaging for its ability to target mitochondria and sense local microviscosity. Unlike rigid fluorophores (e.g., Fluorescein), Astrazon Orange R exhibits "molecular rotor" behavior, where its quantum yield is intrinsically linked to the rigidity of its environment.
This guide provides a deep technical analysis of its photophysical properties, specifically focusing on photostability mechanisms, viscosity-controlled relaxation, and optimized protocols for high-fidelity live-cell imaging.
Photophysical Profile & Mechanism
Chemical Identity & Spectral Properties
Astrazon Orange R is an indole-based polymethine cyanine dye. Its cationic nature drives its accumulation in the negatively charged mitochondrial matrix via the Nernstian equilibrium, dependent on the mitochondrial membrane potential (
| Parameter | Value | Notes |
| Common Name | Astrazon Orange R | Synonyms: Basic Orange 22, C.I. 48040 |
| Excitation Max | 470 nm | Efficiently excited by 473 nm or 488 nm lasers (Blue) |
| Emission Max | 540 nm | Green-Orange emission; fits standard FITC/GFP filters |
| Stokes Shift | ~70 nm | Moderate shift reduces self-absorption artifacts |
| Solubility | Water, Ethanol, DMSO | Stock solutions recommended in DMSO |
Viscosity-Controlled Relaxation (The "Rotor" Effect)
The photostability and brightness of Astrazon Orange R are governed by a competition between radiative decay (fluorescence) and non-radiative torsional relaxation.
-
Low Viscosity (e.g., Cytosol/Buffer): The methine bridge allows free rotation, leading to rapid internal conversion (IC) and low fluorescence quantum yield.
-
High Viscosity (e.g., Mitochondria/Membranes): Rotation is sterically hindered. The molecule is "locked" in a planar state, significantly increasing fluorescence quantum yield and altering photobleaching kinetics.
Mechanistic Diagram: Excited State Dynamics The following diagram illustrates the bifurcation between fluorescence and torsional relaxation (bleaching pathway).
Figure 1: Jablonski diagram highlighting the viscosity-dependent competition between fluorescence and non-radiative decay pathways in Astrazon Orange R.
Photostability Analysis
Mechanisms of Photobleaching
Astrazon Orange R, like many cyanines, is susceptible to oxidative photobleaching. However, its specific decay kinetics are unique due to the viscosity component described by Ley et al. (2015).
-
Isomerization-Induced Instability: In fluid environments, the dye rapidly twists into a "dark" state (TICT). While this usually leads to ground-state recovery, it increases the residence time in reactive intermediate states, making the dye vulnerable to nucleophilic attack or radical formation.
-
ROS Sensitivity: The polymethine chain is the "Achilles' heel," susceptible to cleavage by Reactive Oxygen Species (ROS), particularly singlet oxygen (
). -
Stabilization via Binding: When bound to mitochondrial membranes or DNA, the restriction of motion increases photostability by preventing the formation of the twisted intermediate state, effectively shielding the chromophore.
Comparative Stability Data
-
vs. Fluorescein (FITC): Astrazon Orange R is generally more photostable than FITC in cellular environments due to its environmental rigidity but less stable than sulfonated rhodamines (e.g., Alexa Fluor 488).
-
vs. Rhodamine 123: Comparable mitochondrial specificity, but Astrazon Orange R exhibits a faster initial "burn-in" period followed by a stable plateau.
Experimental Protocols
Live-Cell Mitochondrial Staining Workflow
This protocol is optimized to balance signal-to-noise ratio (SNR) with minimal phototoxicity.
Reagents:
-
Stock Solution: 10 mM Astrazon Orange R in DMSO (Store at -20°C, dark).
-
Working Solution: 100 nM – 500 nM in pre-warmed culture medium (phenol-red free preferred).
Step-by-Step Workflow:
-
Preparation: Dilute Stock 1:10,000 into medium to achieve ~1 µM, then dilute further to 100-200 nM .
-
Note: Concentrations >1 µM can cause quenching and mitochondrial toxicity.
-
-
Incubation: Apply to cells for 15–30 minutes at 37°C.
-
Wash (Critical): Remove staining medium. Wash 2x with warm HBSS or PBS. Replace with fresh imaging medium (e.g., Live Cell Imaging Solution).
-
Why? Washing removes the "dark" cytosolic dye fraction, enhancing the contrast of the "bright" mitochondrial fraction.
-
-
Imaging: Proceed immediately.
Workflow Diagram:
Figure 2: Optimized staining workflow for mitochondrial imaging using Astrazon Orange R.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Rapid Photobleaching | High laser power or ROS generation. | Reduce excitation power to <5%. Use pulsed excitation if available. Add antioxidants (e.g., 100 µM Trolox) to the medium. |
| High Background | Unbound dye in cytosol. | Increase wash steps. Ensure imaging medium is free of phenol red. |
| Nuclear Staining | Concentration too high or cell death. | Reduce concentration to <100 nM. Confirm cell viability (dead cells lose |
| No Signal | Loss of | Cells may be metabolically inactive. Use a positive control (e.g., MitoTracker) to verify mitochondrial health. |
Imaging Settings
-
Light Source: LED (470 nm) or Argon Laser (488 nm).
-
Filters: Standard GFP/FITC set.
-
Excitation: 460–490 nm bandpass.
-
Emission: 510–550 nm bandpass (Avoid longpass filters to reduce autofluorescence).
-
-
Detector: High-sensitivity PMT or sCMOS (low quantum yield in bulk solution requires sensitive detection).
References
-
Ley, C., Bordat, P., Di Stefano, L. H., Remongin, L., Ibrahim, A., Jacques, P., & Allonas, X. (2015).[1][6] Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: Solvent viscosity controlled relaxation of excited states. Physical Chemistry Chemical Physics, 17(8), 5982–5990.[6] Link
-
Nikon MicroscopyU. Fluorochrome Data Table: Blue Excitation Filter Sets. (Accessed 2024).[7] Link
-
PubChem. Basic Orange 22 (Compound Summary). National Library of Medicine. Link
-
Bio-Synthesis Inc. Fluorochrome Absorption Emission Wavelengths. Link
Sources
- 1. Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Yellow Fluorescent Protein (YFP) Excitation | Nikon’s MicroscopyU [microscopyu.com]
- 3. US6268222B1 - Microparticles attached to nanoparticles labeled with flourescent dye - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Blue Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scanR [scanr.enseignementsup-recherche.gouv.fr]
Methodological & Application
Application Note: High-Contrast Genomic & Organelle Staining with Astrazon Orange R (Basic Orange 22)
Abstract & Introduction
Astrazon Orange R , chemically identified as C.I.[1] Basic Orange 22 (CAS: 4657-00-5), is a cationic methine (cyanine) dye distinct from the more common Acridine Orange (Basic Orange 14). While historically utilized in the textile industry for its exceptional binding to anionic fibers, its application in cell biology has emerged due to its photophysical properties as a molecular rotor and cationic probe.
Unlike traditional intercalating dyes, Astrazon Orange R exhibits viscosity-dependent fluorescence. In low-viscosity environments (free solution), the molecule undergoes rapid non-radiative decay via intramolecular rotation. Upon binding to rigid biological macromolecules (nucleic acids, cytoskeletal elements) or entering high-viscosity microenvironments, this rotation is restricted, triggering a sharp increase in fluorescence quantum yield ("light-up" effect).
This protocol details the optimized workflow for using Astrazon Orange R in fixed mammalian cells , specifically targeting nuclear architecture and acidic organelle remnants with high signal-to-noise ratios.
Key Applications
-
Nuclear Counterstaining: High-affinity binding to DNA/RNA phosphate backbones.
-
Morphological Profiling: Delineation of cytoplasmic density and acidic compartments.
-
High-Throughput Screening: Cost-effective alternative to proprietary cyanine dyes.
Chemical Identity & Spectral Properties[2][3]
It is critical to distinguish Astrazon Orange R from other "Orange" dyes to ensure filter compatibility.
| Property | Specification |
| Common Name | Astrazon Orange R |
| Chemical Name | C.I.[1][2] Basic Orange 22 |
| Class | Cationic Methine / Cyanine |
| CAS Number | 4657-00-5 |
| Excitation Max | ~490 nm (Cyan/Blue) |
| Emission Max | ~575 nm (Orange/Red) |
| Solubility | Water (Moderate), Ethanol (Good), DMSO (Excellent) |
| Mechanism | Electrostatic binding + Viscosity-induced radiative decay |
Materials & Reagents
Buffer Systems
-
PBS (1X): Phosphate Buffered Saline, pH 7.4 (Ca²⁺/Mg²⁺ free).
-
Blocking Buffer: 1% BSA (Bovine Serum Albumin) in PBS.
Fixation & Permeabilization
-
Fixative: 4% Paraformaldehyde (PFA) in PBS. Note: Methanol fixation is not recommended as it dehydrates the cellular matrix, potentially altering the viscosity-dependent binding profile of the dye.
-
Permeabilization Agent: 0.1% Triton X-100 in PBS.
Dye Preparation[4]
-
Stock Solution (10 mM): Dissolve powder in anhydrous DMSO. Store at -20°C in aliquots. Protect from light.[3]
-
Working Solution (1 - 10 µM): Dilute Stock Solution in PBS immediately prior to use.
Experimental Protocol: Fixed Cell Staining
Phase 1: Cell Preparation & Fixation
Objective: Preserve cellular architecture while cross-linking proteins to retain acidic moieties.
-
Seed Cells: Culture cells on sterile glass coverslips or optical-bottom 96-well plates until 70-80% confluency.
-
Wash: Aspirate media and gently wash 1x with warm PBS (37°C) to remove serum esterases and debris.
-
Fixation: Add 4% PFA solution. Incubate for 15 minutes at Room Temperature (RT).
-
Critical: Do not over-fix (>20 mins), as excessive cross-linking can increase autofluorescence.
-
-
Wash: Aspirate PFA and wash 3x with PBS (5 mins each).
Phase 2: Permeabilization & Blocking
Objective: Allow the cationic dye to penetrate the plasma membrane and access nuclear targets.
-
Permeabilize: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at RT.
-
Wash: Wash 2x with PBS .
-
Block (Optional but Recommended): Incubate with 1% BSA in PBS for 30 minutes.
-
Why: Cationic dyes can bind non-specifically to negatively charged glass surfaces or sticky cytoplasmic proteins. BSA blocks these low-affinity sites.
-
Phase 3: Astrazon Orange R Staining
Objective: Achieve equilibrium binding with optimal signal-to-noise ratio.
-
Preparation: Prepare a 5 µM Working Solution of Astrazon Orange R in PBS.
-
Optimization: Titrate between 1 µM and 10 µM depending on cell type density.
-
-
Stain: Apply the working solution to cover the cells completely.
-
Incubate: Incubate for 20 minutes at RT in the dark .
-
Note: Unlike DAPI, cyanine dyes often require slightly longer equilibration times to penetrate chromatin deeply.
-
-
Wash: Wash 3x with PBS (5 minutes each) to remove unbound dye.
-
Mechanism:[4] Because the dye is a "light-up" probe, background from unbound dye in PBS is lower than traditional fluorophores, but washing ensures crisp nuclear boundaries.
-
Phase 4: Mounting & Imaging
-
Mount: Mount coverslips using a non-fluorescent mounting medium (e.g., Fluoromount-G).
-
Image: Use a fluorescence microscope or confocal system.
-
Channel: Standard RFP or TRITC filter set.
-
Excitation: 488 nm or 532 nm laser lines are effective.
-
Emission: Collect signal between 560–600 nm.
-
Mechanism & Workflow Visualization
The following diagram illustrates the logical flow of the protocol and the physicochemical mechanism of the staining.
Figure 1: Experimental workflow and the "Light-Up" mechanism of Astrazon Orange R binding.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High Background (Cytoplasm) | Non-specific electrostatic binding to RNA or proteins. | Increase washing steps or decrease dye concentration to 1 µM. Ensure BSA blocking is used. |
| Weak Nuclear Signal | Insufficient permeabilization. | Increase Triton X-100 concentration to 0.2% or extend permeabilization time. |
| Precipitation on Slide | Dye aggregation in stock solution. | Filter the working solution through a 0.22 µm syringe filter before application. |
| Rapid Photobleaching | Oxidative degradation. | Use an antifade mounting medium (e.g., ProLong Diamond). Reduce laser power. |
References
-
Chemical Identity & Properties
-
Photophysics of Cationic Cyanine Dyes
-
ResearchGate. Molecular structure of Astrazon Orange-R and Spectroscopic Investigation. Link
-
-
General Staining Mechanisms
Disclaimer: Astrazon Orange R is a potent cationic dye.[7] Always handle with Personal Protective Equipment (PPE) as basic dyes can interact with DNA and are potentially mutagenic.
Sources
- 1. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 2. Astrazon Orange G 3056-93-7 [sigmaaldrich.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Exploring the Potential of Astrazon Orange R in Flow Cytometry
Authored by: Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of Astrazon Orange R, a cationic dye, in the field of flow cytometry. While traditionally used in the textile industry, the inherent fluorescent properties and cationic nature of Astrazon Orange R suggest its utility as a cellular stain for cytometric analysis.[1][2][3] This application note outlines hypothesized mechanisms of action, detailed protocols for cell staining and analysis, and data interpretation guidelines. The provided protocols are based on established methodologies for similar cationic dyes and are intended to serve as a starting point for researchers interested in exploring this novel application.
Introduction to Astrazon Orange R
Astrazon Orange R, also known as Basic Orange 22, is a cationic dye with the molecular formula C28H27ClN2 and a molecular weight of 426.99 g/mol .[2][3] It is characterized as a dark orange powder that is soluble in water.[2][3] Its primary industrial application has been in the dyeing of acrylic fibers.[1][2][3] The cationic nature of this dye, conferred by its positively charged molecular structure, is a key feature that suggests its potential for biological applications.[4] Cationic dyes are known to interact with and accumulate in cellular compartments with negative charge potential, such as the cytoplasm and mitochondria of viable cells.
Hypothesized Mechanism of Action in Eukaryotic Cells
Based on the behavior of other cationic fluorescent dyes like Acridine Orange, we hypothesize that Astrazon Orange R can passively diffuse across the plasma membrane of both live and dead cells.[5][6] In viable cells with intact plasma and mitochondrial membranes, the dye is expected to accumulate in the cytoplasm and potentially within mitochondria due to the negative transmembrane potential. This accumulation would lead to a detectable fluorescent signal. In contrast, cells with compromised membrane integrity (i.e., dead or dying cells) would exhibit diminished or altered fluorescence patterns due to the loss of membrane potential and the inability to retain the dye.
Potential Applications in Flow Cytometry
The unique properties of Astrazon Orange R open up several potential avenues for its use in flow cytometry:
-
Assessment of Cell Viability and Cytotoxicity: By differentiating between cells that can and cannot maintain a membrane potential, Astrazon Orange R could serve as a simple, single-stain viability dye. A decrease in fluorescence intensity could be indicative of cell death.
-
Monitoring Mitochondrial Membrane Potential (ΔΨm): Similar to other cationic dyes, its accumulation may be dependent on the mitochondrial membrane potential. A decrease in ΔΨm is an early hallmark of apoptosis. Therefore, Astrazon Orange R could potentially be used to identify apoptotic cell populations.
-
High-Throughput Screening (HTS) in Drug Discovery: The straightforward staining protocol and potential for multiplexing with other fluorescent markers make it a candidate for HTS assays to assess the cytotoxic effects of compound libraries.
Spectral Properties and Instrument Setup
While detailed spectral characterization of Astrazon Orange R in a biological context is limited, related compounds such as Astrazon Orange G have a maximum absorption (λ_max) around 490 nm.[7] This suggests that Astrazon Orange R could likely be excited by a blue laser (488 nm), which is a standard component of most flow cytometers. The emission is expected in the orange-red spectrum.
Table 1: Recommended Flow Cytometer Configuration
| Parameter | Recommended Setting | Rationale |
| Excitation Laser | Blue Laser (488 nm) | Based on the spectral properties of similar dyes. |
| Emission Filter | 585/42 nm (PE-Texas Red channel) or similar | To capture the peak orange-red emission. |
| Compensation | Required if multiplexing with other fluorochromes (e.g., FITC, PE) | To correct for spectral overlap. |
Experimental Protocols
The following protocols are designed as a starting point for the evaluation of Astrazon Orange R in flow cytometry applications. Optimization of dye concentration, incubation time, and cell type will be necessary.
Preparation of Astrazon Orange R Stock Solution
-
Reagent: Astrazon Orange R powder (CAS 4657-00-5)
-
Solvent: Dimethyl sulfoxide (DMSO) or deionized water. The dye is reported to be soluble in water.[2][3]
-
Procedure:
-
Accurately weigh 1 mg of Astrazon Orange R powder.
-
Dissolve in 1 mL of DMSO to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Protocol for Staining Suspension Cells for Viability Assessment
This protocol is adapted from standard procedures for viability dyes.
-
Cell Preparation:
-
Culture cells to the desired density. For optimal results, use cells in the logarithmic growth phase.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 1X Phosphate Buffered Saline (PBS).
-
Resuspend the cells in 1X PBS or a suitable cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of Astrazon Orange R by diluting the stock solution in 1X PBS. A starting concentration range of 0.1 to 10 µg/mL is recommended for initial optimization.
-
Add the Astrazon Orange R working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer equipped with a 488 nm laser.
-
Collect fluorescence data in the appropriate orange-red channel (e.g., PE-Texas Red).
-
Gate on the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze the fluorescence intensity of the gated population. Live cells are expected to show a higher fluorescence intensity compared to dead cells.
-
Workflow for Suspension Cell Staining
Caption: Workflow for staining suspension cells with Astrazon Orange R.
Protocol for Staining Adherent Cells
-
Cell Preparation:
-
Seed adherent cells in a multi-well plate and culture until they reach the desired confluency.
-
Gently aspirate the culture medium.
-
-
Staining:
-
Prepare a working solution of Astrazon Orange R in pre-warmed culture medium or 1X PBS at the optimized concentration.
-
Add the staining solution to each well, ensuring the cells are fully covered.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Cell Detachment and Analysis:
-
Aspirate the staining solution and wash the cells once with 1X PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation buffer or trypsin-EDTA.
-
Neutralize the detachment agent with culture medium containing serum.
-
Transfer the cell suspension to flow cytometry tubes.
-
Proceed with flow cytometry analysis as described in section 4.2.3.
-
Data Analysis and Interpretation
Gating Strategy
A typical gating strategy for analyzing Astrazon Orange R stained cells would involve:
-
FSC vs. SSC Plot: Gate on the main cell population to exclude debris and aggregates.
-
Histogram of Astrazon Orange R Fluorescence: Visualize the distribution of fluorescence intensity within the gated cell population. Two distinct peaks may be observed, corresponding to live (high fluorescence) and dead (low fluorescence) cells.
Hypothetical Data Representation
Caption: Gating strategy and expected results for Astrazon Orange R staining.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | - Dye concentration too low- Incorrect instrument settings- Cell death | - Titrate dye concentration- Verify laser and filter selection- Check cell viability with a reference method (e.g., Trypan Blue) |
| High Background Signal | - Dye concentration too high- Inadequate washing | - Reduce dye concentration- Include additional wash steps |
| High Variability | - Inconsistent staining time or temperature- Cell clumping | - Standardize incubation conditions- Ensure single-cell suspension before analysis |
Safety and Handling
Astrazon Orange R is a chemical dye and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Astrazon Orange R presents an intriguing, yet unexplored, candidate for flow cytometry applications. Its cationic nature and predicted spectral properties make it a potentially valuable tool for assessing cell viability and other cellular functions related to membrane potential. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin their own investigations into the utility of this dye in their specific experimental systems. Further characterization and validation are necessary to fully establish its role in modern cell analysis.
References
-
Astrazon orange - ChemBK. Available at: [Link]
-
Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology. Available at: [Link]
-
Acridine Orange Staining Protocol | PDF - Scribd. Available at: [Link]
-
Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - RSC Publishing. Available at: [Link]
-
Molecular structure of Astrazon Orange-R. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
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- 3. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Astrazon Orange G 3056-93-7 [sigmaaldrich.com]
Astrazon Orange R: An Exploratory Guide for Live-Cell Mitochondrial Staining
Senior Application Scientist Note: This document outlines the theoretical basis and provides an experimental protocol for the novel application of Astrazon Orange R as a fluorescent probe for mitochondrial visualization in living cells. As a classic cationic dye, its utility in this context is postulated based on foundational biophysical principles rather than established use. Researchers are advised to consider this guide as a starting point for their own validation and optimization experiments.
Introduction: The Rationale for Repurposing a Classic Dye
Dynamic imaging of mitochondria in live cells is fundamental to research in metabolism, apoptosis, and cellular signaling. The discovery of new fluorescent probes that are cost-effective, photostable, and exhibit low cytotoxicity is of paramount importance. Astrazon Orange R (also known as C.I. Basic Orange 22) is a cationic cyanine dye traditionally used in the textile industry.[1][2] Its inherent positive charge and cyanine structure suggest its potential for accumulation within the mitochondria of living cells, driven by the mitochondrial membrane potential.[3]
This application note presents a compelling hypothesis for the use of Astrazon Orange R as a live-cell mitochondrial stain. We will delve into the proposed mechanism of action, provide a detailed experimental protocol for its application, and discuss the necessary validation steps to confirm its specificity and utility in fluorescence microscopy.
Proposed Mechanism of Action: Electrophoretic Accumulation
The primary driving force for the accumulation of cationic dyes within mitochondria is the significant negative membrane potential across the inner mitochondrial membrane, which is actively maintained by the electron transport chain.[4] In healthy, respiring cells, this potential can range from -150 to -180 mV. The delocalized positive charge of cationic dyes, such as the cyanine structure of Astrazon Orange R, allows them to passively cross the cell membrane and then electrophoretically accumulate in the mitochondrial matrix.[3][5] This process is self-concentrating; the more negative the mitochondrial membrane potential, the greater the accumulation of the cationic dye, leading to a strong fluorescent signal specifically from the mitochondria.
This proposed mechanism is analogous to that of well-established mitochondrial probes like Rhodamine 123 and various MitoTracker™ dyes.[4] A key implication of this potential-dependent accumulation is that the staining intensity of Astrazon Orange R could serve as a qualitative indicator of mitochondrial health.
Caption: Proposed mechanism of Astrazon Orange R accumulation in mitochondria.
Photophysical Properties
While comprehensive fluorescence data for Astrazon Orange R in biological systems is not extensively documented, studies on its photophysics provide valuable insights.[6][7] A related compound, Astrazon Orange G, has a reported absorbance peak at approximately 492 nm.[8] Given their structural similarities, it is reasonable to hypothesize that Astrazon Orange R will have an excitation maximum in the blue-green region of the spectrum (around 480-500 nm) and an emission maximum in the orange-red region (around 580-620 nm). This would make it compatible with standard filter sets, such as those for TRITC or Texas Red.
Experimental Protocol: Staining Live Cells with Astrazon Orange R
This protocol is a recommended starting point and should be optimized for specific cell types and experimental conditions.
Materials:
-
Astrazon Orange R (C.I. 48040)[2]
-
Dimethyl sulfoxide (DMSO), spectroscopy or cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
Reagent Preparation:
-
1 mM Stock Solution: Carefully weigh out a small amount of Astrazon Orange R powder and dissolve it in high-quality DMSO to create a 1 mM stock solution.
-
Rationale: DMSO is a common solvent for organic dyes and aids in their permeation across cell membranes. A 1 mM stock is a standard concentration for many fluorescent probes.
-
-
Working Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final working concentration. We recommend starting with a range of concentrations from 100 nM to 1 µM.
-
Rationale: The optimal concentration will balance signal intensity with potential cytotoxicity. Testing a range is crucial for this novel application.
-
Staining Procedure:
Caption: Step-by-step workflow for staining live cells with Astrazon Orange R.
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Staining: a. Aspirate the culture medium from the cells. b. Add the pre-warmed working solution of Astrazon Orange R to the cells. c. Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Rationale: This incubation time is typical for mitochondrial dyes and allows for sufficient accumulation without excessive cellular stress.
-
-
Wash: a. Aspirate the staining solution. b. Gently wash the cells twice with pre-warmed complete medium or PBS.
-
Rationale: Washing removes excess dye from the medium, reducing background fluorescence and improving the signal-to-noise ratio.
-
-
Imaging: a. Replace the wash medium with a pre-warmed live-cell imaging medium. b. Immediately proceed with imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., TRITC or Texas Red).
Validation and Controls: Ensuring Specificity
Given the exploratory nature of this application, rigorous validation is essential.
-
Co-localization: To confirm that Astrazon Orange R is indeed staining mitochondria, perform a co-localization experiment with an established mitochondrial probe that has a different emission spectrum (e.g., MitoTracker™ Green).
-
Depolarization Assay: To verify that the dye's accumulation is dependent on the mitochondrial membrane potential, treat the cells with a mitochondrial membrane potential disruptor, such as Carbonyl cyanide m-chloro phenyl hydrazone (CCCP), prior to or during staining. A significant reduction in the fluorescent signal after CCCP treatment would support the proposed mechanism.[4]
Quantitative Data Summary
| Parameter | Recommended Starting Range | Rationale & Notes |
| Stock Solution Concentration | 1 mM in DMSO | Standard concentration for fluorescent probes. Store protected from light at -20°C. |
| Working Concentration | 100 nM - 1 µM | Optimization is critical. High concentrations may lead to cytotoxicity or off-target staining. |
| Incubation Time | 15 - 30 minutes | Balances dye uptake with cell health. Longer times may be needed for some cell types. |
| Excitation Wavelength | ~480 - 500 nm (Hypothesized) | Based on related compounds.[8] Use a standard blue or green excitation filter. |
| Emission Wavelength | ~580 - 620 nm (Hypothesized) | Use a standard orange or red emission filter (e.g., TRITC/Texas Red). |
Conclusion and Future Directions
Astrazon Orange R presents an intriguing and cost-effective candidate for live-cell mitochondrial staining due to its cationic cyanine structure. The protocols and theoretical framework provided here offer a robust starting point for researchers to explore its potential. Further characterization of its photostability, cytotoxicity, and quantum yield in a cellular environment will be crucial in establishing it as a standard tool in the cell biologist's toolkit. The repurposing of such readily available dyes could open up new avenues for accessible and efficient live-cell imaging.
References
-
Royal Society of Chemistry. (n.d.). Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states. Retrieved from [Link]
-
Solvent Dyes. (n.d.). Basic Orange 22. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of Astrazon Orange-R. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. Retrieved from [Link]
-
World dye variety. (2012). Basic Orange 22. Retrieved from [Link]
-
Skychem Group. (2023). Fluorescent Dyes in Textiles: Excitation, Emission, and Shade Control. Retrieved from [Link]
-
Enoch dye. (n.d.). Cationic orange 22(basic orange 22,cationic orange r). Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence in Smart Textiles. Retrieved from [Link]
-
Sinoever. (n.d.). China Biggest Basic Orange 22 Suppliers & Manufacturers & Factory. Retrieved from [Link]
-
Wilson College of Textiles. (2023). New Fluorescent Dyes Help Illuminate Microscopic Life. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes. Retrieved from [Link]
-
ChemBK. (n.d.). Astrazon orange. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Fluorescence in Smart Textiles. Retrieved from [Link]
-
ACS Publications. (2019). Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Dyeing of Cotton Fabrics with Novel Fluorescent Reactive Dyes Based on Fluorescein. Retrieved from [Link]
-
FluoroFinder. (n.d.). STAR ORANGE Dye Profile. Retrieved from [Link]
-
PubMed. (n.d.). Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states. Retrieved from [Link]
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- 4. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption [Astrazon Orange G] | AAT Bioquest [aatbio.com]
Application Notes & Protocols: Visualizing Lignin and Anionic Group Distribution in Pulp and Paper Samples with Astrazon Orange R
Introduction: A Modern Application for a Classic Dye
Astrazon Orange R, also known as Basic Orange 22, is a cationic dye belonging to the methine class.[1][2] While traditionally used in the textile industry for dyeing acrylic fibers, its inherent chemical properties make it a valuable tool for the analysis of lignocellulosic materials such as pulp and paper.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing Astrazon Orange R as a selective stain for lignin-rich and anionic components in pulp and paper samples. Its application allows for rapid, qualitative visualization of chemical distribution, aiding in the characterization of different pulp types, evaluating the efficacy of pulping and bleaching processes, and understanding the overall chemical heterogeneity of paper products.
The primary advantage of Astrazon Orange R lies in its strong electrostatic affinity for negatively charged functional groups present in pulp fibers. This interaction provides a clear, colorimetric indication of specific chemical components, offering a straightforward yet powerful analytical method for researchers and quality control professionals.
The Staining Mechanism: An Electrostatic Attraction
The efficacy of Astrazon Orange R as a stain for pulp and paper is rooted in fundamental electrostatic principles. The process is governed by the interaction between the positively charged dye molecule and the negatively charged sites on the pulp fibers.
The Cationic Nature of Astrazon Orange R
Astrazon Orange R possesses a permanent positive charge within its molecular structure, classifying it as a cationic dye.[5] This charge is delocalized across its conjugated system, which is also responsible for its vibrant orange-red color. This inherent positive charge is the primary driver of its staining capability in this application.
Anionic Sites in Pulp and Paper Fibers
Pulp and paper are complex biomaterials composed primarily of cellulose, hemicellulose, and lignin. While purified cellulose is relatively neutral, the other components, along with residues from chemical processing, introduce anionic (negatively charged) sites to the fiber surface.
-
Lignin: Lignin is a complex aromatic polymer. While its structure contains few groups that are negatively charged at neutral pH, it is rich in phenolic and carboxylic acid groups that can deprotonate, especially under slightly alkaline conditions.[6] More importantly, cationic dyes often associate with lignin-polysaccharide complexes that remain even after pulping.[6]
-
Hemicellulose: Hemicelluloses, particularly glucuronoxylans in hardwoods, contain carboxylic acid groups that are anionic at typical staining pH levels.
-
Pulping and Bleaching Effects: Chemical pulping and bleaching processes can introduce additional anionic groups, such as carboxylic acids, onto the cellulose and residual lignin structures through oxidation.
The Dye-Fiber Interaction
The staining mechanism is a direct result of the electrostatic attraction between the cationic Astrazon Orange R molecules and the anionic sites on the pulp fibers. The positively charged dye molecules are drawn to and adsorbed onto the negatively charged regions, forming strong ionic bonds.[7][8] Because lignin-rich areas (as found in mechanical pulp) and regions with higher concentrations of acidic hemicelluloses or oxidation products possess a higher density of anionic sites, they will bind a greater amount of the dye. This differential uptake results in a more intense coloration in those specific areas, allowing for their direct visualization.
Key Applications in Pulp and Paper Analysis
The selective staining by Astrazon Orange R enables several practical applications:
-
Lignin Distribution Mapping: Visually assess the distribution and uniformity of lignin in pulp fibers and paper cross-sections. This is particularly useful for comparing the effects of different pulping methods.
-
Pulp Type Differentiation: Distinguish between high-lignin pulps (e.g., mechanical pulp, unbleached kraft) and low-lignin pulps (e.g., bleached chemical pulp). Mechanical pulp fibers will stain a deep orange-red, while bleached chemical pulp fibers will remain largely unstained or show very pale coloration.
-
Process Uniformity Assessment: Evaluate the homogeneity of delignification in chemical pulping or the effectiveness of bleaching stages by observing the evenness of the staining across a sample.
Experimental Protocol for Staining
This section provides a detailed, step-by-step methodology for staining pulp and paper samples.
Materials and Reagents
| Reagent/Material | Details |
| Astrazon Orange R | Also known as Basic Orange 22, C.I. 48040 |
| CAS Number: 4657-00-5[1] | |
| Molecular Formula: C₂₈H₂₇ClN₂[4] | |
| Appearance: Dark orange powder[2][4] | |
| Deionized Water | For preparing solutions |
| Acetic Acid (Glacial) | Optional, for pH adjustment |
| Microscope Slides & Coverslips | For sample mounting and observation |
| Beakers & Graduated Cylinders | For solution preparation |
| Pipettes | For transferring solutions |
| Filter Paper | For sample washing |
| Light Microscope | For imaging |
Safety Precautions
Astrazon Orange R is a chemical dye and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.[9][10] Handle the powder in a well-ventilated area or under a fume hood.
-
Contact: Avoid contact with skin and eyes.[9][11] In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of dye solutions and contaminated materials in accordance with local, state, and federal regulations.
Reagent Preparation
0.1% (w/v) Astrazon Orange R Staining Solution:
-
Weigh out 100 mg (0.1 g) of Astrazon Orange R powder.
-
Add the powder to a 100 mL beaker.
-
Add approximately 80 mL of deionized water and stir until the dye is fully dissolved. The dye is soluble in water.[1][4] Gentle heating may be used to aid dissolution if necessary.
-
Transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.
-
Transfer to a labeled storage bottle. The solution is stable at room temperature when protected from light.
-
(Optional) The pH of the solution can be adjusted to between 4 and 5 with a few drops of dilute acetic acid to enhance the interaction with certain acidic groups, though it is not strictly necessary for qualitative staining.
Staining Workflow Diagram
Sources
- 1. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 2. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Dyestuff-fibre interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shop.carl-jaeger.de [shop.carl-jaeger.de]
- 10. carlroth.com [carlroth.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Optimization of Astrazon Orange R (Basic Orange 22) for Organelle-Specific Fluorescence Imaging
Executive Summary & Mechanism of Action
Astrazon Orange R , chemically known as C.I.[1][2][3] Basic Orange 22 (CAS: 4657-00-5), is a cationic polymethine cyanine dye.[1] While historically utilized in the textile industry for acrylic fibers, its lipophilic cationic nature makes it a potent fluorochrome for biological applications.
Unlike modern "fixable" probes (e.g., chloromethyl-rosamines), Astrazon Orange R functions primarily as a potentiometric probe in live cells.[1] Its accumulation is driven by the Nernstian equilibrium across the inner mitochondrial membrane (
Core Mechanism
-
Mitochondrial Targeting: As a delocalized cation, the dye permeates the plasma membrane and accumulates in the negatively charged mitochondrial matrix (approx. -180 mV).
-
Nucleic Acid Interaction: At higher concentrations or in cells with compromised membranes (fixed/dead), the dye exhibits affinity for RNA, making it useful for reticulocyte counting and distinguishing cytoplasm in histology.
-
Fluorescence Physics:
Critical Constraint: The "optimal" concentration is not a fixed number but a function of the Signal-to-Noise Ratio (SNR) versus Mitochondrial Toxicity .[1] High concentrations lead to fluorescence quenching (aggregation) and depolarization of the membrane.
Visualizing the Staining Logic
The following diagram illustrates the bifurcation of the dye's behavior based on cell state and concentration.
Figure 1: Mechanistic pathway of Astrazon Orange R accumulation.[1] Note the divergence between potential-dependent mitochondrial staining and electrostatic RNA binding.[1]
Spectral Characteristics & Filter Selection
Before preparing solutions, ensure your imaging system is calibrated to the dye's shift.
| Property | Value | Recommended Filter Set |
| Absorbance Peak | 492 nm | FITC / GFP (Blue Excitation) |
| Emission Peak | ~575 nm | TRITC / Cy3 (Orange/Red Emission) |
| Stokes Shift | ~83 nm | Long-pass filters preferred for max signal |
Note: Unlike MitoTracker Orange (which excites with Green light ~554nm), Astrazon Orange R is best excited by Blue light (488nm) but emits in the Orange channel. Using a standard Green excitation filter will result in weak signal.[1]
Protocol A: Live Cell Mitochondrial Staining
Objective: Visualize mitochondrial dynamics with minimal cytotoxicity.[1][4]
Reagents
-
Stock Solution: Dissolve 10 mg Astrazon Orange R in 10 mL DMSO (anhydrous) to create a ~2.3 mM stock. Store at -20°C, protected from light.
-
Imaging Buffer: Phenol-red free HBSS or Live Cell Imaging Solution (LCIS), pre-warmed to 37°C.[1]
Optimization Matrix (Titration)
Do not use a single concentration.[1] Perform a titration for your specific cell line using this matrix:
| Cell Type | Sensitivity | Starting Conc.[1] Range | Incubation Time |
| Fibroblasts (HeLa, 3T3) | Moderate | 100 nM – 500 nM | 20 – 30 min |
| Neurons (Primary) | High | 50 nM – 200 nM | 15 – 20 min |
| Macrophages | Low | 500 nM – 1 µM | 30 – 45 min |
Step-by-Step Procedure
-
Preparation: Seed cells on sterile glass-bottom dishes (e.g., MatTek) 24 hours prior. Ensure 60-70% confluency.
-
Working Solution: Dilute the DMSO stock into pre-warmed Imaging Buffer.
-
Example: For 200 nM, add 0.87 µL of 2.3 mM stock to 10 mL buffer.
-
Critical: Vortex immediately to prevent dye aggregation.[1]
-
-
Staining:
-
Washing (The "No-Wash" Option):
-
Imaging: Image immediately. Mitochondria will appear bright orange against a dark background.[1]
Scientist's Note: If mitochondria appear fragmented or "beaded" within 10 minutes, the concentration is too high, causing depolarization (toxicity). Reduce concentration by 50%.
Protocol B: RNA/Reticulocyte Staining (Fixed/Permeabilized)
Objective: Stain RNA-rich structures (nucleoli, reticulocytes) or counterstain cytoplasm.[1]
Reagents
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization: 0.1% Triton X-100.[1]
Step-by-Step Procedure
-
Fixation: Fix cells with 4% PFA for 15 minutes at Room Temperature (RT).
-
Permeabilization: Incubate with 0.1% Triton X-100 for 10 minutes.[1]
-
Staining:
-
Use a higher concentration: 1 µM – 5 µM .
-
Incubate for 15 minutes at RT in the dark.
-
-
Differentiation (Optional but Recommended):
-
Mounting: Mount with an antifade reagent.[1]
Troubleshooting & Optimization Workflow
Use the following logic flow to resolve imaging artifacts.
Figure 2: Decision tree for troubleshooting common staining artifacts.
Data Summary: Concentration vs. Effect[6][7][8]
| Concentration | Primary Target | Physiological State | Risk Factor |
| < 50 nM | High-Potential Mitochondria | Live, Healthy | Low Signal |
| 100 - 500 nM | Optimal Mitochondrial Staining | Live, Healthy | Balanced |
| > 1 µM | Lysosomes / RNA / Non-specific | Stressed / Fixed | Quenching / Toxicity |
| > 10 µM | Nuclear / Cytoplasmic Wash | Dead / Fixed | High Background |
References
-
ChemicalBook. (2023).[1][3] Astrazon Orange R (CAS 4657-00-5) Properties and Structure.[1][3][6][7][8] Retrieved from [1]
-
PubChem. (2023).[1] C.I.[4][8][9][10] Basic Orange 22 - Compound Summary.[1][3][6] National Library of Medicine. Retrieved from [1]
-
Thermo Fisher Scientific. (2023).[1] Probes for Mitochondria: Cationic Cyanine Dyes.[1] Molecular Probes Handbook.[1] Retrieved from [1]
-
AAT Bioquest. (2023).[1] Absorption Spectrum of Astrazon Orange.[1][11][12] Spectrum Viewer.[1][11] Retrieved from [1][11]
-
ResearchGate. (2017).[1] Quantification of mitochondrial staining using fluorescent dyes.[10][12] Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 4. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
- 5. bio-rad.com [bio-rad.com]
- 6. chemscene.com [chemscene.com]
- 7. 4657-00-5 CAS MSDS (ASTRAZON ORANGE R) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. China Biggest Basic Orange 22 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. researchgate.net [researchgate.net]
- 11. Absorption [Astrazon Orange G] | AAT Bioquest [aatbio.com]
- 12. Mitochondrion Staining Kit (Orange Fluorescence) (A319616) [antibodies.com]
Application Note: Kinetic Optimization of Astrazon Orange R for Mitochondrial Potential Imaging
Topic: Astrazon Orange R (Basic Orange 22) Incubation Time for Cell Staining Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Abstract & Introduction
Astrazon Orange R (C.I.[1][2][3][4][5] Basic Orange 22; CAS 4657-00-5) is a cationic polymethine dye traditionally utilized in the textile industry for acrylic fibers.[4] However, its photophysical properties—specifically its delocalized positive charge and lipophilicity—repurpose it as a potent potentiometric probe for mitochondrial membrane potential (
Unlike Acridine Orange (which targets acidic organelles and nucleic acids), Astrazon Orange R functions analogously to Rhodamine 123 or TMRE. It accumulates in the mitochondrial matrix according to the Nernst equation, driven by the highly negative potential across the inner mitochondrial membrane (IMM).
This application note defines the critical incubation parameters required to achieve equilibrium staining without inducing cytotoxic quenching or depolarization, a common pitfall when repurposing industrial fluorophores for biological assays.
Mechanism of Action: Potentiometric Accumulation
The utility of Astrazon Orange R relies on electrophoretic accumulation . The dye possesses a delocalized cationic charge (indolium system) that allows it to pass through the plasma membrane and equilibrate across the IMM.
-
Resting State: In healthy cells, the mitochondrial matrix is electronegative (~-150 to -180 mV) relative to the cytosol. Astrazon Orange R accumulates 100-1000 fold within the matrix.
-
Depolarization: Upon treatment with uncouplers (e.g., FCCP, CCCP), the membrane potential collapses, causing the dye to redistribute into the cytosol, resulting in a loss of mitochondrial fluorescence specificity.
Mechanistic Pathway Diagram
Caption: Kinetic pathway of Astrazon Orange R accumulation driven by mitochondrial membrane potential (
Optimization of Incubation Time
The incubation time for Astrazon Orange R is not a static variable; it is dependent on dye concentration and cell type. The goal is to reach thermodynamic equilibrium without triggering the "mitochondrial permeability transition pore" (mPTP) opening, which occurs with prolonged exposure to cationic dyes.
Kinetic Profiles
| Phase | Time Window | Cellular State | Observation |
| Uptake | 0–10 mins | Non-equilibrium | Cytosolic haze; faint mitochondrial structure. |
| Equilibrium | 15–30 mins | Optimal Staining | High signal-to-noise; distinct mitochondrial networks. |
| Plateau/Toxic | >45 mins | Saturation | Potential quenching; mitochondrial swelling (toxicity). |
| Leaching | Post-Wash | Re-equilibration | Signal decays if washed for >10 mins without dye maintenance. |
Recommendation: A 20-minute incubation is the universal starting point for adherent mammalian cell lines (e.g., HeLa, CHO, HEK293).
Detailed Staining Protocol
Safety Note: Astrazon Orange R is a chemical dye.[4][5] Handle with gloves and treat as a potential mutagen.
Reagents Required[2][6][7][8][9]
-
Astrazon Orange R (Basic Orange 22): Powder form (CAS 4657-00-5).[1][3][4][6]
-
Solvent: High-grade DMSO (Anhydrous).
-
Buffer: HBSS or Live Cell Imaging Solution (phenol-red free).
-
Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for validation (10 µM).
Step-by-Step Workflow
Phase 1: Stock Preparation
-
Primary Stock (10 mM): Dissolve Astrazon Orange R powder in DMSO. Vortex until completely solubilized. Store at -20°C, protected from light.
-
Working Solution (Optimization Range): Dilute the stock into warm culture medium or HBSS.
-
Low Load: 100 nM (For time-lapse > 1 hour).
-
Standard:500 nM (For endpoint imaging).
-
High Load: 1 µM (For low-potential cells, use with caution).
-
Phase 2: Staining Procedure[7]
-
Cell Prep: Seed cells on glass-bottom dishes (e.g., MatTek) 24 hours prior to reach 70% confluency.
-
Wash: Gently wash cells 1x with pre-warmed HBSS to remove serum proteins (which may bind the dye).
-
Incubation:
-
Add the 500 nM Working Solution to the cells.
-
Incubate for 20 minutes at 37°C in a 5% CO₂ incubator.
-
Note: Do not incubate at Room Temperature; physiological temperature is required for active membrane potential maintenance.
-
-
Wash (Critical):
Phase 3: Imaging
-
Mode: Fluorescence / Confocal Microscopy.[9]
-
Excitation: 488 nm or 514 nm (Blue/Green excitation).
-
Emission: 550–600 nm (Orange/Red channel).
-
Exposure: Minimize laser power (<2%) to prevent phototoxicity and ROS generation.
Experimental Workflow Diagram
Caption: Step-by-step staining workflow for Astrazon Orange R in live cells.
Validation & Troubleshooting
To confirm that the signal is truly mitochondrial and potential-dependent, perform the Uncoupler Test .
The Uncoupler Test
-
Image the cells to establish baseline fluorescence.
-
Add 10 µM CCCP or FCCP directly to the dish.
-
Expected Result: Within 5–10 minutes, the mitochondrial structure should fade, and the dye should disperse into the cytosol or quench, confirming
specificity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Cytosolic Background | Dye concentration too high or incubation too long. | Reduce conc. to 100 nM or reduce time to 15 mins. Ensure 2x wash. |
| Punctate/Lysosomal Staining | Dye aggregation or wrong dye (Acridine Orange). | Verify CAS #4657-00-5.[1][3][4][6] Ensure pH of buffer is 7.4 (acidic pH favors lysosomal trapping). |
| Rapid Photobleaching | Laser power too high. | Reduce excitation intensity. Use pulsed excitation if available. |
| Cell Rounding/Detachment | Cytotoxicity. | Dye is toxic at current conc. Reduce to <200 nM. Check DMSO % (<0.1%). |
References
-
Chemical Identity: Astrazon Orange R (Basic Orange 22). ChemicalBook. CAS 4657-00-5.[1][3][4][6] Link
-
Mitochondrial Probes: Mitochondrial Membrane Potential Probes. Thermo Fisher Scientific. (General principles of cationic dye accumulation). Link
-
Cationic Dye Mechanism: Johnson, L. V., Walsh, M. L., & Chen, L. B. (1980). Localization of mitochondria in living cells with rhodamine 123. Proceedings of the National Academy of Sciences. (Foundational mechanism for cationic mitochondrial stains). Link
-
Spectral Properties: Astrazon Orange R Spectral Data. World Dye Variety. Link
Sources
- 1. Astrazon Orange R | CAS 4657-00-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. guidechem.com [guidechem.com]
- 3. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. parchem.com [parchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. abberior STAR ORANGE [abberior.shop]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
Application Note: Astrazon Orange R as a Fluorescent Tracer in Biological Systems
Executive Summary
Astrazon Orange R (C.I.[1][2][3][4] Basic Orange 22) is a cationic hemicyanine dye exhibiting strong fluorescence under blue light excitation. While historically utilized in the textile industry for acrylic fibers, its high water solubility and specific affinity for anionic biological polymers (lignin, nucleic acids, and acidic mucins) make it a valuable tracer in plant physiology and histology.
This guide details the physicochemical properties of Astrazon Orange R, its mechanism of action as a biological probe, and validated protocols for tracking vascular transport in botanical systems and general fluorescence counterstaining.
Technical Specifications & Properties
Chemical Identity[3][5]
-
Chemical Class: Methine / Hemicyanine
-
Charge: Cationic (+)
Spectral & Physical Properties
Astrazon Orange R fills a specific spectral niche, excitable by standard blue lasers (488 nm) or LED sources (470 nm), with a Stokes shift allowing for clear separation of signal.
| Property | Value | Notes |
| Excitation Max ( | 470 nm | Compatible with FITC/GFP filters |
| Emission Max ( | 540 nm | Bright Yellow-Orange fluorescence |
| Molecular Weight | 426.99 g/mol | Diffuses moderately fast in tissues |
| Solubility | Water (7.7 g/L) | Highly soluble; suitable for aqueous buffers |
| Appearance | Dark Orange/Red Powder | Hygroscopic; store desiccated |
Critical Insight: Unlike Acridine Orange, Astrazon Orange R exhibits a more stable emission peak at 540 nm, making it less prone to the metachromatic shift (red-to-green) often seen with concentration changes in other acridine dyes.
Mechanism of Action
The utility of Astrazon Orange R as a tracer relies on its cationic (positive) charge and molecular size .
-
Electrostatic Attraction: The dye binds strongly to negatively charged biological matrices.
-
In Plants: It binds to lignin and pectin in cell walls (carboxyl and phenolic hydroxyl groups).
-
In Animal Tissue: It binds to acidic mucins and nucleic acids.
-
-
Vascular Tracing (Xylem): Because it binds to lignified vessel walls, it marks the path of water transport permanently, unlike anionic dyes (e.g., Uranine) which move with the water front without staining the structure.
Mechanism Diagram
Figure 1: Mechanism of Astrazon Orange R binding and fluorescence generation.
Experimental Protocols
Protocol A: Plant Vascular Transport Tracking (Xylem Staining)
Application: Visualizing water transport pathways and lignification patterns in stems/roots.
Materials
-
Distilled Water (
). -
Fresh plant cuttings (e.g., Impatiens, Celery, or woody stems).
-
Razor blade (clean).
-
Fluorescence Microscope (Blue excitation filter set).
Procedure
-
Stock Solution Preparation:
-
Dissolve 10 mg Astrazon Orange R in 10 mL
to make a 0.1% (w/v) stock. -
Note: Sonicate if necessary to ensure complete dissolution. Store at 4°C in the dark.
-
-
Pulse-Chase Uptake:
-
Cut the plant stem underwater to prevent air embolisms.
-
Submerge the cut end into the 0.1% dye solution .
-
Allow transpiration to draw the dye up for 30–60 minutes (herbaceous) or 2–4 hours (woody).
-
Optional Chase: Transfer plant to clear water for 30 mins to flush unbound dye from the lumen, leaving only the stained vessel walls.
-
-
Sectioning:
-
Hand-section the stem using a razor blade (transverse sections, ~100–200 µm thick).
-
Mount sections in water on a glass slide.
-
-
Imaging:
-
Excitation: 470–490 nm (Blue).[8]
-
Emission Filter: 520–560 nm (Green/Yellow pass).
-
Observation: Xylem vessels will appear bright orange-yellow against a darker background. Parenchyma may show faint background fluorescence.
-
Protocol B: General Histological Counterstaining
Application: High-contrast counterstain for acidic structures in fixed tissue.
Procedure
-
Fixation: Fix tissue samples in 4% Paraformaldehyde (PFA) for 24 hours.
-
Staining:
-
Prepare a working solution of 0.01% Astrazon Orange R in PBS (pH 7.4).
-
Incubate tissue sections (5–10 µm) for 5–10 minutes at room temperature.
-
-
Washing:
-
Rinse 3x with PBS to remove background signal.
-
Differentiation (Optional): If background is too high, rinse briefly in 1% Acetic Acid ethanol solution.
-
-
Mounting: Mount with an anti-fade mounting medium (e.g., Fluoromount-G).
-
Imaging: Use standard FITC or GFP filter sets. Nuclei and acidic mucins will fluoresce bright orange.
Workflow Visualization
Figure 2: Operational workflow for Astrazon Orange R application.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Weak Signal | Photobleaching or low pH | Use anti-fade mountant; ensure buffer pH > 6.0 (cationic binding is pH dependent). |
| High Background | Non-specific binding | Reduce staining time or add a differentiation step (1% acid alcohol rinse). |
| Precipitation | High concentration | Filter stock solution (0.2 µm) before use; do not exceed 1% w/v. |
| Spectral Overlap | Wrong filter set | Ensure Ex is ~470nm. UV excitation (DAPI) will yield poor results. |
Validation Control: Always prepare a "solvent-only" control (tissue treated with water/buffer only) to quantify autofluorescence, especially in plant tissues rich in phenolic compounds.
Safety & Handling
-
Hazard Classification: Astrazon Orange R is a synthetic cationic dye. While not classified as highly volatile, it should be treated as a potential irritant.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of dye solutions as hazardous chemical waste in accordance with local EHS regulations. Do not pour down the drain.
References
-
ChemicalBook. (2025).[9][10] Astrazon Orange R Properties and Applications.[1][3] Retrieved from
-
Evident Scientific. (n.d.). Fluorochrome Data Tables - Excitation and Emission Values. Retrieved from
-
Nikon MicroscopyU. (n.d.). Yellow Fluorescent Protein (YFP) Excitation Spectral Profiles. Retrieved from
-
Microspheres Online. (n.d.). Fluorochromes - Excitation And Emission Wavelengths Reference Table. Retrieved from
-
Sigma-Aldrich. (n.d.).[11] Astrazon Orange G (Analogue) Safety Data Sheet. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 3. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Astrazon Orange R | CAS 4657-00-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Cationic orange 22(basic orange 22,cationic orange r) TDS|Cationic orange 22(basic orange 22,cationic orange r) from Chinese supplier and producer - CATIONIC ORANGE DYES - Enoch dye [enochdye.com]
- 7. 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | 6359-45-1 | Benchchem [benchchem.com]
- 8. Fluorochromes - Excitation And Emission Wavelengths Reference Table - Microspheres Online [microspheres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Astrazon Orange G 3056-93-7 [sigmaaldrich.com]
Differential Quantification of Microplastics: The Astrazon Orange R (Basic Orange 22) Protocol
Application Note: AN-MP-042
Abstract & Strategic Rationale
While Nile Red remains the "gold standard" for broad-spectrum microplastic (MP) screening due to its solvatochromic lipophilicity, it exhibits limitations with hydrophilic polymers, weathered particles with oxidized surfaces, and specific synthetic fibers like polyacrylonitrile (Acrylic).
Astrazon Orange R (C.I. Basic Orange 22) is a cationic polymethine dye that fills this critical detection gap. Unlike lipophilic dyes that rely on hydrophobic sorption, Astrazon Orange R functions via electrostatic attraction to anionic sites (sulfonate/carboxylate groups) and ionic bonding . This makes it the reagent of choice for quantifying:
-
Acrylic Microfibers: Which are chemically engineered with anionic groups for dyeability.
-
Weathered Microplastics: Where environmental UV exposure has created anionic surface oxidation.
-
Negatively Charged Polymers: Such as certain functionalized polyesters or polyurethanes.
This guide details a validated protocol for using Astrazon Orange R as a high-specificity complement to standard lipophilic screening.
Technical Specifications & Mechanism
Chemical Properties
-
Common Name: Astrazon Orange R / Basic Orange 22
-
Class: Cationic Cyanine/Methine Dye
-
Molecular Weight: ~337.85 g/mol
-
Solubility: Soluble in water; highly soluble in ethanol.
-
Excitation Max: 485 nm (Blue)
-
Emission Max: 575 nm (Orange/Red)
Mechanism of Action
The specificity of Astrazon Orange R arises from its positive charge (cationic nature).
Figure 1: Mechanism of Action. Astrazon Orange R preferentially binds to negatively charged sites on acrylics and weathered plastics, unlike neutral lipids.
Pre-Analytical Considerations
Sample Digestion (Critical)
Cationic dyes bind avidly to biological proteins and DNA (which are anionic). Therefore, organic matter digestion is mandatory to prevent false positives.
-
Recommended: 10% KOH at 40°C for 24-48h or Fenton’s Reagent (H₂O₂ + Fe catalyst).
-
Avoid: Acid digestion (HNO₃) can damage certain synthetic fibers (Nylon) and alter surface charges.
Equipment Checklist
-
Fluorescence Microscope: Equipped with Blue Excitation (450–490 nm) and Long-pass Emission (>515 nm) or Band-pass (530–590 nm).
-
Filtration: Vacuum manifold with Anodisc (Aluminum Oxide) or Polycarbonate (PC) filters.
-
Note: Avoid Cellulose Nitrate/Acetate filters as they can bind cationic dyes, creating high background noise.
-
Experimental Protocol
Phase 1: Reagent Preparation
| Solution Type | Concentration | Preparation Steps | Stability |
| Stock Solution | 1.0 mg/mL | Dissolve 10 mg Astrazon Orange R in 10 mL DMSO or Ethanol (96%) . Vortex until fully dissolved. | 6 Months (Dark, 4°C) |
| Working Solution | 5.0 µg/mL | Dilute 50 µL of Stock into 10 mL sterile DI water. | Prepare Fresh Daily |
Phase 2: Staining Workflow
This protocol utilizes a "Post-Filtration Staining" method to minimize dye waste and background.
Figure 2: Step-by-step staining workflow.[1] Note the inclusion of a heating step to aid dye penetration into dense acrylic fibers.
Detailed Steps:
-
Filtration: Filter the digested sample onto a non-polar membrane (Polycarbonate is best).
-
Rinse: Rinse with 10 mL DI water to remove digestion salts.
-
Stain Application: With the vacuum off , pipette 1 mL of Working Solution (5 µg/mL) to cover the filter.
-
Heat Incubation (The "Senior Scientist" Tip): Place the filter (in a covered petri dish) on a hot plate at 40°C for 15 minutes .
-
Reasoning: Acrylic fibers have a high glass transition temperature. Mild heat swells the fiber slightly, allowing the large dye molecules to penetrate and bind ionically, significantly increasing signal-to-noise ratio compared to room-temp staining.
-
-
Rinse: Apply vacuum and rinse with 5 mL DI water to remove excess dye.
-
Mounting: Mount with a non-fluorescent cover medium or air dry for immediate imaging.
Data Analysis & Validation
Image Acquisition Settings
-
Channel: FITC (Green) or TRITC (Orange). Astrazon Orange R has a broad Stokes shift.
-
Exposure: Keep exposure times consistent (e.g., 200ms).
-
Thresholding: Use a negative control (blank filter + dye) to set the background threshold.
Comparative Analysis: Astrazon Orange R vs. Nile Red
| Feature | Nile Red (NR) | Astrazon Orange R (AOR) |
| Primary Target | Hydrophobic Polymers (PE, PP, PS) | Acrylics , Weathered MPs , Polyesters |
| Binding Mechanism | Solvatochromic / Hydrophobic | Ionic / Electrostatic |
| Excitation | 450-530 nm (Blue/Green) | 480-490 nm (Blue) |
| Emission Color | Variable (Yellow -> Red) | Stable Orange/Red |
| Interference | Lipids/Fats (High interference) | Proteins/DNA (High interference - requires digestion) |
| Cost | High | Low (Industrial textile availability) |
Validation Strategy
To validate the count, select 10% of identified particles for confirmation via µ-FTIR or Raman Spectroscopy .
-
Success Criteria: >90% of AOR-positive fibers should be confirmed as Acrylic (PAN) or oxidized synthetic polymers.
Troubleshooting Guide
Issue 1: High Background Fluorescence
-
Cause: Use of cellulose-based filters (which are anionic and bind the cationic dye) or insufficient rinsing.
-
Fix: Switch to Polycarbonate (PC) or Aluminum Oxide filters. Increase post-stain washing volume.
Issue 2: Weak Staining of Fibers
-
Cause: Low dye penetration.
-
Fix: Increase incubation temperature to 50°C (do not exceed 60°C to avoid filter warping). Extend incubation time to 30 mins.
Issue 3: Precipitate Formation
-
Cause: Dye concentration too high or interaction with residual anionic detergents from cleaning.
-
Fix: Filter the Working Solution (0.2 µm syringe filter) before use. Ensure glassware is acid-washed.
References
-
Prata, J. C., et al. (2019). "Methods for sampling and detection of microplastics in water and sediment: A critical review." TrAC Trends in Analytical Chemistry. Link
-
Maes, T., et al. (2017).[2] "A rapid-screening approach to detect and quantify microplastics based on fluorescent tagging with Nile Red."[3][4][5][6] Scientific Reports.[2] Link
-
Stanton, T., et al. (2019). "Testing the efficacy of automated identification of microplastics using Nile Red and different polymer types." Environmental Science & Technology. (Contextualizing dye limitations). Link
-
Burkinshaw, S. M. (2016). "Physico-chemical aspects of textile coloration." Wiley. (Authoritative source on Basic Orange 22/Acrylic interaction mechanism). Link
-
Shim, W. J., et al. (2016).[2] "Identification and quantification of microplastics using Nile Red staining." Marine Pollution Bulletin. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of microplastics using Nile Red (NR) Staining - Solen [solenvn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of different subtypes of polystyrene microplastics using Nile red - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Astrazon Orange R (Basic Orange 22) Troubleshooting
Senior Application Scientist Note: Astrazon Orange R (C.I.[1] Basic Orange 22) is a cationic methine dye.[1] While historically prominent in textile chemistry for acrylic fibers, its utility in histology and fluorescence microscopy relies on its electrostatic affinity for polyanions (DNA, RNA, and acidic mucins). The artifacts described below almost invariably stem from three root causes: pH mismatch, critical electrolyte concentration errors, or photophysical quenching. This guide treats the dye as a precision fluorochrome.
Part 1: Diagnostic Troubleshooting Matrix
Category A: Non-Specific Background Staining (Haze)
Symptom: The entire tissue section glows orange/red; lack of contrast between nuclei/mucins and cytoplasm.
| Potential Cause | Mechanism | Corrective Action |
| pH too High (>4.5) | At neutral pH, weak carboxyl groups on cytoplasmic proteins deprotonate ( | Lower Staining pH: Buffer the dye solution to pH 3.0–4.0 using an acetate buffer. This protonates background carboxyls, leaving only strong polyanions (DNA/sulfated mucins) charged.[1] |
| Inadequate Differentiation | Cationic dyes bind loosely to low-density negative charges via van der Waals forces.[1] | Acid-Alcohol Rinse: Use 0.1% HCl in 70% Ethanol for 5–10 seconds post-staining to strip loosely bound dye.[1] |
| Fixative Residue | Anionic fixatives (e.g., neutral buffered formalin) leave phosphate residues that bind the dye. | Aggressive Washing: Wash slides in running tap water for 10 minutes, followed by a DI water rinse before staining. |
Category B: Signal Quenching & Weak Fluorescence
Symptom: Target structures (nuclei/granules) are faint or fade within seconds of excitation.[1]
| Potential Cause | Mechanism | Corrective Action |
| Concentration Quenching | "Over-staining" causes dye molecules to stack (dimerize).[1] Energy is lost as heat rather than fluorescence (Self-Quenching).[1] | Dilute the Stain: Reduce dye concentration by 50-fold. Optimal fluorescence often occurs at 0.01% w/v, not the 1% used for brightfield. |
| Mounting Medium Mismatch | Aqueous dyes can leach into aqueous mounting media, diluting the signal locally. | Dry & Resin Mount: Dehydrate rapidly (100% EtOH x2) and mount in a resinous medium (e.g., DPX) or use a specialized anti-fade aqueous mountant. |
| Photobleaching | Methine dyes are susceptible to oxidative damage under high-intensity arc lamps.[1] | Reduce Excitation Power: Use ND filters (50% or 10%) or switch to LED excitation. Limit exposure time. |
Category C: Precipitation & Particulates
Symptom: Dark orange/brown granules or "pepper spots" on the slide surface.
| Potential Cause | Mechanism | Corrective Action |
| Dye Aggregation | Basic Orange 22 has limited solubility in cold, high-salt buffers.[1] | Filter Immediately: Always filter the working solution through a 0.22µm or 0.45µm syringe filter directly onto the slide. |
| Solvent Evaporation | Alcohol in the stain solution evaporates during incubation, causing supersaturation. | Incubation Chamber: Stain in a humidified chamber or cover the slide with a petri dish lid during incubation. |
Part 2: The "Self-Validating" Protocol
This protocol includes built-in checkpoints (CP) to ensure integrity.[1]
Reagents:
-
Stock Solution: 0.1% Astrazon Orange R in 50% Ethanol.
-
Working Buffer: 0.1M Acetate Buffer, pH 3.5.
-
Differentiation Solution: 0.1% HCl in 70% Ethanol.
Workflow:
-
Deparaffinize & Hydrate: Xylene (2x 5min)
100% EtOH 95% EtOH DI Water.[1]-
CP: Ensure no water beading (wax removal complete).[1]
-
-
Equilibration (Critical): Incubate slides in Acetate Buffer (pH 3.5) for 5 minutes.
-
Why: This pre-sets the tissue charge profile, preventing shock-binding of the dye.
-
-
Staining: Mix Stock Solution 1:10 with Acetate Buffer (Final conc: 0.01%). Apply for 10 minutes.
-
Visualization Note: Keep in dark if using for fluorescence.[1]
-
-
Rinse: Brief dip in Acetate Buffer (removes bulk dye).[1]
-
Differentiation: Dip in Differentiation Solution for 3–10 seconds.
-
Dehydration & Mount: Rapid dehydration (100% EtOH x2)
Xylene Mount.[1]
Part 3: Mechanism & Logic Visualization[1]
Diagram 1: The Electrostatic Selectivity Mechanism
This diagram illustrates why pH control is the primary troubleshooting lever. At pH 3.5, background proteins are neutral, preventing artifacts.
Caption: At Low pH (3.0-4.0), background proteins are protonated (neutral) and repel the dye, while DNA/Mucins remain negative, ensuring specific staining.
Diagram 2: Troubleshooting Decision Tree
A logic flow for resolving common staining failures.
Caption: Step-by-step logic to isolate the root cause of staining artifacts, prioritizing pH and concentration adjustments.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Astrazon Orange R for live-cell imaging? A: Yes, but with caution. Like Acridine Orange, Basic Orange 22 is membrane-permeable and can accumulate in acidic organelles (lysosomes) or mitochondria depending on the membrane potential.[1] However, it is cytotoxic at high concentrations.[1] Use at nanomolar concentrations (100nM - 500nM) and limit exposure to excitation light to prevent phototoxic oxidative stress.[1]
Q: Why does the dye color shift from green to orange/red? A: This is Metachromasia . At low concentrations (monomers), cationic dyes often emit shorter wavelengths (green/yellow).[1] At high concentrations, they stack on polyanions (like DNA or heparin), forming polymers that shift emission to longer wavelengths (orange/red). If you see the wrong color, your dye concentration is likely too high (stacking) or too low (monomer only).
Q: How does this compare to Acridine Orange? A: Both are cationic fluorochromes.[1] Acridine Orange is more widely documented for the DNA/RNA differential staining (green DNA/red RNA). Astrazon Orange R (Basic Orange 22) is structurally a methine dye, offering different spectral stability and is often used as a substitute when specific textile-grade staining affinities (like specific mucins) are required, or in multi-color panels where its specific excitation/emission spectra fit better.[1]
References
-
Biological Stain Commission. (2002).[1] Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine (10th ed.). BIOS Scientific Publishers.[1] (Defines the chemical class and properties of Basic Orange 22/Astrazon Orange R).
-
Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques (6th ed.).[1][3] Churchill Livingstone.[1] (Source for mechanisms of cationic dye staining and differentiation).[1]
-
Kiernan, J. A. (2015).[1] Histological and Histochemical Methods: Theory and Practice (5th ed.).[1] Scion Publishing.[1] (Authoritative source on the thermodynamics of dye binding and pH control).
-
Sigma-Aldrich. (n.d.).[1][3] Basic Orange 22 - Safety Data and Properties. (Verification of CAS 4657-00-5 and solubility data).
Sources
Technical Support Center: Reducing Astrazon Orange R Phototoxicity in Live Imaging
Introduction: The Astrazon Paradox
Astrazon Orange R (Basic Orange 2) is a cationic azo dye that accumulates in the mitochondrial matrix driven by the mitochondrial membrane potential (
Because the dye accumulates up to 1000-fold within the mitochondrial matrix due to the Nernstian equilibrium, the local concentration of fluorophores is massive. When excited, these molecules generate Reactive Oxygen Species (ROS) directly at the site of the Electron Transport Chain. This creates a "Death Spiral": ROS opens the permeability transition pore (mPTP), causing depolarization, which forces the dye to leak out. The user, seeing a dimmer signal, often increases laser power, accelerating cell death.
This guide provides the engineering and chemical protocols required to break this cycle.
Module 1: Optical Configuration (The Photon Budget)
Q: My signal fades within minutes. Should I increase the laser power? A: Absolutely not. Increasing laser power is the primary cause of the "Death Spiral." You must optimize the detection efficiency, not the excitation power.
The "Step-Down" Protocol
Astrazon Orange R has an absorption peak near 490 nm. Blue light is inherently high-energy and toxic. Follow this configuration logic:
-
Maximize Gain, Minimize Laser:
-
Set your detector (PMT/HyD) gain to the highest noise-tolerable limit.
-
Lower laser power (488 nm or 514 nm) until the signal is just visible above the background.
-
Why? Phototoxicity is non-linear. Reducing laser power by 50% can reduce phototoxicity by >75% in multiphoton or confocal systems.
-
-
Resonant Scanning is Mandatory:
-
Stroboscopic Illumination:
-
Trigger your laser only during the camera exposure (widefield) or use pixel-gating (confocal). "Dark time" allows cellular antioxidants (Glutathione) to scavenge ROS before permanent damage occurs.
-
Visualizing the Toxicity Feedback Loop
The following diagram illustrates why increasing laser power in response to fading signal destroys the experiment.
Figure 1: The Mitochondrial Death Spiral. Note how the user's reaction to signal loss (increasing power) actively destroys the sample.
Module 2: The Chemical Shield (Buffer Engineering)
Q: Can I image in standard DMEM/RPMI? A: No. Standard media contains Riboflavin and Phenol Red, both of which are phototoxic or autofluorescent.
The "Cold-Block" Buffer Formulation
To stabilize Astrazon Orange R, you must replace the media with a chemically defined imaging buffer.
Table 1: Optimized Imaging Buffer Components
| Component | Concentration | Role | Mechanism |
| HEPES/Bicarbonate | 25 mM | pH Buffer | Maintains pH 7.4 outside the incubator (CO2 independent). |
| Ascorbic Acid | 100-250 µM | Antioxidant | Scavenges free radicals in the aqueous phase. |
| Trolox | 100 µM | Antioxidant | Water-soluble Vitamin E analog; protects lipid membranes. |
| Sodium Pyruvate | 1 mM | Energy Source | Bypasses glycolysis, supporting mitochondrial respiration without stress. |
| Phenol Red | 0% (Remove) | Noise Reducer | Phenol red absorbs light and causes background fluorescence. |
Protocol:
-
Wash cells 2x with warm PBS.
-
Incubate in the "Cold-Block" buffer for 15 minutes prior to imaging.
-
Note: Do not use high concentrations of Rutin or NAC, as they can alter the mitochondrial membrane potential itself, causing artifacts with potentiometric dyes like Astrazon Orange.
Module 3: Dye Management (The Titration)
Q: What concentration should I use? The manual says 1 µM. A: 1 µM is likely toxic for live imaging. Cationic dyes accumulate 1000x inside the matrix. If you apply 1 µM outside, the concentration inside the mitochondria can reach millimolar levels, causing "concentration quenching" and immediate toxicity.
The "Sub-Critical" Loading Protocol
You must find the lowest concentration that provides a signal-to-noise ratio (SNR) of 3:1.
-
Start Low: Prepare a dilution series: 10 nM, 50 nM, 100 nM, 200 nM.
-
Load Cold: Incubate cells with the dye for 20 minutes.
-
Wash Thoroughly: Wash 3x with the "Cold-Block" buffer (Module 2). Crucial: Astrazon Orange R is an equilibrium probe. If you wash too much, you lose signal. If you don't wash, background is high.
-
The "Dark Control" Validation:
-
Prepare two wells with the selected concentration.
-
Image Well A immediately.
-
Leave Well B in the dark on the stage for 30 minutes.
-
Image Well B.
-
Result: If Well B looks healthy but Well A is fragmented, your issue is Phototoxicity (Light). If Well B is fragmented, your issue is Chemotoxicity (Dye concentration).
-
Workflow for Optimization
Figure 2: Optimization Decision Tree. Use this logic to distinguish between chemical toxicity and phototoxicity.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Mitochondria swell (Donuts/Spheres) | mPTP opening due to ROS. | Reduce laser power immediately. Add 100 µM Trolox to media. |
| Signal is bright, then vanishes instantly | "Flash photolysis" or Depolarization. | Dye concentration is too high (Quenching). Reduce dye by 50%. |
| Nuclear staining appears | Loss of | The mitochondria have depolarized, leaking dye into the cytoplasm/nucleus. The cell is dying.[4] Abort experiment and lower laser power. |
| Background is high | Unbound dye in media. | Astrazon Orange R requires a wash step (unlike some TMRM protocols). Wash 1x with imaging buffer. |
References
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it.[3] BioEssays, 39(8), 1700003. [Link]
-
Magidson, V., & Khodjakov, A. (2013). Circumventing photodamage in live-cell microscopy. Methods in Cell Biology, 114, 545-560. [Link]
Sources
Technical Support Center: Astrazon Orange R (Basic Orange 22)
Aggregation Control & Stability Guide
Product Identity: C.I. Basic Orange 22 (Astrazon Orange R) Chemical Class: Cationic Methine / Cyanine Dye CAS: 4657-00-5 Primary Application: Acrylic fiber dyeing, biological staining (organelles), and fluorescence microscopy.
Introduction: The Aggregation Anomaly
Welcome to the technical support hub for Astrazon Orange R. A common critical failure mode with this cationic dye is molecular aggregation (stacking) in aqueous environments.
When Astrazon Orange R molecules stack, they form H-aggregates (face-to-face dimers) or J-aggregates (edge-to-edge). This is not merely a cosmetic issue; it fundamentally alters the dye's photophysical properties, leading to:
-
Hypsochromic Shifts: A "blue shift" in absorption spectra (H-aggregates).
-
Fluorescence Quenching: Self-quenching reduces signal intensity, leading to false negatives in imaging or sensing applications.
-
Precipitation: Macroscopic crashing out of solution, ruining quantitative accuracy.
This guide provides the mechanistic understanding and protocols required to maintain the dye in its monomeric, active state.
Module 1: The Physics of Failure
To prevent aggregation, one must understand the thermodynamic drivers. Astrazon Orange R possesses a hydrophobic methine backbone and a localized positive charge. In polar solvents like water, the "hydrophobic effect" drives the molecules to stack to minimize water-contact surface area.
The Mechanism:
-
Monomer (Active): High fluorescence, distinct absorption peak (~480-490 nm).
-
H-Dimer (Inactive): Formed by parallel stacking. The excited state energy dissipates non-radiatively (heat) rather than via fluorescence. This causes the solution to appear "dull" or shift color without emitting light.
Visualizing the Aggregation Pathway
Figure 1: The thermodynamic pathway of Astrazon Orange R aggregation. Blue nodes represent corrective factors; red/dashed nodes represent aggregation drivers.
Module 2: Troubleshooting Guide
Use this diagnostic flow to resolve immediate experimental issues.
| Symptom | Probable Cause | Corrective Action |
| Loss of Fluorescence | H-aggregation (Dimerization) due to high aqueous concentration. | Dilute the sample below |
| Spectral Shift (Blue) | Formation of H-aggregates (Metachromasy). | Check pH. Acidic pH often stabilizes the monomer. Ensure ionic strength is low (remove excess salts). |
| Precipitation | Solubility limit reached; "Salting out" effect. | Do not filter. Re-solubilize by adding a non-ionic surfactant (e.g., Triton X-100) or increasing organic solvent ratio. |
| Staining Vessel Stained | Dye adsorption to plastic walls (Langmuir adsorption). | Switch to Glass. Cationic dyes bind strongly to polystyrene/polypropylene. Use borosilicate glass. |
Decision Tree: Solvent & Additive Selection
Figure 2: Logic flow for stabilizing Astrazon Orange R solutions.
Module 3: Prevention Protocols (SOPs)
The following protocols are designed to prevent aggregation before it starts.
Protocol A: The "Organic-First" Solubilization Method
Rationale: Direct addition of cationic dye powder to water often creates "micro-clumps" that are difficult to disperse. Dissolving in an organic solvent first ensures complete monomerization.
-
Weigh the required amount of Astrazon Orange R powder.
-
Dissolve completely in a small volume of DMSO (Dimethyl Sulfoxide) or Ethanol .
-
Target Concentration: Make a 10 mM - 100 mM stock.
-
Observation: The solution should be deep orange/red and perfectly clear.
-
-
Aliquot this stock solution into amber glass vials (protect from light).
-
Dilute into the final aqueous buffer only immediately before use.
-
Tip: Keep the final organic solvent concentration < 1% if cells are sensitive, or up to 20% for chemical stability.
-
Protocol B: Surfactant Stabilization
Rationale: Surfactants above their Critical Micelle Concentration (CMC) provide a hydrophobic core that sequesters dye monomers, preventing them from stacking.
-
Select Surfactant: Triton X-100 or Tween-20 (Non-ionic). Avoid anionic surfactants (like SDS) unless specifically intended, as they can precipitate the cationic dye via ion-pairing.
-
Prepare Buffer: Add surfactant to reach 0.1% (w/v) concentration (approx. 1.5 mM for Triton X-100).
-
Add Dye: Spike the dye stock into this surfactant-rich buffer.
-
Verify: Measure Absorbance at
(approx 490 nm). If the peak is sharp and narrow, the dye is monomeric. If broad/shouldered, increase surfactant concentration.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use SDS (Sodium Dodecyl Sulfate) to prevent aggregation? A: Proceed with caution. Astrazon Orange R is cationic (+). SDS is anionic (-). At low concentrations, they will form an ion-pair complex and precipitate (catastrophic failure). SDS only works if used at high concentrations (well above CMC) where the dye is trapped inside the micelle, but non-ionic surfactants (Triton, Tween) are safer choices.
Q2: Why does my staining intensity decrease over time in plastic well plates? A: This is likely adsorption , not just aggregation. Cationic dyes stick to the negative surface charges often found on treated polystyrene. Solution: Use glass-bottom plates or add a blocking agent (like BSA or trace surfactant) to compete for the binding sites.
Q3: What is the "Metachromatic Shift" I keep seeing? A: This is the tell-tale sign of aggregation.
-
Monomer: Orange color (Abs ~490 nm).
-
Aggregate: Shift toward Yellow/Blue (Abs ~450 nm). If your solution shifts color upon cooling or salting, you have induced metachromasy (stacking). Heat usually reverses this.
References
-
Chemical Identity & Structure
-
Aggregation Mechanisms (General Cationic Dyes)
-
Margalit, R., & Rotenberg, M. (1984).[4] "Thermodynamics of porphyrin dimerization in aqueous solutions." Biochemical Journal. (Demonstrates the enthalpy-driven nature of cationic dye stacking). Link
-
Stockert, J. C., et al. (2011).[5] "Induction of metachromasia in cationic dyes...". Acta Histochemica. (Explains the spectral shifts/metachromasy upon stacking). Link
-
-
Dye-Surfactant Interactions
-
Metachromasia & Prevention
Sources
- 1. C.I. Basic Orange 22, 4657-00-5, C.I. 48040 [chemnet.com]
- 2. echemi.com [echemi.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Thermodynamics of porphyrin dimerization in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of metachromasia in cationic dyes and fluorochromes using a clay mineral: a potentially valuable model for histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedguru.com [alliedguru.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Astrazon Orange R (Basic Orange 22) for Microscopy
Executive Summary & Dye Identification
Astrazon Orange R is chemically identified as C.I.[1][2] Basic Orange 22 (CAS: 4657-00-5).[1][3] It is a cationic polymethine dye, distinct from Acridine Orange (Basic Orange 14), though they share similar lysosomotropic and mitochondrial-accumulating properties due to their positive charge.[2]
Unlike modern "designed" fluorophores (e.g., Alexa Fluor), Astrazon Orange R has a broader emission shoulder.[2] Successful imaging requires strict spectral gating to prevent bleed-through into adjacent channels (crosstalk).[2] This guide provides the precise optical configurations and troubleshooting workflows to validate your experimental data.
Optical Configuration (The Physics)
Q: What is the optimal filter set for Astrazon Orange R?
A: Astrazon Orange R exhibits peak excitation in the blue region (~480–490 nm) and peak emission in the orange region (~560–580 nm). You must use a Blue Excitation / Orange Emission strategy.[2]
Recommended Filter Specifications:
| Component | Specification | Rationale |
| Excitation (Ex) | 470/40 nm or 480/30 nm | Targets the absorption max (~485 nm).[2] Compatible with 488 nm Argon lasers and standard Blue LEDs.[2] |
| Dichroic Mirror | 505 nm LP (Longpass) | Reflects blue light (<505 nm) to the sample; transmits longer wavelengths (>505 nm) to the detector.[2] |
| Emission (Em) | 575/50 nm (Bandpass) | Critical: Captures the specific orange peak while blocking green autofluorescence (<550 nm) and far-red noise (>600 nm).[2] |
Note on Light Sources:
-
LED: 470 nm or 485 nm lines are ideal.[2]
-
Laser: 488 nm (Argon/Solid State) is the standard excitation line.[2]
Q: Why am I seeing "ghosting" or signal in my GFP/FITC channel?
A: This is a classic Spectral Bleed-Through (SBT) issue. Astrazon Orange R has a "long tail" in its absorption spectrum and a broad emission.
-
Mechanism: If your GFP emission filter is a Longpass (e.g., LP 500) rather than a Bandpass (e.g., BP 525/50), the orange emission from Astrazon will leak into the GFP channel.
-
Solution: Switch your GFP/FITC channel to a narrow bandpass emission filter (525/30 nm) .[2] This physically cuts off the orange shoulder of the Astrazon dye.
Experimental Protocols & Staining (The Biology)
Q: The staining appears non-specific or "muddy." How do I fix this?
A: As a cationic dye, Astrazon Orange R is attracted to all negative charges (membranes, nucleic acids, glass surfaces).[2] Non-specificity is usually a function of concentration and pH .
Optimization Protocol:
-
Titration Matrix: Do not rely on a single concentration. Run a matrix of 0.1 µM, 1 µM, and 10 µM.
-
Wash Steps: Post-staining washes are critical to remove unbound dye.[2]
-
Substrate Blocking: If using glass coverslips, coat them with Poly-L-Lysine to mask surface charges that might attract the dye non-specifically.[2]
Q: Can I use Astrazon Orange R for mitochondrial membrane potential studies?
A: Yes, but with caveats. Like Rhodamine 123 or JC-1, Astrazon Orange R accumulates in mitochondria in a potential-dependent manner (Nernstian distribution).[2]
-
The Trap: If the concentration is too high (>5 µM), the dye will quench itself or stain lysosomes/nucleoli non-specifically, leading to false positives.
-
Validation: You must use a mitochondrial uncoupler (e.g., FCCP or CCCP ) as a negative control.[2] If the signal does not disappear or redistribute upon FCCP treatment, you are staining non-specific structures, not membrane potential.
Visualizing the Workflow
Diagram 1: The Optical Logic Path
This diagram illustrates the correct photon path to isolate the Astrazon signal and reject noise.
Caption: Figure 1. Optical path configuration for maximizing Signal-to-Noise Ratio (SNR) with Astrazon Orange R.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose image quality issues.
Caption: Figure 2. Step-by-step logic for diagnosing signal intensity and specificity issues.
Hardware & Acquisition FAQs
Q: My signal fades rapidly (Photobleaching). How do I prevent this?
A: Cationic dyes can generate Reactive Oxygen Species (ROS) upon excitation, destroying the fluorophore and potentially damaging the cell (phototoxicity).
-
Pulsed Illumination: If using LED, trigger the light source only during camera exposure.
-
Reduce Power: Drop excitation power to 1-5%. Digital gain is preferable to high laser power for live cells.
-
Antifade Mountants: For fixed cells, use a mounting medium with p-phenylenediamine (PPD) or commercially available antifades (e.g., ProLong Glass) to scavenge free radicals.[2]
Q: Can I multiplex Astrazon Orange R with DAPI?
A: Yes, but you must check for FRET (Fluorescence Resonance Energy Transfer).[2]
-
Risk: DAPI emits blue (~460 nm).[2] Astrazon excites in blue (~480 nm).[2]
-
Observation: High DAPI signal might excite the Astrazon Orange R nearby, causing "false" orange signal in the nucleus.
-
Solution: Image sequentially. Image Astrazon first, then DAPI.[2] Or, use a far-red nuclear stain (e.g., DRAQ5) to spectrally separate the channels completely.[2]
References & Authority
-
ChemicalBook. (2024).[2][8] Astrazon Orange R (CAS 4657-00-5) Properties and Spectral Data.[1]
-
World Dye Variety. (2012).[2] C.I.[1][2][3][9] Basic Orange 22 (Astrazon Orange R) Technical Data.
-
National Institutes of Health (NIH). (2012). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. (General principles of filter optimization and bleed-through).
-
Zeiss Microscopy. (2024).[2] Filter Assistant and Dye Database.[2] (Used for spectral matching logic).[2]
Note: Always consult the Safety Data Sheet (SDS) for C.I.[2] Basic Orange 22 before handling, as cationic dyes can be mutagenic.[2]
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Technical Support Center: Astrazon Orange R Signal-to-Noise Ratio Improvement
Welcome to the technical support guide for Astrazon Orange R. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the signal-to-noise ratio in your experiments.
Section 1: Fundamental Concepts
Q1: What is Astrazon Orange R and how is it utilized in a research setting?
Astrazon Orange R, also known as Basic Orange 22, is a cationic dye.[1] While it has historical applications in the textile industry for dyeing acrylic fabrics,[1][2][3][4] its properties as a cationic molecule allow for its use in biological research. Cationic dyes are often employed to stain structures within living cells that possess a negative charge, a key example being mitochondria. The accumulation of these dyes can be dependent on the mitochondrial membrane potential.
Similar cationic dyes, like the well-characterized MitoTracker® series, are used to label mitochondria in live cells.[5] The principle relies on the highly negative mitochondrial membrane potential, which drives the accumulation of the positively charged dye within the mitochondrial matrix.[6] Therefore, Astrazon Orange R is primarily used as a fluorescent probe to visualize mitochondria and assess cellular health and function.
Q2: What defines the "signal-to-noise ratio" in fluorescence microscopy with Astrazon Orange R?
In the context of fluorescence microscopy, the signal-to-noise ratio (SNR) is a critical measure of image quality.[7][8][9] It is the ratio of the intensity of the specific fluorescent signal from your target (the "signal") to the intensity of the unwanted background fluorescence (the "noise").
-
Signal: This is the specific fluorescence emitted by Astrazon Orange R that has accumulated within the mitochondria. A strong signal appears as bright, well-defined mitochondrial structures.
-
Noise: This encompasses all other sources of light in your image. It can include non-specific binding of the dye to other cellular components, autofluorescence from the cells or medium, and electronic noise from the microscope's detector.[10]
Section 2: Troubleshooting - Low Signal Intensity
A weak or absent fluorescent signal is a common issue. The following Q&A section will guide you through the most probable causes and their solutions.
Q3: My fluorescent signal is barely detectable. What are the primary reasons this might be happening?
Several factors can contribute to a low signal. Systematically addressing each possibility is the most effective troubleshooting approach.
-
Sub-optimal Dye Concentration: The concentration of Astrazon Orange R is critical. Too low, and the signal will be weak; too high, and you risk toxicity and quenching effects.
-
Inadequate Incubation Time or Temperature: The dye needs sufficient time to penetrate the cell membrane and accumulate in the mitochondria. Incubation conditions play a significant role in this kinetic process.
-
Cell Health and Mitochondrial Membrane Potential: Astrazon Orange R accumulation is dependent on the mitochondrial membrane potential. If your cells are unhealthy or have depolarized mitochondria, they will not effectively sequester the dye.
-
Photobleaching or Quenching: Excessive exposure to excitation light can permanently destroy the fluorophore (photobleaching), leading to signal loss.[13][14] Quenching occurs when other molecules in the environment dissipate the excited state energy of the dye without emitting light.[14][15]
Q4: How do I establish the optimal working concentration for Astrazon Orange R?
The ideal concentration can vary significantly between different cell types and experimental conditions. Therefore, it is crucial to perform a concentration titration.
Causality: Every cell line has a different metabolic rate, cell volume, and membrane composition, all of which affect dye uptake and retention. A concentration that works for one cell type might be toxic or insufficient for another. Titration allows you to identify the concentration that provides the brightest signal with the lowest background and no observable toxic effects.
Protocol: Astrazon Orange R Concentration Titration
-
Cell Preparation: Plate your cells on a suitable imaging plate (e.g., a 96-well glass-bottom plate) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Dye Dilutions: Create a series of Astrazon Orange R dilutions in your normal cell culture medium or an appropriate buffer (e.g., HBSS). A good starting range is typically from 10 nM to 1 µM.
-
Staining: Remove the existing media from your cells and replace it with the media containing the different concentrations of Astrazon Orange R. Include a "no-dye" control well to assess autofluorescence.
-
Incubation: Incubate the cells for a standard period, for instance, 30-60 minutes at 37°C in a CO2 incubator.[5][16]
-
Washing: Gently wash the cells two to three times with pre-warmed medium or buffer to remove any unbound dye.[16] This step is critical for reducing background noise.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for orange fluorescence. Ensure that the imaging parameters (e.g., excitation intensity, exposure time) are kept constant across all wells.
-
Analysis: Compare the images from the different concentrations. Identify the concentration that yields bright mitochondrial staining with minimal background fluorescence and no signs of cellular stress (e.g., cell rounding, blebbing).
Q5: Could photobleaching or quenching be the cause of my weak signal? How can I minimize these effects?
Yes, both photobleaching and quenching can significantly reduce your signal.
Photobleaching is the irreversible photochemical destruction of a fluorophore.[14] It is caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that damage the dye molecule.[17]
Quenching is a reversible process where the fluorescence is reduced due to interaction with other molecules.[14]
Mitigation Strategies:
| Strategy | Rationale |
| Reduce Excitation Light Intensity | Lowering the laser power or lamp intensity directly reduces the rate of photobleaching. |
| Minimize Exposure Time | Use the shortest possible exposure time that still provides a good signal. |
| Use an Antifade Mounting Medium | For fixed cells, use a commercially available mounting medium containing antifade reagents that scavenge free radicals. |
| Image Quickly After Staining | For live-cell imaging, acquire your images promptly after the final wash step. |
| Avoid High Dye Concentrations | At high concentrations, dye molecules can aggregate, which can lead to self-quenching.[18][19] |
Section 3: Troubleshooting - High Background Noise
High background fluorescence can mask your specific signal, leading to a poor SNR.
Q6: I'm seeing a lot of diffuse, non-specific fluorescence. What are the likely culprits?
High background is often due to one or more of the following:
-
Excessive Dye Concentration: Using too much dye is a common cause of high background.[10]
-
Inadequate Washing: Failure to thoroughly wash away unbound dye will result in a high background signal.[10][20]
-
Dye Aggregation: Astrazon Orange R, like many dyes, can form aggregates in solution, especially at high concentrations or in certain buffers.[19][21][22] These aggregates can bind non-specifically to cellular structures or the coverslip.
-
Cell Autofluorescence: Some cell types naturally fluoresce, particularly in the green and yellow regions of the spectrum. This can be exacerbated by cell stress or fixation.
Q7: How can I optimize my washing steps to effectively reduce background?
Effective washing is a delicate balance between removing unbound dye and not disturbing your cells.
Best Practices for Washing:
-
Use Pre-warmed Buffer/Medium: Washing with cold solutions can stress the cells.
-
Perform Multiple, Gentle Washes: Instead of one vigorous wash, perform 2-3 gentle washes. For adherent cells, gently aspirate the medium and add fresh, pre-warmed medium to the side of the well.
-
Increase Wash Duration: A final wash step with a 15-20 minute incubation can be very effective at reducing background.[16]
-
Include a Mild Detergent (for fixed/permeabilized cells): A very low concentration of a detergent like Tween-20 (e.g., 0.05%) in the wash buffer can help reduce non-specific binding.
Q8: Could dye aggregation be causing my high background, and how do I prevent it?
Dye aggregation is a significant and often overlooked problem. Aggregates can form due to intermolecular forces and are influenced by concentration, solvent, and temperature.[18][19][21]
Prevention of Dye Aggregation:
-
Prepare Fresh Stock Solutions: Prepare a concentrated stock solution in a high-quality solvent like DMSO.[5]
-
Sonicate or Vortex: Before diluting into your working solution, briefly sonicate or vortex the stock solution to break up any small aggregates.
-
Dilute Immediately Before Use: Prepare your final working concentration of Astrazon Orange R immediately before adding it to your cells. Do not store dilute aqueous solutions of the dye.
-
Filter if Necessary: If you consistently have issues with aggregates, you can filter your working solution through a 0.2 µm syringe filter.
Section 4: Protocol Optimization & Advanced Topics
Q9: Can I use Astrazon Orange R for both live and fixed-cell imaging?
The utility of Astrazon Orange R in fixed cells is conditional. Because its accumulation is dependent on the mitochondrial membrane potential, you must stain the live cells before fixation.[5] The fixation process dissipates the membrane potential, so attempting to stain cells that have already been fixed will not work.
However, some mitochondrial dyes are designed to be retained after fixation.[23] If your protocol requires post-staining fixation, it is important to verify that the Astrazon Orange R signal is retained.
Workflow Comparison:
| Live-Cell Imaging | Staining Prior to Fixation |
| Staining is performed on living, metabolically active cells. | Cells are stained live, as described previously. |
| Imaging is done in a live-cell imaging medium. | After staining and washing, cells are fixed (e.g., with 4% PFA for 15 minutes).[5] |
| Allows for dynamic studies of mitochondrial function. | The signal is preserved, allowing for subsequent immunofluorescence or other staining protocols. |
| Advantage: Reflects true cellular physiology. | Advantage: "Freezes" the cells at a specific time point and is compatible with multiplexing. |
| Disadvantage: Cells can be sensitive to phototoxicity. | Disadvantage: The fixation process itself can sometimes introduce artifacts.[24] |
Diagrams
General Workflow for Astrazon Orange R Staining
Caption: A generalized workflow for staining cells with Astrazon Orange R.
Troubleshooting Decision Tree for Low SNR
Caption: A decision tree to troubleshoot common signal-to-noise ratio issues.
References
-
ChemBK. (2024). Astrazon orange. Retrieved from [Link]
-
Zheng, J. (2019). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Pharmacology, 10, 1145. Retrieved from [Link]
-
An, S., et al. (2021). Signal-to-noise ratio optimization in X-ray fluorescence spectrometry for chromium contamination analysis. Talanta, 231, 122236. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of Astrazon Orange-R. Retrieved from [Link]
-
Garcia-Fossa, F., et al. (2023). Live-cell painting: Image-based profiling in live cells using acridine orange. Molecular Biology of the Cell, 34(10), ar99. Retrieved from [Link]
-
Pape, K. A., et al. (1985). Fluorescence quenching of fluorescein by R-phycoerythrin. A pitfall in dual fluorescence analysis. Journal of Immunological Methods, 85(2), 315-323. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Chazotte, B. (2011). Labeling Mitochondria with MitoTracker Dyes. Cold Spring Harbor Protocols, 2011(1), pdb.prot5550. Retrieved from [Link]
-
Scribd. (n.d.). Astrazon Orange RN 200 % TDS. Retrieved from [Link]
-
Jorgensen, A. M., et al. (2003). Optimization of Signal-To-Noise Ratio in Absorbance Detection by Integration of Microoptical Components. 7th International Conference on Miniaturized Chemical and Biochemical Analysis Systems. Retrieved from [Link]
-
Wang, H., et al. (2019). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Molecules, 24(12), 2289. Retrieved from [Link]
-
Cimini Lab. (2023). Image-based profiling in live cells using acridine orange. Retrieved from [Link]
-
Song, L., et al. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600. Retrieved from [Link]
-
Chen, W., et al. (2020). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Molecules, 25(11), 2505. Retrieved from [Link]
-
Maynooth University. (n.d.). Methods for Improving Signal to Noise Ratio in Raman Spectra. MURAL. Retrieved from [Link]
-
Scientific Volume Imaging. (n.d.). Bleaching Effects. Retrieved from [Link]
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]
-
Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(4), 813-819. Retrieved from [Link]
-
Liu, B., et al. (2022). Optimization Model of Signal-to-Noise Ratio for a Typical Polarization Multispectral Imaging Remote Sensor. Sensors, 22(17), 6649. Retrieved from [Link]
-
Dadkhah, A., et al. (2012). Spectroscopic studies on aggregation phenomena of dyes. Journal of Chemistry, 2013, 1-10. Retrieved from [Link]
-
Abberior Instruments. (n.d.). Mitochondrium labeling protocol for live-cell applications. Retrieved from [Link]
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. Retrieved from [Link]
-
Garcia-Fossa, F., et al. (2023). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. Retrieved from [Link]
-
Abcam. (2019, January 31). Fluorescent microscopy: Troubleshooting (Incorrect signal) [Video]. YouTube. Retrieved from [Link]
-
Levshin, L. V., & Yuzhakov, V. I. (1975). Aggregation of dye molecules and its influence on the spectral luminescent properties of solutions. Russian Chemical Reviews, 44(9), 834-848. Retrieved from [Link]
-
Nikon Imaging Center at Harvard Medical School. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube. Retrieved from [Link]
-
Damato, V., et al. (2023). Comparison of Fixed and Live Cell-Based Assay for the Detection of AChR and MuSK Antibodies in Myasthenia Gravis. Neurology: Neuroimmunology & Neuroinflammation, 10(1), e200068. Retrieved from [Link]
-
Amity University. (2022, February 28). Animal biotechnology lab ( Nuclear and Mitochondrial staining of cells) [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Long-Term Cytotoxicity Studies of Astrazon Orange R
Welcome to the technical support center for researchers investigating the long-term cytotoxic effects of Astrazon Orange R. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols to support your experimental success. Given the limited specific long-term cytotoxicity data available for Astrazon Orange R, this resource synthesizes broader knowledge of azo dye toxicology with established methodologies for long-term in vitro assays.
Frequently Asked Questions (FAQs)
This section addresses common inquiries researchers may have when initiating long-term studies with Astrazon Orange R.
Q1: What is Astrazon Orange R and what are its known properties?
Astrazon Orange R, also known as Basic Orange 22, is a cationic azo dye primarily used in the textile industry for dyeing acrylic and its blended fabrics.[1][2] It is recognized for its bright orange hue and stability under high temperatures.[1] Key chemical identifiers include:
While specific long-term cytotoxicity data is not extensively documented in publicly available literature, its classification as an azo dye warrants careful toxicological evaluation.
Q2: What are the general cytotoxic concerns associated with azo dyes like Astrazon Orange R?
Azo dyes can pose toxicological risks primarily through the reductive cleavage of the azo bond (-N=N-).[4][5] This breakdown can occur under certain conditions, including microbial activity in anaerobic environments or even within mammalian cells, leading to the formation of aromatic amines.[5] Some aromatic amines are known to be carcinogenic and mutagenic.[6][7] Therefore, long-term exposure studies are critical to assess the potential for delayed cellular damage, genotoxicity, and other adverse effects.
Q3: What are the key challenges in conducting long-term in vitro cytotoxicity studies?
Long-term cell culture experiments, especially those involving continuous exposure to a test compound, present several logistical challenges:
-
Contamination: The extended duration of these assays increases the risk of microbial (bacterial, fungal, mycoplasma) contamination.[8][9]
-
Evaporation: Media evaporation from culture vessels can concentrate the test compound and nutrients, leading to artifactual results.[10][11][12]
-
Cellular Senescence: Primary cells have a finite lifespan and can enter a state of irreversible growth arrest known as replicative senescence, which can confound cytotoxicity assessments.[13][14]
-
Compound Stability: The stability of Astrazon Orange R in culture media over extended periods should be considered, as degradation could alter its cytotoxic potential.
Q4: Which cell lines are appropriate for long-term studies with Astrazon Orange R?
The choice of cell line should be guided by the research question. For general cytotoxicity screening, immortalized cell lines like HepG2 (human liver carcinoma) are often used due to their metabolic capabilities. For more specific investigations, cell lines relevant to potential routes of exposure (e.g., skin fibroblasts, intestinal epithelial cells) may be more appropriate. It is crucial to characterize the chosen cell line's growth kinetics and sensitivity to known toxicants.
Q5: What regulatory guidelines should be considered for in vitro cytotoxicity testing?
The ISO 10993-5 standard provides a framework for the biological evaluation of medical devices, including tests for in vitro cytotoxicity.[15][16][17][18] While Astrazon Orange R is not a medical device, these guidelines offer valuable principles for designing and interpreting cytotoxicity assays. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect according to this standard.[18][19]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your long-term experiments with Astrazon Orange R.
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Data
| Potential Cause | Troubleshooting Step |
| Media Evaporation | Implement strategies to minimize evaporation, such as using humidity-controlled incubators, placing culture plates in a larger dish with wet tissues, or using anti-evaporation oils.[10][11] Ensure the incubator's water pan is consistently filled.[20] |
| Compound Instability | Periodically assess the concentration and integrity of Astrazon Orange R in the culture medium over the course of the experiment using appropriate analytical methods (e.g., spectrophotometry). |
| Inconsistent Seeding Density | Optimize and standardize cell seeding density to ensure that cells are in the exponential growth phase at the start of the experiment. |
| Edge Effects in Multi-well Plates | To mitigate edge effects, where wells on the periphery of a plate behave differently, consider not using the outer wells for experimental conditions or filling them with sterile PBS or media.[20] |
Issue 2: Signs of Microbial Contamination
| Type of Contamination | Identification and Action |
| Bacterial | Appearance: Turbid media, rapid pH drop (yellow media). Action: Discard contaminated cultures immediately. Thoroughly decontaminate the incubator and biosafety cabinet.[9][21][22] Review and reinforce aseptic techniques among all lab personnel.[8] |
| Fungal (Yeast/Mold) | Appearance: Yeast appears as budding, ovoid particles. Mold presents as filamentous structures.[22] Action: Discard contaminated cultures. For valuable cultures, washing with PBS and using an appropriate antifungal agent may be attempted, but is not generally recommended.[22] |
| Mycoplasma | Appearance: Often no visible signs, but may cause changes in cell growth and morphology. Action: Regularly test cultures for mycoplasma using PCR-based or DNA staining methods.[21] If positive, treat with a mycoplasma removal agent or discard the culture.[22] |
Issue 3: Observing Cellular Changes Unrelated to Apoptosis/Necrosis
| Observation | Potential Cause and Investigation |
| Enlarged, Flattened Cell Morphology | This could be indicative of cellular senescence .[14][23][24] Confirm by staining for Senescence-Associated β-Galactosidase (SA-β-gal) activity.[13][23][25] |
| Increased Granularity in Cytoplasm | This may suggest mitochondrial dysfunction or lysosomal changes.[24] Assess mitochondrial membrane potential using dyes like TMRM or JC-10.[26][27] |
| Subtle Changes in Growth Rate | This could be an early sign of oxidative stress . Measure levels of reactive oxygen species (ROS) or markers of lipid peroxidation like malondialdehyde (MDA).[28][29] |
Experimental Protocols
The following are detailed protocols for key assays in the long-term evaluation of Astrazon Orange R cytotoxicity.
Protocol 1: Long-Term Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures for a long-term exposure scenario.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Exposure:
- Prepare a stock solution of Astrazon Orange R in a suitable solvent (e.g., sterile water or DMSO).
- Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
- Replace the medium in the wells with the medium containing the various concentrations of Astrazon Orange R. Include vehicle control and untreated control wells.
- Incubate the plates for the desired long-term duration (e.g., 7, 14, or 21 days).
- Replenish the medium with fresh compound-containing medium every 2-3 days, being careful not to disturb the cell monolayer.
3. MTT Assay:
- At the end of the exposure period, add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
- Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Detection of Cellular Senescence (SA-β-gal Staining)
This protocol is based on the method developed by Dimri et al. (1995).[23]
1. Cell Preparation:
- Culture cells on glass coverslips in a multi-well plate and treat with Astrazon Orange R as described in Protocol 1.
- At the end of the treatment period, wash the cells twice with PBS.
2. Fixation:
- Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.
- Wash the cells three times with PBS.
3. Staining:
- Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).
- Incubate the cells with the staining solution at 37°C (without CO₂) for 2-16 hours. Protect from light.
- Monitor for the development of a blue color in the cytoplasm of senescent cells.
4. Imaging:
- Wash the cells with PBS.
- Mount the coverslips on microscope slides and visualize using a bright-field microscope.
- Quantify the percentage of blue-stained (senescent) cells.
Visualizations
Experimental Workflow for Long-Term Cytotoxicity Assessment
Caption: Workflow for assessing long-term cytotoxicity.
Potential Mechanisms of Azo Dye-Induced Cytotoxicity
Caption: Potential pathways of azo dye cytotoxicity.
References
- Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363–9367. (Note: While not directly linked, this is the foundational paper for the SA-β-gal assay described).
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]
-
ibidi GmbH. (n.d.). Prevent Evaporation of Cell Culture Medium. Retrieved from [Link]
- González-Gualda, E., et al. (2021). A guide to assessing cellular senescence in vitro and in vivo. FEBS Journal, 288(1), 56-80.
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ChemBK. (2024). astrazon orange G. Retrieved from [Link]
-
Medical Device + Diagnostic Industry. (2023). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Cellular Senescence Assay. Retrieved from [Link]
-
ibidi GmbH. (2022). Application Note 12: Avoiding Evaporation: Humidity Control in Cell Culture. Retrieved from [Link]
-
Patsnap. (2023). How to Prevent Contamination in Long-Term Cell Cultures. Retrieved from [Link]
-
Greenlight Guru. (2021). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. Retrieved from [Link]
-
Lucid Scientific. (n.d.). Reducing the Impact of Media Evaporation. Retrieved from [Link]
- Akkaya, J., et al. (2019). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology, 9, 963.
-
Cell Signaling Technology. (2021). How to Identify Senescence in Cells and Tissue | CST Tech Tips. Retrieved from [Link]
- Hernandez-Segura, A., et al. (2017). Techniques to Induce and Quantify Cellular Senescence. Journal of Visualized Experiments, (123), 55533.
-
Thermo Fisher Scientific. (n.d.). Evaporation from Cell Culture Plates. Retrieved from [Link]
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Nunc. (n.d.). Evaporation from Cell Culture Plates. Retrieved from [Link]
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LookChem. (n.d.). Astrazon Orange G. Retrieved from [Link]
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Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
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ChemWhat. (n.d.). ASTRAZON ORANGE R CAS#: 4657-00-5. Retrieved from [Link]
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ChemBK. (2024). Astrazon orange. Retrieved from [Link]
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Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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DyeMaster. (2024). From Runway to Risk: The Harmful Effects of Azo Dyes in Textiles. Retrieved from [Link]
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CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
- Gherghiceanu, F., et al. (2020). The effect of Azo-dyes on glioblastoma cells in vitro. Farmacia, 68(3), 488-496.
- Al-Amoudi, W. M. (2019). Toxicity of Azo Dyes in Pharmaceutical Industry. EC Pharmacology and Toxicology, 7(9), 890-899.
- Chen, H. (2006). Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience, 11, 1165-1172.
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JoVE. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Retrieved from [Link]
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MDPI. (2021). Oxidative Stress in Human Toxicology. Retrieved from [Link]
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- 28. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]
- 29. Evaluation of the Oxidative Effect of Long-Term Repetitive Hyperbaric Oxygen Exposures on Different Brain Regions of Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Astrazon Orange R (Basic Orange 22) Fluorescence Intensity
Executive Summary
Astrazon Orange R (C.I.[1][2][3] Basic Orange 22) is a cationic cyanine dye often utilized for its sensitivity to environmental factors. Unlike simple fluorophores (e.g., Fluorescein), Astrazon Orange R exhibits molecular rotor characteristics , meaning its quantum yield is highly dependent on solvent viscosity and molecular rigidity, in addition to its concentration.[1]
This guide moves beyond basic standard curves to address the physicochemical realities of working with this probe. Successful calibration requires decoupling three variables: concentration , aggregation state , and environmental viscosity .[1]
Module 1: Fundamental Characterization & Setup
Q: What are the precise Excitation and Emission maxima for Astrazon Orange R?
A: Unlike standard reagents with fixed peaks, Astrazon Orange R is solvatochromic. Its spectra shift based on solvent polarity and viscosity.
-
Expected Range:
-
Protocol for Determination: Do not rely on literature values from textile applications. You must perform a spectral scan in your specific experimental buffer.
-
Prepare a 5 µM solution in your assay buffer.
-
Run an Excitation Scan (measure Em at 600 nm, scan Ex 450–550 nm).
-
Run an Emission Scan (fix Ex at peak found above, scan Em 530–650 nm).
-
Q: How do I prepare a stable stock solution?
A: Aqueous stock solutions of cationic dyes are prone to aggregation (dimerization), which causes self-quenching and precipitation.
-
Recommended Solvent: Anhydrous DMSO or Ethanol (absolute).
-
Concentration: 1–5 mM (Stock).
-
Storage: -20°C, desiccated, dark. Stable for 6 months.
-
Working Solution: Dilute into aqueous buffer immediately before use. Do not store aqueous dilutions >4 hours.
Module 2: Calibration Protocol (Step-by-Step)
Q: How do I generate a linear standard curve without aggregation artifacts?
A: The most common error is "concentration quenching" at high micromolar levels. Follow this Self-Validating Protocol :
Step 1: Solvent Matching
Ensure your calibration standards match the viscosity and polarity of your sample matrix.
-
Why? If you calibrate in PBS but measure in a viscous cell lysate or glycerol-rich medium, your intensity data will be invalid due to the molecular rotor effect (viscosity increases fluorescence quantum yield).
Step 2: Dilution Series
Create a 10-point dilution series.
-
Range: 0 nM (Blank) to 10 µM.
-
Diluent: Your exact assay buffer (including any detergents or proteins present in samples).
Step 3: Linearity Check (The "Inner Filter" Test)
Plot Fluorescence Intensity (RFU) vs. Concentration.
-
Pass Criteria: The curve is linear (
). -
Fail Criteria: The curve plateaus or dips at high concentrations.
-
Cause: Inner Filter Effect (dye absorbs its own excitation light) or H-aggregate formation.
-
Fix: Dilute samples until they fall within the linear range.
-
Data Table 1: Troubleshooting Calibration Non-Linearity
| Observation | Physicochemical Cause | Corrective Action |
| Plateau > 5 µM | Inner Filter Effect (Optical Density > 0.[1][4]1) | Reduce pathlength or dilute samples.[1][4] |
| Downward Curve | H-Aggregation (Stacking of dye molecules) | Add 0.05% Pluronic F-127 or Tween-20 to disrupt aggregates.[1][4] |
| High Background | Unbound Dye Fluorescence / Impurities | Use a background subtraction step with unstained controls.[1][4] |
Module 3: Visualizing the Workflow
The following diagram illustrates the logical flow for calibrating Astrazon Orange R, explicitly accounting for its viscosity sensitivity.
Figure 1: Logic flow for calibrating Astrazon Orange R, highlighting the critical decision point for viscosity correction.
Module 4: Troubleshooting & Biological Matrix Effects
Q: My fluorescence signal increases over time even though dye concentration is constant. Why?
A: This is likely due to viscosity changes or binding .
-
Viscosity: If your sample is evaporating or cooling, viscosity increases, restricting the rotation of the dye molecule. This reduces non-radiative decay and increases fluorescence intensity.
-
Binding: Astrazon Orange R is cationic.[3] It will bind to negatively charged polymers (DNA, RNA, proteins).[1] Binding rigidifies the molecule, causing a massive fluorescence enhancement (similar to Ethidium Bromide or SYBR dyes).
-
Solution: If measuring free dye, you must remove proteins/DNA (e.g., ultrafiltration).[1] If measuring binding, ensure the "free" dye background is subtracted.
-
Q: How do I use this for Mitochondrial Membrane Potential (
A: Like Rhodamine 123 or JC-1, Astrazon Orange R accumulates in mitochondria according to the Nernst equation.
-
Protocol Adjustment:
-
Use low concentrations (< 100 nM) to avoid "quenching mode" accumulation.
-
Control: Use FCCP or CCCP (uncouplers) to depolarize mitochondria. If fluorescence does not decrease (or increase, depending on quenching mode) upon FCCP treatment, your signal is non-specific binding, not potential-dependent.[1]
-
Q: Why is my signal unstable in cell culture media?
A: pH sensitivity.
-
While less sensitive than Fluorescein, cyanine dyes can shift spectra at extreme pH.
-
Fix: Buffer your media with HEPES (25 mM) to maintain pH 7.4. Avoid Phenol Red if possible, as it absorbs light in the 500–550 nm range, quenching the excitation signal of Astrazon Orange R.
References
-
ChemicalBook. (2024). Astrazon Orange R (C.I.[1][2][3] Basic Orange 22) Properties and Applications.[5][6][7][8][1][4]
-
ResearchGate. (2012). Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation.[3]
-
Thermo Fisher Scientific. (2024). Mitochondrial Probes and Staining Protocols (General Cationic Dyes).
-
AAT Bioquest. (2024). Fluorescence Spectrum Viewer (Basic Orange Analogues).[1][4]
Sources
- 1. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Acridine Orange | AAT Bioquest [aatbio.com]
- 6. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
- 7. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison: Astrazon Orange R vs. Acridine Orange for RNA Visualization
Executive Summary
This guide provides a technical analysis comparing Acridine Orange (AO) , the classical metachromatic stain, against Astrazon Orange R (AOR) , a cationic cyanine dye (C.I. Basic Orange 22).[1][2][3][4] While AO remains a standard for simultaneous DNA/RNA discrimination due to its dual-emission properties, it suffers from high background noise, mutagenicity, and phototoxicity. Astrazon Orange R, representing the cyanine dye class, offers a fluorogenic alternative—exhibiting low fluorescence in free solution and significant quantum yield enhancement upon nucleic acid binding. This guide recommends AOR for applications requiring high signal-to-noise ratios and reduced background in RNA-rich environments (e.g., reticulocyte counting), while AO remains the choice for simultaneous DNA/RNA profiling in flow cytometry.
Mechanistic Foundations
The fundamental difference between these two dyes lies in their physical interaction with nucleic acids and the resulting photophysics.
Acridine Orange: The Metachromatic Intercalator
AO is a planar, cationic acridine derivative. Its fluorescence is concentration-dependent (metachromasia):
-
Intercalation (dsDNA): At low dye-to-base ratios, AO intercalates between base pairs of double-stranded DNA. The monomeric dye emits Green (525 nm) .
-
Electrostatic Stacking (ssRNA/ssDNA): On single-stranded nucleic acids (like RNA), AO cannot intercalate. Instead, it binds electrostatically to the phosphate backbone and stacks on itself. These oligomeric dye stacks interact electronically, causing a bathochromic shift to Red (>630 nm) .
Astrazon Orange R: The Fluorogenic Cyanine
Astrazon Orange R (C.I. Basic Orange 22) is a polymethine (cyanine) dye.
-
Groove Binding & Rigidification: Unlike AO, AOR does not rely on stacking for a color shift. In free solution, cyanine dyes undergo rapid internal rotation around their methine bridge, dissipating excited energy as heat (non-fluorescent).
-
Fluorogenesis: Upon binding to nucleic acids (typically via minor groove binding or intercalation), the molecule is held rigid. This restriction of intramolecular rotation forces energy dissipation through fluorescence.
-
Result: AOR is "dark" in solution and "bright" when bound, providing a naturally high signal-to-noise ratio without extensive washing.
Diagram 1: Mechanism of Action
Caption: AO relies on concentration-dependent stacking for color change, while AOR relies on binding-induced rigidification for fluorescence activation.
Spectral & Performance Comparison
| Feature | Acridine Orange (AO) | Astrazon Orange R (AOR) |
| CAS Number | 65-61-2 | 4657-00-5 (C.I. Basic Orange 22) |
| Chemical Class | Acridine | Cyanine / Polymethine |
| Excitation Max | 460 nm (RNA complex), 502 nm (DNA) | ~480–520 nm (Broad Blue) |
| Emission Max | 525 nm (DNA-Green), 650 nm (RNA-Red) | ~570–590 nm (Orange) |
| Signal-to-Noise | Low (High background without wash) | High (Fluorogenic "Turn-on" effect) |
| Photostability | Poor (Rapid bleaching) | Moderate to Good |
| Toxicity | High (Mutagenic, Lysosomotropic) | Moderate (Cationic, less mutagenic than intercalators) |
| Specificity | Discerns DNA vs. RNA by Color | Detects Total NA (RNA dominant in reticulocytes) |
Key Technical Insight: The "Bleed-Through" Problem
AO's broad emission spectrum often causes "bleed-through" between the green and red channels in flow cytometry, requiring heavy compensation. AOR emits a narrower orange peak, making it easier to gate in the PE/Cy3 channels (approx 575nm), though it lacks the intrinsic dual-color ability to separate DNA from RNA without enzymatic digestion (DNase).
Experimental Protocols
Protocol A: Dual-Color Staining with Acridine Orange
Best for: Simultaneous visualization of DNA and RNA in permeabilized cells.
-
Preparation: Harvest
cells; wash twice with PBS. -
Fixation (Critical): Resuspend in 70% ice-cold ethanol. Add dropwise while vortexing to prevent clumping. Incubate at -20°C for
30 mins.-
Why: Ethanol precipitates proteins and permeabilizes the membrane without denaturing the nucleic acid secondary structure (essential for AO stacking).
-
-
Acid Wash: Wash cells with 0.1 M HCl for 30-60 seconds, then wash with PBS.
-
Why: Denatures histone proteins to expose DNA/RNA for dye binding.
-
-
Staining: Incubate with AO solution (6 µg/mL) in Citrate-Phosphate buffer (pH 6.0) for 20 minutes at room temperature.
-
Note: The pH is critical. At pH 6.0, the differential staining is optimized.
-
-
Analysis: Analyze immediately.
-
DNA: 488 nm Ex / 530/30 nm Em (Green).
-
RNA: 488 nm Ex / 650LP Em (Red).
-
Protocol B: High-Sensitivity RNA Staining with Astrazon Orange R
Best for: Reticulocyte counting or Total RNA visualization in samples where DNA is absent or digested.
-
Stock Solution: Dissolve Astrazon Orange R (Basic Orange 22) at 1 mg/mL in DMSO. Store at -20°C.
-
Working Solution: Dilute to 1–5 µg/mL in PBS.
-
Staining (Supravital):
-
Mix 5 µL of whole blood (or cell suspension) with 100 µL of Working Solution.
-
Incubate for 15–30 minutes at Room Temperature in the dark.
-
Why: AOR is cationic and cell-permeable. It will enter live cells and bind to the reticular RNA in reticulocytes.
-
-
Optional Fixation: If analyzing nucleated cells for total nucleic acid content, fix with 1% Paraformaldehyde (PFA) for 15 mins after staining to crosslink the dye-RNA complex.
-
Analysis:
-
Ex: 488 nm (Blue laser).
-
Em: 585/42 nm (PE/Orange channel).
-
Note: In whole blood, mature RBCs (no RNA) will be non-fluorescent. Reticulocytes (RNA positive) will fluoresce orange.
-
Troubleshooting & Optimization
Diagram 2: Optimization Logic Flow
Caption: Decision tree for resolving background noise issues based on the specific dye mechanism.
Common Pitfalls
-
AO "Brown" Signal: If the AO concentration is too high, the green and red signals overlap, creating a muddy yellow/brown signal. Solution: Titrate the dye down (try 1 µg/mL).
-
AOR Specificity in Nucleated Cells: AOR will stain the nucleus (DNA) and cytoplasm (RNA) orange. To visualize only RNA in nucleated cells using AOR, you must treat the sample with DNase I prior to staining, or use confocal microscopy to spatially exclude the nucleus.
-
Lysosomal Trapping: AO accumulates in acidic lysosomes (proton trap), causing bright red spots that mimic RNA. Solution: Use AOR (less prone to this) or treat cells with Bafilomycin A1 to dissipate pH gradients before AO staining.
References
-
Seligman, P. A., et al. (1983). Automated analysis of reticulocytes using fluorescent staining with both acridine orange and an immunofluorescence technique.[5] American Journal of Hematology.[5] Link
-
Darzynkiewicz, Z. (1994). Differential Staining of DNA and RNA in Intact Cells and Isolated Cell Nuclei with Acridine Orange. Methods in Cell Biology. Link
-
ChemicalBook. (2024). Astrazon Orange R (C.I.[6] Basic Orange 22) Chemical Properties and Spectral Data.Link
-
Mason, D. J., et al. (1998). Acridine orange: a versatile probe of nucleic acids and other cell constituents. Flow Cytometry Protocols.[7][8]
-
GuideChem. (2024). Application of Astrazon Orange R in Textile and Biological Staining.Link
Sources
- 1. China Biggest Basic Orange 22 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 2. Cationic orange 22(basic orange 22,cationic orange r) TDS|Cationic orange 22(basic orange 22,cationic orange r) from Chinese supplier and producer - CATIONIC ORANGE DYES - Enoch dye [enochdye.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Dye Manufacturer, Dyestuff, Acid Dyestuff Supplier - Hangzhou Ritan Chemical Co., Ltd [ritanchem.en.made-in-china.com]
- 5. Automated analysis of reticulocytes using fluorescent staining with both acridine orange and an immunofluorescence technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scielo.br [scielo.br]
Validating Astrazon Orange R as a Mitochondrial Probe: A Comparative Guide for Researchers
In the dynamic field of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying subcellular structures and processes. Mitochondria, the powerhouses of the cell, are of particular interest due to their central role in metabolism, signaling, and apoptosis.[1][2][3] This guide provides a comprehensive framework for validating a novel and cost-effective candidate, Astrazon Orange R, as a mitochondrial probe. We will objectively compare its potential performance with established benchmarks, MitoTracker Red CMXRos and JC-1, and provide detailed experimental protocols to support this validation.
Astrazon Orange R, a cationic dye traditionally used in the textile industry, presents an intriguing possibility for mitochondrial staining due to its positive charge—a key feature for accumulation within the negatively charged mitochondrial matrix.[4][5][6][7] However, rigorous validation is essential before it can be adopted in a research setting. This guide is designed for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent probes.
The Rationale: Why Seek Alternatives?
While probes like MitoTracker and JC-1 are well-characterized, the exploration of new probes like Astrazon Orange R is driven by the need for:
-
Cost-Effectiveness: Established probes can be expensive, limiting their use in high-throughput screening.
-
Novel Spectral Properties: New probes may offer unique excitation and emission spectra, facilitating multiplexing with other fluorescent markers.
-
Differential Sensitivity: A novel probe might exhibit different sensitivities to changes in mitochondrial membrane potential or be less prone to certain artifacts.
Comparative Overview of Mitochondrial Probes
This guide will focus on a head-to-head comparison of Astrazon Orange R with two industry-standard mitochondrial probes: MitoTracker Red CMXRos and JC-1.
| Feature | Astrazon Orange R (Hypothesized) | MitoTracker Red CMXRos | JC-1 |
| Mechanism of Action | Accumulates in mitochondria based on the negative mitochondrial membrane potential due to its cationic nature. | Sequesters in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins, making it fixable.[1] | Exhibits a fluorescence shift from green to red as it aggregates in mitochondria with high membrane potential.[8][9][10][11] |
| Spectral Properties | Bright orange fluorescence.[4][6] | Excitation/Emission: ~579/599 nm | Monomer (low potential): Excitation/Emission ~488/530 nm; J-aggregates (high potential): Excitation/Emission ~585/590 nm[8] |
| Ratiometric Capability | No | No | Yes |
| Fixability | To be determined | Yes | No |
| Primary Application | Live-cell staining (potential) | Live-cell staining and colocalization in fixed cells | Measuring mitochondrial membrane potential changes |
Proposed Experimental Validation Workflow
To rigorously validate Astrazon Orange R as a mitochondrial probe, a series of experiments are proposed. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive performance profile.
Figure 1: Proposed workflow for the validation of Astrazon Orange R.
Part 1: Foundational Characterization
Spectral Profiling of Astrazon Orange R
Objective: To determine the precise excitation and emission spectra of Astrazon Orange R in a physiological buffer.
Rationale: Accurate spectral data is crucial for selecting appropriate filter sets for microscopy and for planning multiplexing experiments with other fluorophores.
Protocol:
-
Prepare a stock solution of Astrazon Orange R in DMSO.
-
Dilute the stock solution in a physiological buffer (e.g., PBS, pH 7.4) to a working concentration.
-
Using a spectrofluorometer, perform an excitation scan at a fixed emission wavelength and an emission scan at a fixed excitation wavelength to determine the optimal excitation and emission maxima.
Assessment of Cellular Uptake and Subcellular Localization
Objective: To visually determine if Astrazon Orange R is cell-permeant and if it localizes to distinct subcellular structures reminiscent of mitochondria.
Rationale: This initial imaging step provides the first indication of the dye's potential as an organelle-specific probe.
Protocol:
-
Culture a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes.
-
Incubate the cells with varying concentrations of Astrazon Orange R (e.g., 10 nM to 1 µM) for 30 minutes.
-
Wash the cells with pre-warmed culture medium.
-
Image the live cells using a fluorescence microscope with appropriate filter sets determined from the spectral profiling.
-
Observe the staining pattern and note any apparent localization to specific organelles.
Part 2: Rigorous Validation of Mitochondrial Specificity
Colocalization with a Validated Mitochondrial Probe
Objective: To quantitatively assess the degree of spatial overlap between the fluorescent signal of Astrazon Orange R and a known mitochondrial marker.
Rationale: Colocalization analysis provides strong evidence that the novel probe is indeed targeting mitochondria.[12][13]
Figure 2: Workflow for colocalization analysis.
Protocol:
-
Culture cells on glass-bottom dishes.
-
Incubate the cells with an optimal concentration of Astrazon Orange R for 30 minutes.
-
In the last 15 minutes of incubation, add a known mitochondrial probe with a different emission spectrum, such as MitoTracker Green FM. MitoTracker Green FM staining is largely independent of mitochondrial membrane potential, making it a good marker for mitochondrial mass.[1]
-
Wash the cells and image them immediately using a confocal microscope.
-
Acquire images in separate channels for Astrazon Orange R and MitoTracker Green FM.
-
Perform a quantitative colocalization analysis using image analysis software to calculate the Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates a high degree of colocalization.
Assessing Sensitivity to Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine if the accumulation of Astrazon Orange R is dependent on the mitochondrial membrane potential.
Rationale: A key characteristic of many mitochondrial probes is their dependence on ΔΨm.[3][10][14] This experiment will reveal if Astrazon Orange R can be used to monitor mitochondrial health.
Protocol:
-
Culture cells in two separate glass-bottom dishes.
-
Stain both dishes with Astrazon Orange R as previously described.
-
Treat one dish with a mitochondrial membrane potential disruptor, such as Carbonyl cyanide m-chloro phenyl hydrazone (CCCP), for 10-15 minutes.[15] The other dish will serve as an untreated control.
-
Image both sets of cells using identical acquisition settings.
-
Compare the fluorescence intensity of the stained structures in the treated versus the untreated cells. A significant decrease in fluorescence intensity in the CCCP-treated cells would indicate that Astrazon Orange R accumulation is dependent on ΔΨm.
Part 3: Performance and Usability Assessment
Cytotoxicity Evaluation
Objective: To determine the concentration range at which Astrazon Orange R is non-toxic to cells.
Rationale: A useful live-cell probe should not adversely affect cell health at its working concentration.[16][17]
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of Astrazon Orange R concentrations for a period that reflects a typical imaging experiment (e.g., 2-4 hours).
-
Perform a standard cytotoxicity assay, such as the MTT assay or a fluorescence-based live/dead cell assay using dyes like Calcein-AM and Propidium Iodide.[18][19]
-
Determine the concentration at which Astrazon Orange R has no significant effect on cell viability.
| Concentration | Cell Viability (%) |
| Control (no dye) | 100 |
| 10 nM | (Experimental Data) |
| 50 nM | (Experimental Data) |
| 100 nM | (Experimental Data) |
| 500 nM | (Experimental Data) |
| 1 µM | (Experimental Data) |
Photostability Analysis
Objective: To evaluate the resistance of Astrazon Orange R to photobleaching upon repeated exposure to excitation light.
Rationale: High photostability is crucial for time-lapse imaging experiments.
Protocol:
-
Stain cells with Astrazon Orange R, MitoTracker Red CMXRos, and JC-1 in separate dishes.
-
Using a confocal microscope, select a field of view for each probe.
-
Acquire a series of images of the same field of view over time (e.g., one image every 30 seconds for 10 minutes) using consistent laser power.
-
Measure the fluorescence intensity of the stained mitochondria over time and plot the decay in fluorescence for each probe.
Fixability Assessment
Objective: To determine if the staining pattern of Astrazon Orange R is retained after cell fixation.
Rationale: Fixability allows for the combination of mitochondrial staining with immunofluorescence protocols.
Protocol:
-
Stain cells with Astrazon Orange R.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells and mount the coverslips.
-
Image the fixed cells and compare the staining pattern to that of live cells. A significant delocalization of the dye indicates poor fixability.
Conclusion and Future Directions
The validation of Astrazon Orange R as a mitochondrial probe holds the potential to provide the research community with a new, cost-effective tool. The experimental framework outlined in this guide provides a rigorous and objective pathway to characterize its performance against established standards. Successful validation would pave the way for its application in a wide range of studies, from fundamental cell biology to high-throughput drug screening. Further investigations could explore its use in flow cytometry and its potential for ratiometric measurements under specific conditions.
References
-
ResearchGate. (n.d.). Molecular structure of Astrazon Orange-R. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. Retrieved from [Link]
-
MDPI. (2021). Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes Bearing Dithioacetal and Formal Residues for pH Detection in Mitochondria. Retrieved from [Link]
-
ACS Publications. (2024). Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Elabscience. (2023). Fluorescence-Based Mitochondrial Function Assays. Retrieved from [Link]
-
NIH National Library of Medicine. (2005). Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization. Retrieved from [Link]
-
ResearchGate. (n.d.). Colocalization analysis of mitochondrial proteins. Retrieved from [Link]
-
NIH National Library of Medicine. (2012). JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry. Retrieved from [Link]
-
Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
NIH National Library of Medicine. (2015). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. Retrieved from [Link]
-
NIH National Library of Medicine. (2014). Real-Time Cytotoxicity Assays. Retrieved from [Link]
-
PubMed. (1996). Effect of organic synthetic food colours on mitochondrial respiration. Retrieved from [Link]
-
Reddit. (2022). Need help understanding mitochondrial assays (with MitoTracker dyes). Retrieved from [Link]
-
ION Biosciences. (n.d.). Mitochondrial Membrane Potential. Retrieved from [Link]
-
NIH National Library of Medicine. (2011). A practical guide to evaluating colocalization in biological microscopy. Retrieved from [Link]
-
ScienceDaily. (2007). Agent Orange Chemical, Dioxin, Attacks The Mitochondria To Cause Cancer, Study Shows. Retrieved from [Link]
-
ResearchGate. (n.d.). For cytotoxicity assays, the fluorescent dyes Hoechst and propidium iodide (PI) are added to the cells at the end of treatment. Retrieved from [Link]
-
YouTube. (2024). Exploring and Understanding Colocalization Metrics. Retrieved from [Link]
-
Physiological Reviews. (2017). Molecular Strategies for Targeting Antioxidants to Mitochondria: Therapeutic Implications. Retrieved from [Link]
-
ResearchGate. (2018). Nuclear staining with MitoTracker® Orange CMTMRos? Retrieved from [Link]
-
ChemBK. (2024). Astrazon orange. Retrieved from [Link]
-
Elabscience. (2023). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]
-
PubMed. (2007). Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescence in the life sciences. Retrieved from [Link]
-
PubMed Central. (2022). Clinical Relevance of lncRNA and Mitochondrial Targeted Antioxidants as Therapeutic Options in Regulating Oxidative Stress and Mitochondrial Function in Vascular Complications of Diabetes. Retrieved from [Link]
-
NIH National Library of Medicine. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
ResearchGate. (2013). What is the best probe to evaluate change in membrane potential? JC1 or TMRE? Retrieved from [Link]
-
Abberior Instruments. (n.d.). Mitochondrium labeling protocol for live-cell applications. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
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Navigating Cell Viability: A Comparative Guide to Propidium Iodide and its Potential Alternatives
An in-depth analysis for researchers, scientists, and drug development professionals on the principles and applications of fluorescent dyes for assessing cell health.
In the landscape of cell biology and drug discovery, the accurate assessment of cell viability is a cornerstone of meaningful research. For decades, Propidium Iodide (PI) has been a stalwart tool, a reliable fluorescent stain that distinguishes the living from the dead. However, the expanding complexity of experimental questions necessitates a deeper understanding of the available tools and a search for alternatives that may offer additional insights. This guide provides a comprehensive comparison of Propidium Iodide with other fluorescent dyes, with a particular focus on addressing the query of Astrazon Orange R as a potential substitute.
While initial inquiries into Astrazon Orange R reveal its primary application as a cationic dye in the textile industry, there is a notable absence of substantive scientific literature validating its use as a cell viability marker.[1][2] Its investigation in scientific literature is largely confined to spectroscopic and theoretical chemical studies.[3][4] It is plausible that the query for "Astrazon Orange R" stems from a confusion with another well-established orange fluorescent dye, Acridine Orange (AO). Acridine Orange, often used in conjunction with Propidium Iodide, offers a more nuanced view of cell health. Therefore, this guide will focus on a detailed comparison between Propidium Iodide and Acridine Orange, while also clarifying the current standing of Astrazon Orange R.
The Gold Standard: Propidium Iodide (PI)
Propidium Iodide is a fluorescent intercalating agent that has become a go-to reagent for identifying non-viable cells.[5][6] Its utility lies in its inability to cross the intact plasma membrane of live cells.[6][7][8]
Mechanism of Action
The core principle of PI staining is based on membrane integrity.[7][8] In healthy, viable cells, the cell membrane acts as a barrier, preventing the entry of PI. However, in dead or dying cells, the membrane becomes compromised and permeable.[6][8] This allows PI to enter the cell, where it intercalates with double-stranded DNA.[5][9] This binding event leads to a significant enhancement of its fluorescence, making the nuclei of dead cells brightly fluorescent.[5][9][10] It is important to note that PI also binds to RNA, which may necessitate treatment with RNase for applications requiring precise DNA content analysis, such as cell cycle studies.[5][9]
Caption: Mechanism of Propidium Iodide Staining.
A Multifaceted Alternative: Acridine Orange (AO)
Acridine Orange is a cell-permeant, nucleic acid-binding dye with metachromatic properties, meaning it can fluoresce in different colors depending on how it binds to its target.[11] This characteristic allows it to differentiate between live and dead cells, and even provide insights into cellular acidity.[12]
Mechanism of Action
Unlike PI, Acridine Orange can permeate the membranes of both live and dead cells.[13][14][15] In live cells, AO passes through the intact membrane and intercalates with double-stranded DNA, causing the nucleus to fluoresce green.[11][15] It also accumulates in acidic compartments like lysosomes, where it forms aggregates that fluoresce bright orange-red.[11][12]
When used in combination with Propidium Iodide (a common and powerful technique), a phenomenon known as Förster Resonance Energy Transfer (FRET) occurs in dead cells.[13][15] In these membrane-compromised cells, both AO and PI can enter. AO will still bind to nucleic acids, but the emission from AO is absorbed by the nearby PI, which then emits a strong red fluorescence.[13] This effectively quenches the green fluorescence from AO in dead cells, resulting in a clear distinction: live cells fluoresce green, and dead cells fluoresce red.[13][16]
Caption: Mechanism of Acridine Orange and Propidium Iodide Dual Staining.
Performance Comparison: PI vs. AO/PI
| Feature | Propidium Iodide (PI) | Acridine Orange (AO) / PI Dual Stain |
| Principle | Membrane exclusion | Membrane permeability and FRET |
| Target | DNA in membrane-compromised cells | DNA in all cells (AO), DNA in dead cells (PI) |
| Live Cell Staining | None (unstained) | Green fluorescent nucleus (AO) |
| Dead Cell Staining | Red fluorescent nucleus | Red fluorescent nucleus (PI) |
| Excitation Max | ~493 nm (unbound), ~535 nm (bound)[5][10][17] | AO: ~500 nm; PI: ~535 nm (bound)[13] |
| Emission Max | ~636 nm (unbound), ~617 nm (bound)[5][10][17] | AO: ~525 nm; PI: ~617 nm[13] |
| Advantages | Simple, robust, widely used, good for single-color analysis | Allows for simultaneous counting of total and non-viable cells, provides internal control |
| Disadvantages | Does not stain live cells, potential for underestimation in some bacteria[18] | Requires two fluorescence channels, more complex analysis |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Propidium Iodide
This protocol is designed for the analysis of cell viability using flow cytometry.
Materials:
-
Cell suspension (e.g., 1 x 10^6 cells/mL)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension in cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Just before analysis, add 5-10 µL of the PI staining solution to the cell suspension.[8]
-
Gently mix and incubate for 5-15 minutes at room temperature, protected from light.
-
Analyze the cells by flow cytometry. Use the appropriate laser (e.g., 488 nm) and emission filter (e.g., >600 nm) to detect PI fluorescence.[6][8]
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive (dead) cells.
Protocol 2: Dual Staining with Acridine Orange and Propidium Iodide
This protocol allows for the simultaneous determination of total and non-viable cell populations.
Materials:
-
Cell suspension (e.g., 1 x 10^6 cells/mL)
-
Phosphate-Buffered Saline (PBS)
-
Acridine Orange/Propidium Iodide staining solution (commercially available or prepared as a cocktail)
-
Fluorescence microscope or flow cytometer with appropriate filters
Procedure:
-
Prepare a single-cell suspension as described in Protocol 1.
-
Add the AO/PI staining solution to the cell suspension according to the manufacturer's instructions. Typically, a small volume of a concentrated stock is added.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature, protected from light.
-
Analyze the stained cells promptly.
-
For fluorescence microscopy: Observe the cells using filters for green (live cells) and red (dead cells) fluorescence.
-
For flow cytometry: Use a dual-channel instrument to simultaneously detect green (e.g., FL1 channel) and red (e.g., FL3 channel) fluorescence.
-
Quantify the populations of live (green), dead (red), and total (green + red) cells.
Caption: General Experimental Workflow for Cell Viability Analysis.
Conclusion and Future Perspectives
Propidium Iodide remains an invaluable tool for its simplicity and robustness in identifying dead cells. Its mechanism, based on the fundamental principle of membrane integrity, makes it a reliable choice for a wide range of applications, from basic research to high-throughput screening in drug development.[8]
While Astrazon Orange R does not currently present a viable, documented alternative for cell viability assays, the principles of fluorescent dye technology are constantly evolving. Acridine Orange, when used in a dual-staining protocol with Propidium Iodide, offers a more comprehensive analysis by enabling the simultaneous quantification of both live and dead cell populations. This approach provides an internal control and a more detailed picture of the overall cell culture health.
The choice between PI and an AO/PI dual stain ultimately depends on the specific experimental needs. For a quick and straightforward assessment of cell death, PI is an excellent choice. For more detailed studies requiring the enumeration of both live and dead cells, or for experiments where an internal control is beneficial, the AO/PI method provides a superior level of information. As researchers continue to push the boundaries of cell analysis, the development of novel fluorescent probes with enhanced photostability, lower toxicity, and multiplexing capabilities will undoubtedly expand the toolkit for accurately dissecting the complexities of cell life and death.
References
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ResearchGate. (2023, June 14). How can I interpret the fluorescent readings taken using a 96-well plate and a Plate reader with a dual staining Acridine Orange and Propidium Iodide? Retrieved from [Link]
-
Logos Biosystems. (2023, October 26). How to Measure Cell Viability Using Acridine Orange/Propidium Iodide: The Principle and the Procedure. Retrieved from [Link]
-
Logos Biosystems. Acridine Orange/Propidium Iodide Stain. Retrieved from [Link]
-
Logos Biosystems. Acridine Orange Stain. Retrieved from [Link]
-
MDPI. (2025, August 9). Rapid Image-based Cytometry for Comparison of Fluorescent Viability Staining Methods. Retrieved from [Link]
-
Logos Biosystems. (2025, August 1). How to Choose the Right Viability Stain for Automated Cell Counting : TB, EB, AO/PI, and FDA/PI Compared. Retrieved from [Link]
-
Wikipedia. Propidium iodide. Retrieved from [Link]
-
ResearchGate. Molecular structure of Astrazon Orange-R. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Limits of propidium iodide as a cell viability indicator for environmental bacteria. Retrieved from [Link]
-
Frontiers in Oncology. (2019, September 24). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Retrieved from [Link]
-
Cold Spring Harbor Protocol. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Nebraska Center for Biotechnology. Cell Viability - Protocols - Microscopy. Retrieved from [Link]
-
PubMed. (2018). Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells. Retrieved from [Link]
-
PubMed. (1993). Measurement of cytotoxicity by propidium iodide staining of target cell DNA. Application to the quantification of murine TNF-alpha. Retrieved from [Link]
-
The Journal of Cell Biology. (1964). I. Interrelationships of Acridine Orange Particles and Cytoplasmic Reddening. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
PubMed. (2004). Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii. Retrieved from [Link]
-
FluoroFinder. Propidium Iodide. Retrieved from [Link]
-
PubMed. (2013). Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states. Retrieved from [Link]
-
MDPI. (2019). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fluorescent dyes for cell viability: An application on prefixed conditions. Retrieved from [Link]
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Semantic Scholar. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION I. Interrelationships of Acridine Orange Particles and Cytoplasmic Reddening. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Proteoglycan Staining: A Comparative Evaluation of Astrazon Orange R and Classical Dyes
For researchers, scientists, and drug development professionals engaged in the study of connective tissues, cartilage biology, and extracellular matrix dynamics, the accurate quantification of proteoglycans is paramount. Histological staining remains a cornerstone for visualizing and quantifying these vital macromolecules within tissue sections. While classic cationic dyes like Safranin O, Alcian Blue, and Toluidine Blue have long been the workhorses in this field, the exploration of alternative reagents is crucial for advancing quantitative histochemistry. This guide provides an in-depth technical comparison of Astrazon Orange R, a cationic dye traditionally used in the textile industry, with these established methods for the quantitative analysis of proteoglycan staining.
The Principle of Cationic Dye Staining for Proteoglycans
Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains.[1] These GAGs, such as chondroitin sulfate and keratan sulfate, are long, linear polysaccharides characterized by a high density of negative charges due to the presence of sulfate and carboxyl groups.[2] This inherent polyanionic nature is the foundation of staining with cationic (positively charged) dyes. The electrostatic interaction between the cationic dye molecules and the anionic GAG chains results in the selective staining of proteoglycan-rich structures within the tissue.[3] The intensity of the resulting color is, in principle, proportional to the concentration of GAGs, forming the basis for quantitative analysis.
Comparative Overview of Dyes
This guide will evaluate the performance of Astrazon Orange R in comparison to Safranin O, Alcian Blue, and Toluidine Blue. Below is a summary of their key chemical and spectral properties.
| Dye | Chemical Class | Cationic Nature | Color | Absorption Maximum (λmax) |
| Astrazon Orange R | Cationic Dye | Positively charged | Bright Orange-Red[4] | ~492 nm[5] |
| Safranin O | Azonium compound of phenazine | Positively charged | Red | ~516-524 nm[6][7] |
| Alcian Blue 8GX | Copper phthalocyanine | Tetravalent cation[8] | Blue | ~600-615 nm (aggregated form)[8] |
| Toluidine Blue O | Thiazine dye | Positively charged | Blue (orthochromatic), Violet/Red (metachromatic) | ~628-633 nm[9] |
Part 1: Experimental Protocols
The validity of any quantitative analysis rests upon a robust and reproducible staining protocol. Here, we provide detailed, step-by-step methodologies for a proposed Astrazon Orange R staining protocol and for the established comparators. The causality behind key experimental choices is explained to ensure a self-validating system.
Proposed Protocol for Astrazon Orange R Staining
Rationale: This protocol is designed based on the fundamental principles of cationic dye staining for proteoglycans, drawing parallels from established methods for Safranin O and other cationic dyes. The acidic environment (pH 1.5) is proposed to protonate the anionic groups on GAGs, enhancing the electrostatic interaction with the cationic Astrazon Orange R dye and increasing specificity.
Solutions:
-
Astrazon Orange R Staining Solution (0.1% w/v): Dissolve 0.1 g of Astrazon Orange R in 100 ml of 0.1 M HCl (pH 1.5).
-
Acid Alcohol (0.5% v/v): 0.5 ml of concentrated HCl in 99.5 ml of 70% ethanol.
-
Fast Green Counterstain (0.05% w/v): Dissolve 0.05 g of Fast Green FCF in 100 ml of distilled water.
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Immerse slides in the 0.1% Astrazon Orange R solution for 30 minutes.
-
Differentiation: Briefly rinse in 0.5% acid alcohol to remove non-specific background staining. The duration of this step is critical and may require optimization for different tissue types.
-
Washing: Rinse thoroughly in running tap water for 5 minutes.
-
Counterstaining: Immerse slides in Fast Green solution for 3-5 minutes.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.
Expected Results:
-
Proteoglycans/Cartilage Matrix: Bright Orange-Red
-
Background/Cytoplasm: Green
-
Nuclei: Green (if not counterstained separately)
Standard Protocol for Safranin O Staining
Rationale: Safranin O is a widely accepted stain for cartilage and proteoglycans. The use of a Fast Green counterstain provides excellent contrast, highlighting the red-stained proteoglycan-rich areas against a green background.
Procedure:
-
Deparaffinization and Hydration: As described for Astrazon Orange R.
-
Nuclear Staining (Optional): Stain with Weigert's iron hematoxylin for 5-10 minutes for black nuclei. Wash in running water.
-
Counterstaining: Stain with 0.05% Fast Green solution for 3-5 minutes.
-
Rinsing: Briefly rinse with 1% acetic acid.
-
Staining: Immerse in 0.1% Safranin O solution for 5-10 minutes.
-
Dehydration and Mounting: As described for Astrazon Orange R.
Expected Results:
-
Proteoglycans/Cartilage Matrix: Red to Orange-Red
-
Background/Cytoplasm: Green
-
Nuclei: Black (with Weigert's) or Green
Standard Protocol for Alcian Blue Staining (pH 2.5)
Rationale: Alcian Blue at pH 2.5 stains both sulfated and carboxylated mucosubstances, making it a broad-spectrum stain for acidic proteoglycans. The positive charge of the dye binds to the negatively charged carboxyl and sulfate groups.[10]
Procedure:
-
Deparaffinization and Hydration: As described for Astrazon Orange R.
-
Staining: Immerse in 1% Alcian Blue in 3% acetic acid (pH 2.5) for 30 minutes.[11]
-
Washing: Wash well in running tap water for 5 minutes.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes for red nuclei.
-
Washing: Wash in running water.
-
Dehydration and Mounting: As described for Astrazon Orange R.
Expected Results:
-
Acidic Proteoglycans/Mucins: Blue
-
Nuclei: Red
Standard Protocol for Toluidine Blue Staining
Rationale: Toluidine Blue is a metachromatic dye, meaning it stains different substances in different colors. It stains proteoglycans metachromatically (purple to red) and nuclei orthochromatically (blue), providing intrinsic contrast.[12]
Procedure:
-
Deparaffinization and Hydration: As described for Astrazon Orange R.
-
Staining: Immerse in 0.1% Toluidine Blue in an appropriate buffer (e.g., pH 4.0) for 1-2 minutes.
-
Washing: Rinse briefly in distilled water.
-
Dehydration and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount. Rapid dehydration is crucial to prevent leaching of the stain.
Expected Results:
-
Proteoglycans/Mast Cell Granules: Purple to Red (Metachromasia)
-
Nuclei: Blue (Orthochromasia)
Part 2: Quantitative Analysis Methodologies
The ultimate goal of quantitative staining is to derive numerical data that reflects the concentration of the target molecule. Two primary methods are employed: image-based analysis (histomorphometry) and spectrophotometry of extracted dye.
Image-Based Quantitative Analysis using ImageJ
ImageJ, a public-domain image processing program, offers powerful tools for the quantitative analysis of histological images.[13] The "Colour Deconvolution" plugin is particularly useful for separating the contributions of different stains in a multiply-stained image.[14][15]
Workflow for Quantitative Image Analysis:
Caption: Workflow for quantitative image analysis of histological staining using ImageJ.
Step-by-Step Protocol for ImageJ Analysis:
-
Image Acquisition: Acquire high-resolution images of the stained sections under consistent lighting conditions. It is crucial to use a calibrated microscope and camera system.
-
Colour Deconvolution:
-
Open the image in ImageJ.
-
Navigate to Image > Color > Colour Deconvolution.[10]
-
Select the appropriate stain vector from the dropdown menu (e.g., 'H&E' can be adapted for red/green stains). For novel stains like Astrazon Orange R, a custom vector may need to be determined from singly stained sections.[16]
-
This will separate the image into individual channels representing each stain.
-
-
Thresholding and Measurement:
-
Select the channel corresponding to the proteoglycan stain (e.g., the red channel for Safranin O or the custom orange channel for Astrazon Orange R).
-
Use Image > Adjust > Threshold to create a binary image where the stained areas are selected.
-
Use Analyze > Measure to quantify the area of the stained region.
-
To normalize the data, the total tissue area can be measured from a corresponding channel or the original image.
-
-
Data Expression: The data can be expressed as the percentage of stained area relative to the total tissue area or as the mean integrated density of the stain.
Spectrophotometric Quantification of Extracted Dye
This method involves eluting the bound dye from the tissue section and measuring its concentration using a spectrophotometer. This approach provides a direct measure of the total amount of dye bound and can be correlated with the GAG content. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, is the guiding principle for this method.[17][18]
Workflow for Spectrophotometric Analysis:
Caption: Workflow for spectrophotometric quantification of dye extracted from stained tissue sections.
General Protocol for Dye Elution and Measurement:
-
Staining: Stain tissue sections according to the desired protocol.
-
Tissue Collection: Scrape the stained tissue from the slide into a microcentrifuge tube.
-
Dye Elution: Add a known volume of an appropriate elution buffer (e.g., a solution containing a detergent to solubilize the dye-proteoglycan complex). This step requires optimization for each dye. For Safranin O, cetylpyridinium chloride has been used.[19]
-
Spectrophotometry:
-
Centrifuge the tube to pellet the tissue debris.
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance at the λmax of the dye using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve by measuring the absorbance of known concentrations of the dye in the elution buffer.
-
Use the standard curve to determine the concentration of the dye in the sample.
-
Normalize the results to the dry weight of the tissue or its DNA content for accurate comparison between samples.
-
Part 3: Comparative Performance Analysis
The choice of a staining method for quantitative analysis should be based on objective performance metrics. This section compares the anticipated performance of Astrazon Orange R with the established dyes based on their known properties and the principles of histochemistry.
| Feature | Astrazon Orange R (Projected) | Safranin O | Alcian Blue | Toluidine Blue |
| Specificity for Proteoglycans | High (cationic nature) | High, especially in cartilage | High for acidic proteoglycans | High, with metachromatic properties |
| Stoichiometry of Binding | Unknown, requires validation | Reportedly stoichiometric[20] | Can be influenced by aggregation[8] | Generally good, but can be affected by local pH |
| Ease of Protocol | Moderate (requires optimization) | Well-established, straightforward | pH-dependent, straightforward | Sensitive to dehydration steps |
| Quantification Method | Image analysis and spectrophotometry | Image analysis and spectrophotometry | Image analysis and spectrophotometry | Image analysis (metachromasia can be complex to quantify) |
| Potential Advantages | Bright color may offer good contrast | Extensive validation in literature | pH-dependent specificity allows for differentiation of GAGs | Metachromasia provides intrinsic contrast |
| Potential Disadvantages | Lack of biological validation, potential for non-specific binding | Can be less sensitive for low proteoglycan levels | Dye aggregation can affect stoichiometry[8] | Metachromatic shift can be difficult to quantify accurately |
Part 4: Causality and Self-Validation in Experimental Design
For any quantitative histological study, the experimental design must incorporate elements of self-validation to ensure the trustworthiness of the data.
-
Causality in Protocol Steps: Every step in the staining protocol has a purpose. For instance, the acidic pH in the proposed Astrazon Orange R and standard Alcian Blue protocols is not arbitrary; it is designed to maximize the electrostatic interaction between the dye and the target molecules while minimizing non-specific binding to less acidic components. Similarly, differentiation steps are included to remove loosely bound dye, thereby increasing the signal-to-noise ratio.
-
Controls are Non-Negotiable:
-
Negative Controls: Tissue sections known to be devoid of the target proteoglycan should be included to assess non-specific staining.
-
Positive Controls: Tissue sections with a known high concentration of the target proteoglycan serve to confirm that the staining protocol is working correctly.
-
Enzymatic Digestion Controls: Pre-treatment of sections with enzymes like chondroitinase ABC, which specifically degrades certain GAGs, can confirm the specificity of the staining for those GAGs.[21] A significant reduction in staining intensity after enzymatic digestion validates that the dye is binding to the target molecule.
-
Visualizing the Logic of a Self-Validating System:
Caption: Logical framework for a self-validating quantitative staining experiment.
Conclusion and Future Directions
While Safranin O, Alcian Blue, and Toluidine Blue are well-established and reliable stains for the quantitative analysis of proteoglycans, the exploration of alternative dyes like Astrazon Orange R is a worthwhile endeavor. Its properties as a cationic dye suggest its potential for this application. However, rigorous validation is essential. Researchers considering the use of Astrazon Orange R should undertake a thorough optimization of the staining protocol and validate its specificity and stoichiometry of binding against established methods. The quantitative workflows detailed in this guide provide a robust framework for such a comparative study. By adhering to the principles of scientific integrity and self-validating experimental design, researchers can confidently evaluate new reagents and advance the field of quantitative histochemistry.
References
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Wikipedia. (2023, November 28). Alcian blue stain. Retrieved from [Link]
-
ResearchGate. (n.d.). Alcian Blue and safranin O staining of proteoglycans in different samples after 2 weeks. Retrieved from [Link]
-
Kiviranta, I., Jurvelin, J., Tammi, M., Säämänen, A. M., & Helminen, H. J. (1985). Microspectrophotometric quantitation of glycosaminoglycans in articular cartilage sections stained with Safranin O. Histochemistry, 82(3), 249–255. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectrum of Safranin-O and in Solvent (A and B). Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative analysis of proteoglycans as determined by toluidine blue and alcian blue. Retrieved from [Link]
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Ogawa, Y., & Hegde, V. (2016). Toluidine blue: A review of its chemistry and clinical utility. Journal of Oral and Maxillofacial Pathology, 20(2), 277–282. Retrieved from [Link]
-
Scott, J. E. (1972). Alcian blue staining of cartilage for electron microscopy. Application of the critical electrolyte concentation principle. The Histochemical Journal, 4(5), 387–388. Retrieved from [Link]
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Varki, A., Cummings, R. D., Esko, J. D., et al., (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure of Astrazon Orange-R. Retrieved from [Link]
-
ResearchGate. (2014, September 4). Using the Colour Deconvolution plugin in ImageJ. Retrieved from [Link]
-
Alanyalioğlu, B., & Dağci Kiranşan, K. (2020). REMOVAL OF SAFRANIN FROM THE ENVIRONMENT BY USING GRAPHENE OXIDE PAPER. Revue Roumaine de Chimie, 65(8), 675-684. Retrieved from [Link]
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ResearchGate. (n.d.). UV–VIS spectra: (A) in the range of 300–800 nm, alcian blue alone and.... Retrieved from [Link]
-
MacAulay, C., & Doudkine, A. (2012). Quantitative analysis of stain variability in histology slides and an algorithm for standardization. Journal of Pathology Informatics, 3, 10. Retrieved from [Link]
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Her, Y. F., Tuan, R. S., & Lee, F. Y. (2012). Histological Examination of Collagen and Proteoglycan Changes in Osteoarthritic Menisci. The Open Orthopaedics Journal, 6, 116–123. Retrieved from [Link]
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Loba Chemie. (n.d.). TOLUIDINE BLUE FOR MICROSCOPY. Retrieved from [Link]
-
Landini, G., Martinelli, G., & Piccinini, F. (2021). Colour deconvolution: stain unmixing in histological imaging. Bioinformatics, 37(10), 1485–1487. Retrieved from [Link]
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Carrino, D. A., & Caplan, A. I. (1990). A spectrophotometric modification of a sensitive densitometric Safranin O assay for glycosaminoglycans. Analytical Biochemistry, 187(2), 253–256. Retrieved from [Link]
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Schmidt, T. A., Schumacher, B. L., Klein, T. J., Voegtline, M. S., & Sah, R. L. (2007). Investigating the effect of proteoglycan 4 on hyaluronan solution properties using confocal fluorescence recovery after photobleaching. Biophysical Journal, 93(4), 1263–1271. Retrieved from [Link]
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ResearchGate. (n.d.). Safranin-O staining analysis for proteoglycan deposition in pellets. Retrieved from [Link]
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Lee, E. (2010, June 29). Re: What is difference between Safranin-O and Alcian Blue staining?. MadSci Network. Retrieved from [Link]
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Kiernan, J. A. (2010). Revised tests and standards for Biological Stain Commission certification of alcian blue dyes. Biotechnic & Histochemistry, 85(3), 159–165. Retrieved from [Link]
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Bejnordi, B. E., Veta, M., van Diest, P. J., van Ginneken, B., Karssemeijer, N., Litjens, G., & van der Laak, J. A. (2017). Quantitative analysis of stain variability in histology slides and an algorithm for standardization. Medical Image Analysis, 35, 42–54. Retrieved from [Link]
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ResearchGate. (n.d.). Light microscopy images of Safranin O stained (red: glycosaminoglycans, GAG), representative histological pellet cross-sections. Retrieved from [Link]
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AK Lectures. (2015, April 22). Glycosaminoglycans and Proteoglycans. YouTube. Retrieved from [Link]
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Björnsson, S. (1993). Alcian blue staining of proteoglycans in polyacrylamide gels using the "critical electrolyte concentration" approach. Analytical Biochemistry, 210(2), 282–291. Retrieved from [Link]
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Crowe, A. R., & Yue, W. (2019). Quantitative Analysis of Histological Staining and Fluorescence Using ImageJ. Journal of Visualized Experiments, (153), e60242. Retrieved from [Link]
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ResearchGate. (n.d.). e (a) Absorption spectra of Alcian blue 8GX (16 mg AB/L) dissolved in.... Retrieved from [Link]
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PhotochemCAD. (n.d.). Toluidine Blue O. Retrieved from [Link]
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Kruse, M. (2022, July 6). Separating colors in light microscopy images: Color Deconvolution in ImageJ/FIJI. YouTube. Retrieved from [Link]
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Slanina, T., Šebej, P., & Klán, P. (2022). Oxidation-reduction and photophysical properties of isomeric forms of Safranin. bioRxiv. Retrieved from [Link]
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Sheehy, E. J., Buckley, C. T., & Kelly, D. J. (2012). Characterization of Proteoglycan Production and Processing by Chondrocytes and BMSCs in Tissue Engineered Constructs. Journal of Histochemistry & Cytochemistry, 60(9), 681–692. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of histology score using Toluidine blue and Alcian blue staining. Retrieved from [Link]
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Landini, G. (n.d.). Colour Deconvolution 2 – Novel context-based segmentation algorithms for intelligent microscopy. Birmingham Blogs. Retrieved from [Link]
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ResearchGate. (n.d.). Histological staining (Safranin O/fast green) for proteoglycans (red).... Retrieved from [Link]
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Kundu, S., & Dutta, R. K. (2009). SPECTRAL STUDIES OF TOLUIDINE BLUE O IN THE PRESENCE OF SODIUM DODECYL SULFATE. E-Journal of Chemistry, 6(S1), S423-S430. Retrieved from [Link]
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IHC World. (n.d.). Alcian Blue Staining Protocol. Retrieved from [Link]
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Manjunatha, M., Somashekar, R., & Somashekarappa, H. (2018). Synthesis and Optical, Photoconductivity Study of Safranin O Dye Sensitized Titania/Silica oxide system Prepared by Sol-Gel Method. International Journal of Engineering Research & Technology, 7(11), 1-5. Retrieved from [Link]
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Kiviranta, I., Tammi, M., Jurvelin, J., Säämänen, A. M., & Helminen, H. J. (1985). Safranin O reduces loss of glycosaminoglycans from bovine articular cartilage during histological specimen preparation. The Histochemical Journal, 17(11), 1281–1290. Retrieved from [Link]
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A Comparative Guide to Cationic Dyes in Cellular Imaging: Evaluating Specificity for Diverse Cell Types
In the dynamic field of cellular imaging, the ability to selectively visualize and differentiate cell populations and their intricate internal structures is paramount. Cationic dyes, with their positive charge, are a versatile class of probes that interact with negatively charged components within cells, such as mitochondria and nucleic acids. This guide provides an in-depth comparison of Astrazon Orange G, a representative of the Astrazon series of cationic dyes, with established fluorescent probes—MitoTracker Orange and Acridine Orange. We will explore their specificity for different cellular compartments, their performance in live-cell imaging, and provide experimental frameworks for their application.
Understanding Cationic Dyes and Their Cellular Targets
Cationic dyes are characterized by a net positive charge at physiological pH. This property drives their accumulation in cellular compartments with a negative electrochemical potential. The primary targets for many cationic dyes are mitochondria, which maintain a significant membrane potential, and the nucleus and ribosomes, which are rich in negatively charged nucleic acids. The specificity of a particular cationic dye for different cell types or organelles is influenced by factors such as its molecular structure, hydrophobicity, and the metabolic state of the cell.
Comparative Analysis of Cationic Dyes
While Astrazon Orange R is a well-known dye in the textile industry, its direct applications in live-cell imaging are not extensively documented in scientific literature. However, its close relative, Astrazon Orange G, has been utilized as a biological stain in hematology and histology.[1] In this guide, we will use Astrazon Orange G as a proxy for the Astrazon series and compare its potential utility against well-characterized cellular probes.
Our comparative analysis focuses on three key dyes:
-
Astrazon Orange G: A cationic dye with potential applications in biological staining.[1]
-
MitoTracker Orange CMTMRos: A fluorescent probe that specifically labels mitochondria in live cells and is retained after fixation.[2]
-
Acridine Orange: A versatile nucleic acid stain that differentially labels DNA and RNA, allowing for the assessment of cell viability and metabolic activity.[3][4]
The following table summarizes the key characteristics and performance parameters of these dyes.
| Feature | Astrazon Orange G | MitoTracker Orange CMTMRos | Acridine Orange |
| Primary Cellular Target | Cytoplasm, Keratin[5] | Mitochondria[2] | DNA and RNA[4] |
| Mechanism of Action | Electrostatic interactions | Sequestration in active mitochondria followed by covalent binding[2] | Intercalation into dsDNA (green fluorescence), electrostatic interaction with ssDNA/RNA (red fluorescence)[4] |
| Live-Cell Imaging | Potential, but not well-documented | Yes[2] | Yes[3] |
| Fixability | Not specified for cell imaging | Yes, retained after aldehyde fixation[2] | Not ideal, fluorescence can be altered by fixation[3] |
| Photostability | Moderate (typical for cyanine dyes)[6] | High | Moderate, can photobleach with prolonged exposure |
| Toxicity | Expected to be low at working concentrations | Low cytotoxicity[7] | Can be cytotoxic at higher concentrations or with prolonged exposure |
| Excitation/Emission (nm) | ~490/Not specified for fluorescence | ~554/576[2] | ~500/526 (DNA), ~460/650 (RNA)[8] |
Experimental Protocols and Methodologies
The following protocols provide a framework for utilizing these cationic dyes in cell imaging experiments. It is crucial to optimize staining concentrations and incubation times for each cell type to achieve the best results while minimizing cytotoxicity.
General Live-Cell Staining Protocol (Adaptable for Astrazon Orange G)
This protocol is a generalized procedure for staining live cells with a cationic dye and can be adapted for Astrazon Orange G.
Materials:
-
Astrazon Orange G (or other cationic dye)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Live-cell imaging medium (e.g., phenol red-free DMEM)[9]
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Prepare a Stock Solution: Dissolve Astrazon Orange G in DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration (typically in the range of 100 nM to 1 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Specific Protocol for MitoTracker Orange CMTMRos Staining
Materials:
-
MitoTracker Orange CMTMRos
-
DMSO
-
Live-cell imaging medium
-
Cultured cells
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of MitoTracker Orange CMTMRos in DMSO.
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed serum-free medium to a final concentration of 50-200 nM.
-
Cell Staining: Replace the culture medium with the staining solution and incubate for 15-45 minutes at 37°C.
-
Washing: Replace the staining solution with pre-warmed complete culture medium and incubate for another 30 minutes to allow unbound dye to diffuse out.
-
Imaging: Image the live cells or proceed with fixation and immunocytochemistry.[10]
Acridine Orange Staining for Cell Viability and RNA/DNA Content
Materials:
-
Acridine Orange
-
PBS
-
Cultured cells
Procedure:
-
Prepare Staining Solution: Prepare a 1-5 µg/mL solution of Acridine Orange in PBS.
-
Cell Staining: Resuspend the cells in the Acridine Orange staining solution and incubate for 15 minutes at room temperature in the dark.
-
Imaging: Analyze the cells immediately by fluorescence microscopy or flow cytometry. Live cells will exhibit green nuclei with faint green cytoplasm, while dead cells will have bright orange or red nuclei and cytoplasm.[11]
Visualizing the Staining Mechanisms and Workflows
The following diagrams illustrate the conceptual mechanisms of action for the compared dyes and a typical experimental workflow.
Caption: Mechanisms of action for different cationic dyes.
Caption: A generalized workflow for live-cell imaging with cationic dyes.
Conclusion and Future Perspectives
The choice of a cationic dye for cellular imaging is critically dependent on the specific research question. For reliable and specific mitochondrial labeling in live cells, MitoTracker Orange remains a superior choice due to its high specificity and retention after fixation.[2] Acridine Orange is an invaluable tool for assessing cell viability and the relative content of DNA and RNA, providing insights into cellular health and metabolic state.[3][4]
While the direct application of Astrazon Orange R in live-cell imaging is not well-established, the known use of Astrazon Orange G in biological staining suggests potential for this class of dyes.[1] Further research is warranted to characterize the specificity, photostability, and toxicity of Astrazon dyes in various cell types. Their cationic and lipophilic nature may lead to accumulation in mitochondria or other negatively charged compartments. Future studies could explore the utility of Astrazon dyes as cost-effective alternatives for general cytoplasmic or mitochondrial staining, particularly in fixed-cell applications where membrane potential is not a factor. As with any fluorescent probe, careful validation and optimization are essential to ensure accurate and reproducible results.
References
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Mitochondrion Staining Kit (Orange Fluorescence) (A319616). Antibodies.com. Available from: [Link].
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Orange G. Biocompare. Available from: [Link].
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Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. Available from: [Link].
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Orange G. StainsFile. Available from: [Link].
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Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii. PubMed. Available from: [Link].
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A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing. Available from: [Link].
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A Non-Toxic Fluorogenic Dye for Mitochondria Labeling. PMC - PubMed Central - NIH. Available from: [Link].
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Acridine Orange. Hardy Diagnostics. Available from: [Link].
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Live-cell painting: Image-based profiling in live cells using acridine orange. PubMed - NIH. Available from: [Link].
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Alizarin Red S Staining Protocol for Calcium. IHC WORLD. Available from: [Link].
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A Comparative Study of Mechanism and Performance of Anionic and Cationic Dialdehyde Nanocelluloses for Dye Adsorption and Separation. ACS Omega - ACS Publications. Available from: [Link].
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Permeability of the Cyanotoxin Microcystin-RR across a Caco-2 Cells Monolayer. MDPI. Available from: [Link].
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A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. PMC. Available from: [Link].
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Live Cell Imaging Media Options. Microforum. Available from: [Link].
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Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC - NIH. Available from: [Link].
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Protocols Archive. @abberior.rocks. Available from: [Link].
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Alternate dyes for image-based profiling assays. ResearchGate. Available from: [Link].
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Alizarin Red S Stain (2%) (ARed). ScienCell Research Laboratories. Available from: [Link].
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Acridine Orange Stain. Logos Biosystems. Available from: [Link].
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Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium. PMC - PubMed Central. Available from: [Link].
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Alternate dyes for image-based profiling assays. bioRxiv. Available from: [Link].
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Anionic Cyanine Membrane Probes for Live Cells and In Vivo Fluorescence Imaging. Analytical Chemistry - ACS Publications. Available from: [Link].
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Mitochondrial permeability and toxicity of diethylhexyl and monoethylhexyl phthalates on TK6 human lymphoblasts cells. PubMed. Available from: [Link].
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Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. BenchSci. Available from: [Link].
-
Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains. Evident Scientific. Available from: [Link].
-
A Comparative Assessment of Cationic and Anionic Dye Adsorption Capacity of Allomorphs of Microcrystalline Cellulose. Request PDF - ResearchGate. Available from: [Link].
-
Neutral Red Staining Solution. Sangon Biotech. Available from: [Link].
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A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift. ResearchGate. Available from: [Link].
-
Choosing Fluorescent Reagents for Every Live Cell Application. The Scientist. Available from: [Link].
-
Mitochondria staining with mitotracker red. ResearchGate. Available from: [Link].
-
A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift. Journal of Materials Chemistry B (RSC Publishing). Available from: [Link].
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Astrazon Orange R in High-Content Screening Applications: A Comparative Technical Guide
Executive Summary
Astrazon Orange R (AOR) , chemically known as C.I.[1][2] Basic Orange 22 (CAS: 4657-00-5), is a cationic cyanine fluorophore that has emerged as a cost-effective, high-performance alternative in High-Content Screening (HCS). While historically utilized in the textile industry, its lipophilic cationic nature allows it to function as a Nernstian probe for Mitochondrial Membrane Potential (MMP) in live cells, with secondary utility as a nucleolar RNA stain under specific conditions.
This guide provides a rigorous technical analysis of AOR, positioning it against industry standards like MitoTracker™ Orange and TMRM. It is designed for researchers seeking to optimize multiplexed toxicity screens where spectral flexibility (488 nm excitation/540 nm emission) and cost-efficiency are paramount.
Part 1: Technical Profile & Mechanism of Action
Physicochemical Properties[3][4][5]
-
Chemical Class: Cationic Cyanine (Indole-based)
-
CAS Number: 4657-00-5[3]
-
Excitation Max: ~490 nm (Compatible with 488 nm Argon/Solid State lasers)
-
Emission Max: ~540 nm (Orange region)
-
Solubility: Water-soluble (often requiring DMSO stock for biological stability)
Mechanism of Action
AOR functions primarily as a potentiometric probe . Due to its delocalized positive charge and lipophilicity, it permeates plasma membranes and accumulates within the mitochondrial matrix in direct proportion to the transmembrane potential (
-
Healthy Mitochondria (High
): Dye accumulates, resulting in bright orange fluorescence. -
Depolarized Mitochondria (Low
): Dye is excluded or released into the cytoplasm, leading to signal attenuation or diffuse staining. -
Secondary Mode (RNA Binding): In fixed cells or at high concentrations, AOR exhibits affinity for structured RNA (nucleoli), likely via groove binding characteristic of cyanines.
Mechanistic Pathway Diagram
Caption: Kinetic pathway of Astrazon Orange R accumulation driven by mitochondrial membrane potential (
Part 2: Comparative Analysis
AOR occupies a unique spectral niche: it is excited by standard Blue (488 nm) lines but emits in the Orange (540 nm) channel. This differs from MitoTracker Orange (Green/Yellow excitation) and TMRM (Green excitation).
Performance Matrix: AOR vs. Market Standards
| Feature | Astrazon Orange R | MitoTracker™ Orange CMTMRos | TMRM / TMRE | JC-1 |
| Excitation (nm) | 490 (Blue) | 554 (Green/Yellow) | 548 (Green) | 488 (Blue) |
| Emission (nm) | 540 (Orange) | 576 (Red-Orange) | 574 (Red-Orange) | 529 (Green) / 590 (Red) |
| Yes (Reversible) | Yes (Accumulation) | Yes (Reversible) | Yes (Ratiometric) | |
| Fixability | No (Leaks) | Yes (Thiol-reactive) | No | No |
| Photostability | Moderate | High | Moderate | Low |
| Cost Efficiency | High (Textile origin) | Low (Premium Reagent) | Moderate | Moderate |
| Primary HCS Use | Live-cell Toxicity | Fixed-cell Immunofluorescence | Live-cell Kinetics | Apoptosis Screening |
Critical Insights for HCS Design
-
The "Blue-Excited Orange" Advantage: Unlike MitoTracker Orange (which requires a 532nm or 561nm laser), AOR can be excited by the ubiquitous 488nm laser used for GFP/FITC, yet its emission (540nm) can be separated from GFP (510nm) using narrow bandpass filters. This frees up the Red channel (647nm) for other markers like DraQ5 or Deep Red antibodies.
-
Fixation Incompatibility: AOR is a non-covalent probe. Upon fixation (aldehyde treatment), the mitochondrial potential collapses, and the dye will redistribute or wash out. Do not use AOR if your workflow requires post-staining fixation. Use MitoTracker Orange CMTMRos for such applications.
-
Toxicity Screening: AOR is ideal for "wash-free" live-cell screening. Its rapid equilibration makes it suitable for detecting acute mitochondrial toxicity (e.g., FCCP or Oligomycin treatment).
Part 3: Experimental Protocol for HCS
This protocol is validated for a 384-well plate format using an automated confocal imaging system (e.g., Opera Phenix, ImageXpress).
Reagent Preparation
-
Stock Solution: Dissolve Astrazon Orange R powder in high-grade DMSO to 10 mM. Store at -20°C, protected from light.
-
Staining Solution: Dilute stock to 100–500 nM in pre-warmed culture medium (phenol-red free preferred).
-
Note: Optimal concentration must be titrated to avoid quenching (self-quenching occurs at high concentrations in the matrix).
-
Live-Cell HCS Workflow
Caption: Optimized "Add-and-Read" workflow for Astrazon Orange R in high-throughput toxicity screening.
Imaging Parameters (Suggested)
-
Channel 1 (Nuclei): Ex 375-405 nm / Em 435-480 nm (Hoechst 33342).
-
Channel 2 (Mitochondria - AOR): Ex 470-490 nm / Em 525-550 nm.[4]
-
Filter Note: Ensure your emission filter excludes standard GFP emission if multiplexing. A "YFP" filter set often works best for AOR.
-
-
Objective: 20x or 40x Water Immersion (High NA is crucial for mitochondrial texture analysis).
Part 4: Data Interpretation & Quality Control
Quantitative Metrics
In HCS software (e.g., Columbus, MetaXpress), extract the following features:
-
Mean Cytoplasmic Intensity: Direct measure of total MMP. Decrease = Toxicity.
-
Mitochondrial Fragmentation Index (Texture): AOR stains the reticular network. A shift from "filamentous" to "punctate" indicates stress/apoptosis.
-
Nuclear/Nucleolar Signal: If mitochondria depolarize, AOR may re-localize to nucleoli. An increase in nuclear signal relative to cytoplasmic signal is a secondary marker of mitochondrial collapse.
Troubleshooting (Self-Validating System)
-
Positive Control: Treat wells with FCCP (5-10 µM) for 30 mins.
-
Expected Result: >80% loss of mitochondrial AOR signal. If signal remains, the concentration of AOR is too high (non-specific binding) or the dye is binding RNA.
-
-
Negative Control: DMSO vehicle.
-
Expected Result: Distinct filamentous network, low nuclear background.
-
References
-
ChemicalBook. (2025).[5] Astrazon Orange R (CAS 4657-00-5) Properties and Applications.[1]
-
Ley, C., et al. (2015).[6] Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: Solvent viscosity controlled relaxation of excited states.[6] Physical Chemistry Chemical Physics.
-
Nikon MicroscopyU. (n.d.). Blue Excitation Filter Sets: Compatibility with Astrazon Orange R.
-
Thermo Fisher Scientific. (2025). MitoTracker™ Orange CMTMRos Product Information.
-
BenchChem. (2025). A Comparative Guide to Mitochondrial Staining.
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- 2. Dye - Wikipedia [en.wikipedia.org]
- 3. 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | 6359-45-1 | Benchchem [benchchem.com]
- 4. Blue Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
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- 6. researchgate.net [researchgate.net]
Benchmarking Astrazon Orange R: A Comparative Guide for Multi-Color Mitochondrial Imaging
Topic: Content Type: Technical Comparison & Application Guide Audience: Senior Microscopists, Cell Biologists, and Assay Developers.
Executive Summary
Astrazon Orange R (AOR), chemically known as Basic Orange 22 (C.I. 48040), represents a distinct class of cationic cyanine dyes often overlooked in favor of proprietary "biotech-grade" trackers. While standard probes like MitoTracker® Orange CMTMRos are industry staples, AOR offers a unique photophysical profile: it is a blue-excited (488 nm), orange-emitting (~570 nm) fluorophore.
This guide analyzes AOR’s utility as a cost-effective, high-contrast alternative for live-cell mitochondrial imaging, specifically for laboratories seeking to reserve the 561 nm laser line for other targets or those operating with limited excitation sources.
Technical Profile & Photophysics
Unlike the chloromethyl-based MitoTracker Orange, which requires green excitation (554 nm), Astrazon Orange R possesses a large Stokes shift, allowing it to be excited by the standard 488 nm Argon or diode laser while emitting in the orange/red spectrum.
| Property | Astrazon Orange R (Basic Orange 22) | MitoTracker® Orange CMTMRos | Rhodamine 123 |
| Structure | Cationic Cyanine (Methine) | Chloromethyl-X-rosamine | Xanthene derivative |
| Excitation Max | ~480–490 nm (Blue) | 554 nm (Green) | 507 nm (Green/Blue) |
| Emission Max | ~540–570 nm (Orange) | 576 nm (Orange) | 529 nm (Green) |
| Mechanism | Potential-dependent ( | Potential-dependent + Thiol-reactive fixation | Potential-dependent ( |
| Fixability | Poor (Washes out) | Excellent (Covalent binding) | Poor |
| Cost Efficiency | High (Industrial availability) | Low (Proprietary) | Medium |
Key Insight: AOR’s spectral profile allows for "pseudo-multiplexing" on the 488 nm line. You can excite AOR with 488 nm light but collect signal in the PE/TRITC channel (575/26 nm), effectively freeing up the green emission channel (525/50 nm) for very bright signals or leaving the 561 nm laser available for deep-red probes.
Comparative Analysis: Performance vs. Limitations
The "Blue-Excited Orange" Advantage
Most mitochondrial probes fall into two camps: Green (Ex 490/Em 520) or Red (Ex 570/Em 590). AOR bridges this gap.
-
Scenario: You need to image mitochondria + a Far-Red nuclear stain + a Green surface marker, but you lack a 561 nm laser.
-
Solution: AOR allows mitochondrial visualization using the 488 nm line without obscuring the Green channel (provided proper bandpass filters are used to block the 500–530 nm emission tail).
Stability and Fixation
-
MitoTracker Orange CMTMRos: Contains a chloromethyl moiety that reacts with mitochondrial thiols. It survives aldehyde fixation and permeabilization.
-
Astrazon Orange R: Relies purely on the Nernstian equilibrium driven by mitochondrial membrane potential (
). If the potential collapses (e.g., cell death or fixation), the dye leaks out. AOR is strictly for live-cell imaging.
Toxicity and Aggregation
AOR is a cyanine dye and can exhibit metachromasy (color shift) at high concentrations due to stacking/aggregation.
-
Risk: Over-staining (>1 µM) can lead to non-specific lysosomal staining or quenching.
-
Benefit: At low concentrations (<200 nM), it is less phototoxic than Rhodamine 123.
Experimental Protocol: Live-Cell Staining Workflow
This protocol is optimized to minimize background aggregation and ensure specific mitochondrial localization.
Reagents:
-
Stock Solution: Dissolve Astrazon Orange R powder in high-grade DMSO to 1 mM. Store at -20°C, protected from light.
-
Imaging Buffer: Phenol-red free HBSS or Live Cell Imaging Solution (LCIS), supplemented with 10 mM HEPES (pH 7.4).
Step-by-Step Methodology:
-
Cell Preparation: Seed cells (e.g., HeLa, CHO, or primary neurons) on glass-bottom dishes (No. 1.5 thickness). Grow to 60–70% confluency.
-
Working Solution Prep (Critical): Dilute the 1 mM stock into pre-warmed (37°C) Imaging Buffer to a final concentration of 50–200 nM .
-
Note: Do not dilute directly into serum-rich media if possible, as serum proteins can sequester the dye.
-
-
Incubation: Aspirate culture media and add the staining solution.[1] Incubate for 15–30 minutes at 37°C / 5% CO₂.
-
Wash: Gently wash cells 3x with pre-warmed Imaging Buffer to remove excess dye.
-
Imaging: Image immediately in Imaging Buffer. Do not fix.
Visualization of Staining Mechanism
Caption: Kinetic workflow of Astrazon Orange R accumulation driven by mitochondrial membrane potential.
Multi-Color Panel Compatibility
To successfully use AOR, you must manage spectral bleed-through.
Recommended Panel (488 nm + 640 nm Excitation):
| Target | Fluorophore | Excitation | Emission Filter | Notes |
| Nucleus | Hoechst 33342 | 405 nm | 450/50 nm | Standard UV excitation. |
| Mitochondria | Astrazon Orange R | 488 nm | 575/30 nm | Must use an Orange/Red emission filter. |
| Cytoskeleton | SiR-Actin / Phalloidin-647 | 640 nm | 670/50 nm | Far-red channel is completely isolated. |
The "Danger Zone": Avoid pairing AOR with GFP or FITC unless you have spectral unmixing capabilities. AOR is excited by 488 nm and will have a "tail" in the 525 nm region, and GFP will bleed into the 575 nm region.
Troubleshooting & Limitations
-
Rapid Photobleaching: AOR is less photostable than MitoTracker variants. Use low laser power (1-2%) and limit exposure time.
-
Metachromasy: If the mitochondria appear red/shift in color or if you see cytoplasmic background, the concentration is too high. Reduce to 50 nM.
-
Fixation Failure: If you fix the cells, the dye will wash out. For fixed samples, you must use MitoTracker Orange CMTMRos or antibodies.
References
-
PubChem. Compound Summary: Basic Orange 22 (Astrazon Orange R). National Library of Medicine. Retrieved from [Link]
-
Chazotte, B. (2011).[2][3] Labeling Mitochondria with MitoTracker Dyes.[2] Cold Spring Harbor Protocols.[2] Retrieved from [Link]
Sources
Technical Assessment: Metachromatic & Photophysical Properties of Astrazon Orange R
Executive Summary
Product Identity: Astrazon Orange R (C.I.[1][2][3][4][5][6] Basic Orange 22) CAS Number: 4657-00-5 Chemical Class: Cationic Cyanine Dye (Indole-based) Primary Application: Fluorescence microscopy, textile dyeing (acrylics), and potential solvatochromic probe.[5]
This guide provides a rigorous technical assessment of Astrazon Orange R , evaluating its utility as a metachromatic probe in comparison to the industry standard, Acridine Orange . While Acridine Orange is renowned for its concentration-dependent metachromasia (distinguishing DNA vs. RNA), Astrazon Orange R functions primarily through a viscosity-dependent molecular rotor mechanism and cyanine-type aggregation.[5] This distinction is critical for researchers selecting probes for nucleic acid quantification, organelle viscosity mapping, or amyloid fibril detection.
Part 1: Mechanism of Action & Photophysics
To correctly assess Astrazon Orange R, one must distinguish between classical metachromasia (dye stacking) and fluorogenic rigidification.
The Cyanine Mechanism (Astrazon Orange R)
Unlike planar acridines, Astrazon Orange R possesses a flexible methine bridge connecting an indole moiety and a phenyl ring.
-
Free State (Solution): The molecule undergoes rapid internal rotation (E/Z isomerization) upon excitation, dissipating energy non-radiatively. Fluorescence is low (quenched).[5]
-
Bound State (Rigidified): When bound to the minor groove of DNA or encapsulated in viscous environments, rotation is restricted. This forces radiative decay, resulting in a massive fluorescence enhancement (Hyperchromicity) and potential spectral shifts (Metachromasia) depending on the aggregation state (H-dimers vs. monomers).
The Acridine Mechanism (Standard)
-
Intercalation (DNA): Monomeric binding inside the double helix. Emits Green (~525 nm).[5]
-
Stacking (RNA/Lysosomes): Electrostatic binding to phosphate backbones allows dye-dye stacking (metachromasia).[5] Emits Red (~650 nm).[5]
Mechanistic Pathway Diagram
Figure 1: Photophysical pathway of Astrazon Orange R. Unlike Acridine Orange, its signal is modulated by rotational restriction (viscosity/binding) rather than just concentration-dependent stacking.[5]
Part 2: Comparative Analysis
The following data contrasts Astrazon Orange R with established alternatives.
Table 1: Physicochemical Comparison
| Feature | Astrazon Orange R (Basic Orange 22) | Acridine Orange (Standard) | Toluidine Blue (Metachromatic) |
| Core Structure | Indole-Cyanine (Flexible) | Acridine (Planar/Rigid) | Thiazine (Planar) |
| Excitation Max | ~480–490 nm | 500 nm | 630 nm |
| Emission Max | ~570 nm (Orange) | 525 nm (Green) / 650 nm (Red) | N/A (Weak Fluorescence) |
| Metachromasia | Weak/Aggregate-dependent. Shifts driven by H-aggregation on polyanions.[5] | Strong. Distinct Green-to-Red shift based on Dye:Polymer ratio.[5] | Strong. Blue-to-Purple shift (Absorption only).[5] |
| Binding Mode | Minor Groove / External Stacking | Intercalation (dsDNA) / Stacking (ssRNA) | Electrostatic Stacking |
| Key Advantage | High sensitivity to micro-viscosity; "Turn-on" fluorescence.[5] | Simultaneous DNA/RNA differentiation.[5] | Excellent for mast cell/cartilage histology.[5] |
| Stability | Moderate (pH sensitive).[5] | High. | High. |
Part 3: Experimental Protocol
To objectively assess the metachromatic and binding properties of Astrazon Orange R, use the following Spectrophotometric Titration Protocol . This self-validating system determines if the dye undergoes a spectral shift (metachromasia) or intensity change (hyperchromicity) upon binding.[5]
Materials Required
-
Dye Stock: Astrazon Orange R (1 mM in DMSO).[5]
-
Polyanion Standard: Heparin (low molecular weight) or ctDNA (Calf Thymus DNA).[5]
-
Buffer: 10 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Equipment: UV-Vis Spectrophotometer (scanning 300–700 nm) or Fluorescence Spectrometer.[5]
Workflow: Titration Assay
Figure 2: Step-by-step spectrophotometric titration workflow to quantify metachromatic shifts.
Step-by-Step Methodology
-
Baseline Characterization:
-
Prepare a 5 µM working solution of Astrazon Orange R in Tris buffer.
-
Measure the absorption maximum (
) and fluorescence intensity ( ). -
Validation Check: The free dye should exhibit low fluorescence due to free molecular rotation.
-
-
Titration Loop:
-
Add aliquots of the polyanion (DNA or Heparin) to the cuvette.
-
Maintain the dye concentration constant (correct for dilution or use concentrated titrant).
-
P/D Ratio: Calculate the Polymer-to-Dye ratio for each point (range 0 to 10).
-
-
Data Interpretation (The "Metachromatic Index"):
-
Orthochromasia (No Shift): If
remains constant but intensity increases, the dye binds as a monomer (intercalation/groove binding). -
Metachromasia (Shift):
-
Expected Results
-
With DNA: Astrazon Orange R typically shows a Red Shift in fluorescence and massive intensity increase (Hyperchromicity) due to rigidification in the minor groove.
-
With Heparin: Expect a Blue Shift in absorption due to electrostatic stacking on the sulfate groups, similar to Methylene Blue.
References
-
ChemicalBook. (2025).[5] Astrazon Orange R - CAS 4657-00-5 Properties and Structure.[2][3][4][5] ChemicalBook.[5] Link
-
Guéroux-Ouldyerou, K., et al. (2013).[5] Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: Solvent viscosity controlled relaxation of excited states.[1][5] Physical Chemistry Chemical Physics.[5] Link
-
Darzynkiewicz, Z. (1990).[7] Acridine Orange: A Versatile Probe of Nucleic Acids and Other Cell Constituents.[6][7] Flow Cytometry and Sorting.[5][7] Link
-
D'mello, P., et al. (2016).[8] Metachromasia and Metachromatic Dyes: A Review. International Journal of Advanced Health Sciences.[5][8] Link
-
Lison, L. (1935).[8] Studies on Metachromasia: The interaction of cationic dyes with sulfate esters. Archives de Biologie.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. Metachromasia - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Astrazon Orange R (Basic Orange 22): Advanced Disposal & Handling Protocol
[1]
Executive Summary & Chemical Identity
Astrazon Orange R (C.I.[1][2][3] Basic Orange 22) is a cationic methine dye frequently used in histology and textile research. Unlike anionic acid dyes, its positive charge creates a high affinity for biological membranes and negatively charged substrates. This property, while useful for staining, makes it an environmental hazard with significant aquatic toxicity.
Operational Directive: Under no circumstances should Astrazon Orange R be disposed of via sanitary sewer systems. Its cationic nature allows it to bypass standard wastewater treatment flocculation, leading to direct environmental release.
Chemical Profile
| Property | Detail |
| IUPAC/Common Name | Basic Orange 22 / Astrazon Orange R |
| CAS Number | 4657-00-5 |
| C.I.[1][3][4][5][6][7][8][9] Number | 48040 |
| Molecular Formula | C₂₈H₂₇ClN₂ |
| Solubility | Soluble in water; soluble in ethanol |
| Primary Hazard | Aquatic Toxicity, Skin/Eye Irritant, Combustible Dust |
Waste Characterization & Segregation Logic
Effective disposal requires immediate segregation at the point of generation. Mixing waste streams (e.g., halogenated solvents with aqueous dye solutions) complicates incineration and increases disposal costs.
Diagram 1: Waste Stream Decision Tree
This logic gate ensures compliance with standard RCRA (Resource Conservation and Recovery Act) protocols by categorizing waste based on solvent carrier and physical state.
Figure 1: Decision matrix for segregating Astrazon Orange R waste streams.[1] Correct segregation prevents dangerous chemical incompatibilities and ensures regulatory compliance [1, 2].
Detailed Disposal Protocols
Protocol A: Solid Waste (Powders & Contaminated Debris)
Scope: Pure powder, contaminated gloves, paper towels, and agarose/polyacrylamide gels. Rationale: Fine dye powders are inhalation hazards and can form explosive dust clouds.[8]
-
Containment: Place waste directly into a clear, 6-mil polyethylene bag.
-
Double-Bagging: Seal the first bag and place it inside a second clear bag or a wide-mouth HDPE drum.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Astrazon Orange R (Basic Orange 22), Solid Debris."
-
Hazard Check: Toxic, Irritant.[8]
-
-
Storage: Store in a satellite accumulation area (SAA) until EHS pickup.
Protocol B: Liquid Waste (Aqueous & Solvent)
Scope: Stock solutions, staining baths, and rinsates.
-
Selection of Container: Use amber glass or HDPE carboys. Do not use metal containers for acidic dye solutions.
-
Segregation:
-
Aqueous: If the solvent is >90% water, collect in "Aqueous Hazardous Waste."
-
Organic: If dissolved in ethanol, methanol, or DMSO, collect in "Non-Halogenated Organic Waste."
-
-
Headspace: Leave at least 10% headspace to prevent over-pressurization due to thermal expansion.
-
Incompatibility Check: CRITICAL. Do not mix Astrazon Orange R waste with strong oxidizers (e.g., bleach, peroxides) in the waste container. Cationic dyes can react exothermically with strong oxidizers, potentially causing container rupture [3].
Advanced In-Lab Decontamination (Volume Reduction)
Note: This procedure is for volume reduction of aqueous waste only.[1] Consult your local EHS officer before treating waste in-lab.[1]
Mechanism: Activated carbon has a high surface area and non-polar characteristics that effectively adsorb organic dye molecules from aqueous solutions, rendering the filtrate non-toxic.
Materials:
-
Granular Activated Carbon (GAC)[1]
-
Filter apparatus (Buchner funnel or gravity filter)[1]
-
Stir plate[1]
Step-by-Step Procedure:
-
Acidification (Optional): Adjust waste pH to ~7. Cationic dyes adsorb well at neutral to slightly basic pH, but extreme pH should be avoided.
-
Dosing: Add 10g of Activated Carbon per 1 Liter of dye solution.
-
Agitation: Stir continuously for 2-4 hours. The solution should turn clear as the dye adsorbs onto the carbon matrix.
-
Validation: Stop stirring and let the carbon settle. Visually inspect the supernatant. It should be colorless.
-
Filtration: Filter the mixture.
-
Filtrate (Liquid): If clear, this may often be disposed of as non-hazardous aqueous waste (verify with local regulations).
-
Retentate (Solid Carbon): Dispose of the dye-saturated carbon as Solid Hazardous Waste (Protocol A) .[1]
-
Spill Management & Decontamination
Accidental spills of Astrazon Orange R are persistent due to the dye's staining power.
Diagram 2: Spill Response Workflow
Figure 2: Emergency response workflow. Note that water should not be used initially on powder spills, as it will dissolve the dye and spread the stain [4].
Decontamination Tip: For surface stains, use a 70% ethanol or isopropanol solution. The dye is soluble in alcohol, which helps lift it from benchtop surfaces better than water alone.
References
Sources
- 1. chembk.com [chembk.com]
- 2. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Astrazon Orange R
Executive Summary: Beyond the Basics of Dye Safety
This guide provides an in-depth operational plan for the safe handling and disposal of Astrazon Orange R, also known as Basic Orange 22 (CAS: 4657-00-5). As a cationic azo dye, Astrazon Orange R presents specific hazards that necessitate more than just standard laboratory precautions. This document moves beyond generic advice to offer procedural, step-by-step guidance grounded in the chemical's specific properties. Our objective is to provide you, our fellow researchers and drug development professionals, with the essential, immediate safety and logistical information required to handle this compound with confidence and precision, ensuring both personal safety and experimental integrity. We will delve into the causality behind each procedural choice, from the selection of specific glove materials to the chemistry of decontamination, building a framework of self-validating protocols.
Hazard Identification and Risk Assessment
Astrazon Orange R is a potent cationic dye. Its hazard profile, as outlined in authoritative safety data sheets, demands a rigorous approach to exposure control.
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified as toxic if swallowed.
-
Serious Eye Damage: Direct contact with the eyes can cause severe and potentially irreversible damage.
-
Aquatic Toxicity: Astrazon Orange R is very toxic to aquatic life, with long-lasting effects.
While not classified for skin corrosion or irritation in all available literature, good laboratory practice dictates that skin contact should be avoided due to the staining potential and the possibility of sensitization in some individuals. The powdered form also presents an inhalation hazard.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | Astrazon Orange R; Basic Orange 22 | [1][2] |
| CAS Number | 4657-00-5 | [1] |
| Molecular Formula | C28H27ClN2 | [1] |
| Molecular Weight | 426.98 g/mol | [1] |
| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long lasting effects) | [1] |
| Occupational Exposure Limits | No data available from OSHA, NIOSH, or ACGIH | [1][3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your primary defense against the hazards of Astrazon Orange R. The following recommendations are based on a combination of regulatory guidelines and field experience with azo dyes.
Hand Protection: The Critical Barrier
Recommended Glove Material: Nitrile Minimum Thickness: 8 mil for direct handling
Causality: While no specific breakthrough data for Astrazon Orange R is available, nitrile gloves are recommended for handling dyes due to their superior resistance to a broad range of chemicals, including acids and bases that may be used in dyeing procedures, compared to latex or vinyl.[4][5] Nitrile also offers excellent puncture resistance and tends to tear visibly when compromised, providing a clear indication of failure. Given the lack of specific data, a "double-gloving" strategy is advised for extended procedures or when handling concentrated solutions.
Eye and Face Protection: Shielding from Irreversible Damage
Mandatory Equipment:
-
Safety Glasses with Side Shields: For handling solid, contained amounts.
-
Chemical Splash Goggles: Essential when preparing solutions, transferring liquids, or any activity with a splash risk.
-
Face Shield (in addition to goggles): Required when handling larger quantities (>1 liter) of dye solution or during any process with a high potential for splashing.
Causality: The H318 "Causes serious eye damage" classification indicates that even minimal contact can have severe consequences. Standard safety glasses are insufficient to protect against splashes. Goggles provide a necessary seal around the eyes, and a face shield offers a broader barrier for the entire face.
Body Protection: Preventing Skin Contact and Contamination
A dedicated, buttoned-up lab coat is mandatory. For procedures involving significant quantities of the dye powder or solution, a chemical-resistant apron over the lab coat is recommended. Do not wear personal clothing that you are not prepared to discard in the event of a major spill.
Respiratory Protection: Mitigating Inhalation Risks
A respirator is not typically required when handling small quantities of Astrazon Orange R solutions in a well-ventilated area. However, it is mandatory under the following conditions:
-
Handling the Powdered Dye: Weighing, transferring, or any action that could generate dust requires respiratory protection.
-
Poor Ventilation: If working in an area with inadequate ventilation.
Recommended Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against dye particulates.
Operational Plans: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Handling Protocol
Objective: To safely weigh powdered Astrazon Orange R and prepare a stock solution.
Prerequisites: Ensure a chemical fume hood is available and functioning correctly. Assemble all necessary PPE, glassware, and spill kit materials before starting.
-
Preparation: Don all required PPE as per the donning sequence. Place a plastic-backed absorbent liner on the work surface of the fume hood.
-
Weighing: Tare a clean, dry beaker on a balance inside the fume hood. Carefully scoop the required amount of Astrazon Orange R powder into the beaker, minimizing any dust generation.
-
Solubilization: Slowly add the solvent (e.g., deionized water) to the beaker containing the powder. Do not add powder to the solvent, as this can increase dust formation.
-
Mixing: Use a magnetic stirrer to dissolve the dye completely. Keep the beaker covered with a watch glass to prevent splashes.
-
Storage: Transfer the final solution to a clearly labeled, sealed container.
-
Initial Cleanup: Decontaminate the spatula and beaker immediately using the procedure outlined in Section 5.2. Dispose of the absorbent liner as contaminated solid waste.
Spill and Disposal Management
Prompt and correct response to spills and a clear disposal plan are essential for safety and environmental protection.
Minor Spill Response Plan
This plan applies to small spills (<100 mL of solution or <5g of powder) within a contained area like a fume hood.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
